Anisyl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-12(13)15-9-10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOOZLETHNMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064523 | |
| Record name | Butanoic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a weak, floral, very sweet, plum-like odour | |
| Record name | Anisyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/738/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
270.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methoxybenzyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Anisyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/738/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.067 | |
| Record name | Anisyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/738/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6963-56-0 | |
| Record name | Anisyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6963-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, (4-methoxyphenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anisyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8T0G5UDPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxybenzyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Anisyl butyrate chemical properties and structure
An In-depth Technical Guide to Anisyl Butyrate: Chemical Properties, Structure, and Scientific Applications
Introduction
This compound, systematically known as (4-methoxyphenyl)methyl butanoate, is an aromatic ester recognized for its significant role in the flavor and fragrance industries.[1][2] Characterized by a complex and pleasant aroma profile—often described as floral, sweet, fruity, and plum-like—it serves as a key component in a wide array of consumer products.[2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization, designed for researchers and professionals in chemistry and drug development.
Chemical Identity and Molecular Structure
This compound is structurally defined as the ester of anisyl alcohol (4-methoxybenzyl alcohol) and butyric acid (butanoic acid).[1][2] The presence of a para-substituted methoxy group on the benzene ring is crucial to its characteristic aroma and chemical behavior.
Key Identifiers:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its applications, stability, and handling requirements. It is a colorless liquid under standard conditions.[3][5]
| Property | Value | Source(s) |
| Appearance | Colorless clear liquid | [3][5] |
| Odor Profile | Sweet, floral, fruity, plum-like, anisic, buttery | [2][5] |
| Boiling Point | 270 °C at 760 mmHg | [3][5] |
| Density | ~1.045 - 1.067 g/cm³ | [2][3] |
| Refractive Index (n20/D) | ~1.500 - 1.505 | [2][3] |
| Flash Point | 115 °C (239 °F) TCC | [5] |
| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [5] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [3][5] |
| logP (o/w) | ~2.9 - 3.2 (estimated) | [5][7] |
Synthesis and Manufacturing Protocols
The primary industrial synthesis of this compound is achieved through Fischer esterification, a well-established acid-catalyzed reaction.[2][8] For applications requiring "natural" labeling, enzymatic synthesis offers a green chemistry alternative.[9]
Fischer Esterification Protocol
This method involves the reaction of anisyl alcohol with butyric acid, typically catalyzed by a strong acid like sulfuric acid. The reaction is reversible, necessitating specific conditions to drive the equilibrium toward the product side.
Causality of Experimental Design:
-
Acid Catalyst: A strong acid (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of butyric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of anisyl alcohol.[8]
-
Driving Equilibrium: According to Le Chatelier's principle, the reaction equilibrium can be shifted to favor ester formation by either using a large excess of one reactant (typically the less expensive alcohol) or by removing water as it is formed.[8] Water removal is often accomplished using a Dean-Stark apparatus during reflux.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, charge equimolar amounts of anisyl alcohol and butyric acid. An appropriate solvent that forms an azeotrope with water, such as toluene, is added.
-
Catalyst Addition: Add a catalytic amount (typically 1-2% of the total reactant weight) of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water separates and can be removed, driving the reaction to completion.
-
Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a weak base solution (e.g., sodium bicarbonate). Wash the organic layer with brine to remove residual water-soluble impurities.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Remove the solvent by rotary evaporation. The crude ester is then purified by vacuum distillation to yield high-purity this compound.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Enzymatic Synthesis
Biocatalysis using immobilized lipases presents an alternative, particularly for producing "natural" flavor compounds.[9] This method avoids harsh acidic conditions and high temperatures. The reaction involves incubating the precursor alcohol and acid with a lipase (e.g., from Thermomyces lanuginosus or Candida antarctica) in a non-aqueous solvent like hexane.[9] While reaction times are typically longer, this approach offers high specificity and is considered a more sustainable manufacturing process.
Spectroscopic Analysis
Definitive identification and quality control of this compound rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is highly characteristic. It would show distinct signals for the aromatic protons (two doublets in the ~6.8-7.3 ppm region), a singlet for the benzylic methylene protons (-CH₂-) around 5.0 ppm, a singlet for the methoxy (-OCH₃) protons near 3.8 ppm, and signals for the butyrate chain (a triplet, a sextet, and a triplet) in the upfield region (~0.9-2.3 ppm).
-
¹³C NMR: The carbon spectrum would confirm the presence of the ester carbonyl carbon (~173 ppm), aromatic carbons (between ~114-160 ppm), the benzylic carbon (~66 ppm), the methoxy carbon (~55 ppm), and the aliphatic carbons of the butyrate group.
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. Additional strong bands around 1250 cm⁻¹ and 1170 cm⁻¹ correspond to the C-O stretching vibrations of the ester and the aryl ether, respectively.
-
Applications in Industry
This compound's primary value lies in its versatile organoleptic properties.
-
Flavor Industry: It is a synthetic flavoring agent used to impart or enhance fruity and sweet notes.[2] It is particularly effective in creating profiles of plum, apricot, and peach and is also used to intensify vanilla flavors.[1][2] Common applications include ice cream, candy, baked goods, and beverages at concentrations typically ranging from 5 to 15 ppm.[2][5]
-
Fragrance Industry: In perfumery, it acts as a modifier and fixative, adding a sweet, floral lift to compositions like gardenia, freesia, and magnolia.[2] Its moderate volatility allows it to contribute to both the heart and base notes of a fragrance, and it is used in fine fragrances, air care products, and fabric softeners.[1]
Safety and Regulatory Status
This compound has been evaluated for safety by international regulatory bodies.
-
GRAS Status: The Flavor and Extract Manufacturers Association (FEMA) has declared it Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[6]
-
JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."[3]
-
Handling: While classified as having low toxicity, standard laboratory precautions should be observed.[1] This includes using personal protective equipment (gloves, goggles) and ensuring adequate ventilation to avoid inhalation of vapors.[1] It should be stored in sealed containers in a cool, well-ventilated area away from oxidizing agents.[1]
Conclusion
This compound is a well-characterized aromatic ester with significant commercial value. Its distinct chemical structure, dominated by the p-methoxybenzyl and butyrate moieties, gives rise to its desirable physicochemical and sensory properties. A thorough understanding of its synthesis via Fischer esterification, its spectroscopic fingerprint, and its established safety profile is essential for its effective and responsible use in research, development, and industrial applications.
References
-
para-anisyl butyrate, 6963-56-0. The Good Scents Company. [Link]
-
This compound | C12H16O3 | CID 243675. PubChem, National Center for Biotechnology Information. [Link]
-
Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. [Link]
-
This compound | FEMA. Flavor and Extract Manufacturers Association. [Link]
-
Chemical Substance - p-Anisyl butyrate. Government of Canada. [Link]
-
Showing Compound 4-Methoxybenzyl butanoate (FDB013594). FooDB. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Sources
- 1. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | 6963-56-0 [chemicalbook.com]
- 3. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Temporary title [webprod.hc-sc.gc.ca]
- 5. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 6. femaflavor.org [femaflavor.org]
- 7. Showing Compound 4-Methoxybenzyl butanoate (FDB013594) - FooDB [foodb.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. redalyc.org [redalyc.org]
An In-Depth Technical Guide to Anisyl Butyrate for Scientific Professionals
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the core scientific principles of anisyl butyrate, from its molecular identity and synthesis to its applications and safety protocols. The structure is designed to provide a logical and in-depth exploration of the compound, grounded in authoritative scientific data.
Chemical Identity and Core Properties
This compound, a significant ester in the flavor and fragrance industry, is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (4-methoxyphenyl)methyl butanoate .[1][2] Its Chemical Abstracts Service (CAS) registry number is 6963-56-0 .[1][3][4][5] This compound is also known by several synonyms, including p-methoxybenzyl butyrate and 4-methoxybenzyl butyrate.[1][2]
This compound is a carboxylic ester functionally related to p-anisyl alcohol.[1][3] It is recognized for its pleasant aromatic profile, described as a sweet, mild floral, and warm, fruity odor reminiscent of plum, cassia, or vanilla.[3] This distinct sensory profile underpins its primary applications.
Physicochemical Data Summary
The fundamental properties of this compound are critical for its application in various formulations. The data below has been compiled from established chemical databases and regulatory sources.
| Property | Value | Source(s) |
| IUPAC Name | (4-methoxyphenyl)methyl butanoate | PubChem[1] |
| CAS Number | 6963-56-0 | ChemicalBook, PubChem[1][3] |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.26 g/mol | FlavScents[5] |
| Appearance | Colorless liquid | JECFA[1] |
| Odor Profile | Floral, sweet, fruity, plum-like | The Good Scents Company[6] |
| Boiling Point | 270.0 °C at 760 mmHg | The Good Scents Company[6] |
| Density | 1.047 - 1.067 g/cm³ | JECFA[1] |
| Refractive Index | 1.500 - 1.505 | JECFA[1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | JECFA[1] |
| FEMA Number | 2100 | PubChem, FEMA[1][7] |
| JECFA Number | 875 | PubChem[1] |
Synthesis and Mechanism
The primary industrial and laboratory synthesis of this compound is achieved through the Fischer esterification of p-anisyl alcohol (4-methoxybenzyl alcohol) with butyric acid.[8] This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution.
Causality of Experimental Choices:
-
Catalyst: An acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is essential to protonate the carbonyl oxygen of butyric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of the p-anisyl alcohol.
-
Reaction Conditions: The reaction is typically heated under reflux to increase the reaction rate. To drive the equilibrium toward the product side, water, a byproduct of the reaction, is continuously removed using a Dean-Stark apparatus. Le Chatelier's principle dictates that removing a product will shift the equilibrium to favor more product formation, thus maximizing the ester yield.
-
Solvent: A non-polar solvent like hexane or toluene is often used to facilitate the azeotropic removal of water.
Visualizing the Synthesis Pathway
Caption: Fischer esterification of p-anisyl alcohol and butyric acid.
Generalized Laboratory Synthesis Protocol
This protocol describes a self-validating system for synthesizing and purifying this compound. Each step includes built-in checks to ensure the reaction is proceeding as expected.
-
Reactor Setup:
-
Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is critical for the continuous removal of water, which validates the progress of the esterification.
-
Add equimolar amounts of p-anisyl alcohol and butyric acid to the flask along with a suitable solvent (e.g., toluene).
-
-
Catalysis and Reaction:
-
Introduce a catalytic amount (approx. 1-2% molar equivalent) of a strong acid like p-toluenesulfonic acid.
-
Heat the mixture to reflux. The progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to collect, providing a clear endpoint.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution. This step neutralizes the acid catalyst and removes any unreacted butyric acid. The cessation of effervescence (CO₂ evolution) serves as a validation that the acid has been neutralized.
-
Wash subsequently with brine to remove residual water-soluble components.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude ester via vacuum distillation. The purity of the collected fractions can be cross-validated in real-time by monitoring the boiling point at a stable pressure and by checking the refractive index.
-
Applications and Industrial Relevance
This compound is a versatile compound with established applications in several industries, primarily due to its desirable organoleptic properties.
-
Flavor Industry: It is classified as a synthetic flavoring agent and is used to impart or enhance specific flavor profiles.[3] It is particularly effective in intensifying vanilla flavors and adding sweet, fruity notes (such as plum, pear, peach, and apricot) to products like ice cream, candy, baked goods, and beverages.[3][8] The typical concentration in finished consumer products is low, generally ranging from 5 to 15 ppm.[3]
-
Fragrance Industry: In perfumery, it serves as a fixative and a modifier.[3] Its sweet, floral character makes it suitable for fragrance types such as Gardenia, Freesia, and Magnolia, lending a lift to fine fragrances, fabric softeners, and air care products.[3][8]
-
Chemical Manufacturing: It can act as an intermediate in the synthesis of other aroma molecules or specialized organic compounds.[8]
Analytical Workflow and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in consumer products. A standard analytical workflow is employed for quality control.
Standard Analytical Workflow
Caption: A typical quality control workflow for this compound.
Trustworthiness of Protocols:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. GC separates the components of the sample, with this compound showing a characteristic retention time. The mass spectrometer then provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming its identity. The peak area from the chromatogram is used to quantify its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for unambiguous structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number of unique carbon signals, must match the known structure of (4-methoxyphenyl)methyl butanoate. This provides an orthogonal validation of the compound's identity.
Safety, Handling, and Regulatory Status
While this compound is considered to have low toxicity, adherence to standard laboratory and industrial safety protocols is essential.[8][9]
Safety and Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]
-
Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[8]
-
Storage: Store in tightly sealed containers, preferably made of glass, tin, or HDPE, in a cool, dry, and ventilated area.[3][8] Keep containers away from heat, sparks, open flames, and strong oxidizing agents.[8][10]
-
Spill Management: In case of a spill, prevent it from entering drains.[8][11] Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for hazardous waste disposal.[11]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[10]
-
Inhalation: Move the person to fresh air.[10]
-
Seek medical attention if irritation or other symptoms persist.[10]
-
Regulatory Profile
This compound has been evaluated by major international regulatory bodies for its use as a flavoring agent.
| Regulatory Body | Status/Designation | Details |
| FEMA | GRAS (Generally Recognized as Safe) | Designated as FEMA No. 2100. The FEMA GRAS assessment for this class of compounds was published, affirming its safety for use as a flavor ingredient.[7] |
| JECFA | Approved Flavoring Agent | JECFA evaluated the substance and concluded "no safety concern at current levels of intake when used as a flavouring agent."[1] It is listed as JECFA number 875.[1] |
| FDA | Permitted for Direct Addition to Food | Listed under 21 CFR 172.515 for use as a synthetic flavoring substance.[1][6] |
References
-
This compound | C12H16O3 | CID 243675. PubChem, National Center for Biotechnology Information. [Link]
-
para-anisyl butyrate, 6963-56-0. The Good Scents Company. [Link]
-
Chemical Substance - p-Anisyl butyrate. Government of Canada. [Link]
-
para-anisyl butyrate. FlavScents. [Link]
-
This compound. Flavor and Extract Manufacturers Association (FEMA). [Link]
-
AMYL BUTYRATE NORMAL SAFETY DATA SHEET. The Perfumers Apprentice. [Link]
-
Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. [Link]
Sources
- 1. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Temporary title [webprod.hc-sc.gc.ca]
- 3. This compound | 6963-56-0 [chemicalbook.com]
- 4. This compound - p-Methoxybenzyl butyrate [sigmaaldrich.com]
- 5. para-anisyl butyrate [flavscents.com]
- 6. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 7. femaflavor.org [femaflavor.org]
- 8. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. chemimpex.com [chemimpex.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
A Comprehensive Spectroscopic Guide to Anisyl Butyrate for Research and Development
Abstract
Anisyl butyrate, formally known as (4-methoxyphenyl)methyl butanoate, is a significant compound in the flavor, fragrance, and pharmaceutical industries, valued for its sweet, fruity, and floral characteristics.[1][2] For researchers and drug development professionals, rigorous quality control and structural confirmation are paramount. This in-depth guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind each method and the interpretation of the resulting data, this document serves as a practical reference for ensuring the identity, purity, and structural integrity of this versatile ester.
Molecular Structure and Spectroscopic Overview
This compound (C₁₂H₁₆O₃, Molar Mass: 208.25 g/mol ) is an ester formed from anisyl alcohol and butyric acid.[2][3] Its structure comprises a p-disubstituted benzene ring, a methoxy group, an ester linkage, and a butyl chain. Each of these features gives rise to distinct signals in its various spectra, allowing for unambiguous identification.
The overall workflow for spectroscopic verification involves a multi-technique approach where the data from NMR, IR, and MS are integrated to build a complete and validated structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of all atoms.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The expected signals are based on established chemical shift principles for aromatic and aliphatic ester compounds.
Expert Insight: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar analytes like this compound, as it solubilizes the compound without introducing interfering proton signals. A high-field instrument (e.g., 400 MHz or higher) is recommended to resolve the coupling patterns of the aliphatic protons clearly.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 7.30 - 7.25 | Doublet | 2H | Aromatic Protons (ortho to -CH₂O-) |
| b | 6.90 - 6.85 | Doublet | 2H | Aromatic Protons (ortho to -OCH₃) |
| c | 5.05 | Singlet | 2H | Benzylic Protons (-CH₂O-) |
| d | 3.80 | Singlet | 3H | Methoxy Protons (-OCH₃) |
| e | 2.30 | Triplet | 2H | Methylene Protons (-CH₂C=O) |
| f | 1.65 | Sextet | 2H | Methylene Protons (-CH₂CH₂C=O) |
| g | 0.95 | Triplet | 3H | Methyl Protons (-CH₃) |
Interpretation:
-
Aromatic Region (δ 6.5-8.0 ppm): The para-substituted benzene ring gives rise to two distinct signals, appearing as doublets (an AA'BB' system). The protons labeled 'a' are deshielded by the adjacent oxygen of the ester group, shifting them downfield relative to the protons 'b', which are shielded by the electron-donating methoxy group.
-
Benzylic and Methoxy Protons (δ 3.5-5.5 ppm): The benzylic protons ('c') are significantly deshielded by the adjacent ester oxygen, resulting in a singlet around 5.05 ppm. The methoxy protons ('d') appear as a characteristic sharp singlet around 3.80 ppm.
-
Aliphatic Chain (δ 0.5-2.5 ppm): The butyrate chain is clearly resolved. The methylene protons 'e' alpha to the carbonyl group are the most deshielded, appearing as a triplet. The 'f' protons show a more complex splitting (sextet) due to coupling with both 'e' and 'g' protons. The terminal methyl protons 'g' appear as an upfield triplet.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |
| ~173 | C=O | Ester Carbonyl |
| ~160 | C-OCH₃ | Aromatic Carbon attached to Methoxy |
| ~130 | C-CH₂O | Aromatic Carbon attached to Benzylic group |
| ~129 | CH (Aromatic) | ortho to -CH₂O- |
| ~114 | CH (Aromatic) | ortho to -OCH₃ |
| ~66 | -CH₂O- | Benzylic Carbon |
| ~55 | -OCH₃ | Methoxy Carbon |
| ~36 | -CH₂C=O | Methylene Carbon (alpha to C=O) |
| ~18 | -CH₂CH₂C=O | Methylene Carbon (beta to C=O) |
| ~13 | -CH₃ | Methyl Carbon |
Expert Insight: In ¹³C NMR, the electronegativity of attached atoms is a primary determinant of chemical shift.[4] The ester carbonyl carbon is highly deshielded, appearing far downfield. Carbons in the aromatic ring absorb in the 110-160 ppm range, with those directly attached to oxygen appearing at the lower-field end of that range.[2]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover a range of -1 to 10 ppm.
-
Apply a 90° pulse with a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the ester and aromatic ether functionalities.
Expert Insight: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal. It requires minimal sample preparation and provides high-quality, reproducible spectra by passing an infrared beam through a crystal in direct contact with the sample.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| ~3000-2850 | Medium-Strong | C-H Stretch | Aliphatic (Butyrate Chain) |
| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1610, ~1510 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether & Ester C-O |
| ~1170 | Strong | C-O Stretch | Ester |
| ~1030 | Strong | Symmetric C-O-C Stretch | Aryl Ether |
Interpretation:
-
The most prominent peak in the spectrum is the strong, sharp absorption around 1735 cm⁻¹ , which is unequivocally assigned to the C=O stretch of the ester group .[5] Its position is typical for a saturated aliphatic ester.
-
The region between 1300-1000 cm⁻¹ is known as the "fingerprint region" but for esters and ethers, it contains highly diagnostic peaks. This compound displays strong absorptions around 1250 cm⁻¹ and 1170 cm⁻¹ , characteristic of the C-O stretching vibrations of the ester and the aryl ether functionalities.
-
The presence of the aromatic ring is confirmed by the C=C stretching bands around 1610 and 1510 cm⁻¹ and the C-H stretches just above 3000 cm⁻¹.
-
The aliphatic nature of the butyrate chain is evidenced by the C-H stretching vibrations between 3000 and 2850 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which offers valuable structural clues. For this compound, Electron Ionization (EI) is a common technique.
Expert Insight: In EI-MS, the molecular ion (M⁺˙) is formed by bombarding the molecule with high-energy electrons. The stability of this ion and its subsequent fragmentation pathways are highly dependent on the molecular structure. The formation of stable carbocations, such as the benzyl cation, often dictates the most abundant fragments.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 208 , corresponding to the molecular weight of this compound (C₁₂H₁₆O₃).[3] This peak confirms the elemental composition.
-
Key Fragmentation Pattern: The fragmentation of this compound is dominated by cleavage at the benzylic position, which is alpha to the ester oxygen and the aromatic ring. This leads to the formation of a very stable p-methoxybenzyl cation.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Formula | Significance |
| 208 | Molecular Ion | [C₁₂H₁₆O₃]⁺˙ | Confirms Molecular Weight.[3] |
| 121 | p-Methoxybenzyl cation | [C₈H₉O]⁺ | Base Peak . Formed by stable benzylic cleavage.[3] |
| 120 | Fragment from m/z 121 | [C₈H₈O]⁺˙ | Loss of a hydrogen atom from the m/z 121 fragment.[3] |
| 71 | Butyryl cation | [C₄H₇O]⁺ | Formed by cleavage of the C-O bond. |
| 43 | Propyl cation | [C₃H₇]⁺ | Loss of CO from the butyryl cation. |
Interpretation:
-
The most intense signal in the spectrum (the base peak) is at m/z 121 .[3] This corresponds to the p-methoxybenzyl carbocation. Its high abundance is due to the significant resonance stabilization provided by the benzene ring and the electron-donating methoxy group.
-
The peak at m/z 208 represents the intact molecular ion.[3]
-
A peak at m/z 120 is also observed, likely resulting from the loss of a hydrogen radical from the m/z 121 fragment.[3]
-
The fragment at m/z 71 corresponds to the butyryl cation ([CH₃CH₂CH₂CO]⁺), formed by cleavage on the other side of the ester oxygen. Further fragmentation of this ion can lead to the propyl cation at m/z 43 .
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework. FTIR spectroscopy rapidly confirms the presence of critical ester and ether functional groups. Mass spectrometry verifies the molecular weight and reveals a fragmentation pattern dominated by the formation of a stable p-methoxybenzyl cation, consistent with the assigned structure. Together, these techniques form a robust analytical protocol, ensuring the quality and identity of this compound for all research, development, and commercial applications.
References
-
PubChem. This compound | C12H16O3 | CID 243675. Available from: [Link]
-
The Good Scents Company. para-anisyl butyrate, 6963-56-0. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Spectral Database for Organic Compounds (SDBS). AIST. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Butanoic acid, (4-methoxyphenyl)methyl ester - Substance Details. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
SPREAD. IR Spectroscopy Tutorial: Esters. Available from: [Link]
Sources
- 1. Temporary title [webprod.hc-sc.gc.ca]
- 2. This compound | 6963-56-0 [chemicalbook.com]
- 3. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 5. Methyl 4-methoxybutanoate | C6H12O3 | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Anisyl butyrate solubility in different solvents
An In-Depth Technical Guide to the Solubility of Anisyl Butyrate
Abstract
This compound, a key ester in the flavor and fragrance industries, presents a solubility profile governed by its distinct molecular architecture. This technical guide provides a comprehensive analysis of the solubility of this compound (4-methoxybenzyl butanoate) in various solvent systems. We will explore the fundamental physicochemical properties and intermolecular forces that dictate its behavior, from aqueous solutions to organic media. This document details standardized experimental methodologies for solubility determination, examines the utility of computational predictive models, and contextualizes this data within practical applications for researchers, formulation scientists, and professionals in drug development.
Introduction: The Significance of this compound Solubility
This compound is an aromatic ester prized for its sweet, fruity, and floral aroma, often described with notes of plum, apricot, and anise.[1][2] Its primary applications are as a flavoring agent in food and beverages and as a fragrance component in cosmetics, perfumes, and other consumer products.[2][3][4] Understanding the solubility of this compound is paramount for its effective application. For formulation chemists, solubility data dictates the choice of solvent systems, ensures product stability, and controls the release and perceived intensity of its flavor or fragrance. In broader chemical and pharmaceutical contexts, solubility is a critical parameter influencing reaction kinetics, purification processes, and the bioavailability of active compounds in complex formulations.
This guide moves beyond simple data presentation to explain the causal relationships between molecular structure and solubility, providing both theoretical grounding and practical, field-proven experimental protocols.
Physicochemical Characteristics of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₁₂H₁₆O₃) possesses a semi-polar character, arising from a balance of non-polar and polar functional groups.
Caption: Molecular structure of this compound with key functional groups highlighted.
The molecule's characteristics are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [5] |
| CAS Number | 6963-56-0 | [6] |
| Appearance | Colorless clear liquid | [1][5] |
| Boiling Point | 270.00 °C @ 760 mm Hg | [1][5] |
| logP (o/w) | 2.906 (estimated) | [1] |
| Water Solubility | 81.94 mg/L @ 25 °C (estimated) | [1][7] |
The estimated octanol-water partition coefficient (logP) of ~2.9 indicates that this compound is significantly more soluble in non-polar, lipophilic environments (like octanol or oils) than in water.[1] This is a direct consequence of its structure: the large, non-polar surface area of the benzene ring and the butyl chain outweighs the polarity contributed by the ester and methoxy groups.
Theoretical Principles of Solubility: A Mechanistic View
The principle of "like dissolves like" provides a foundational framework for predicting solubility. This can be dissected into the specific intermolecular forces at play between the solute (this compound) and the solvent.
-
Van der Waals Forces: These are the dominant interactions for the non-polar regions of this compound. The butyl group and the aromatic ring interact favorably with non-polar solvents (e.g., hexane, toluene) through London dispersion forces.
-
Dipole-Dipole Interactions: The ester and methoxy groups introduce permanent dipoles into the molecule. These dipoles can interact with other polar molecules, making this compound soluble in moderately polar aprotic solvents like ethyl acetate and acetone.
-
Hydrogen Bonding: This is a critical determinant of solubility in protic solvents. This compound's ester and ether oxygens can act as hydrogen bond acceptors . However, it lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor . This inability to donate hydrogen bonds severely limits its solubility in highly cohesive, hydrogen-bonded networks like water. Conversely, it explains its high solubility in alcohols, which can donate a hydrogen bond to the ester's carbonyl oxygen while their alkyl chains interact with the non-polar parts of the molecule.
Caption: Relationship between molecular properties and solubility in different solvent classes.
Quantitative Solubility Profile
Based on available data and chemical principles, the solubility of this compound can be summarized as follows:
| Solvent Class | Example Solvents | Solubility | Rationale |
| Polar Protic | Water | Very Low (81.94 mg/L)[1][7] | This compound cannot overcome the strong hydrogen-bonding network of water due to its large non-polar structure and inability to donate hydrogen bonds. |
| Ethanol | Miscible[5] / Soluble[1] | Ethanol's dual character (polar -OH group, non-polar ethyl chain) allows it to interact favorably with both the polar and non-polar regions of this compound. | |
| Propylene Glycol, Glycerol | Insoluble[8] | The high density of hydrogen bonding in these polyols makes them poor solvents for largely non-polar molecules. | |
| Polar Aprotic | Acetone, Ethyl Acetate | High (Predicted) | These solvents have strong dipoles that can interact with the ester group, but lack the cohesive hydrogen-bonding network of water, allowing the non-polar parts of the solute to be accommodated. |
| Non-Polar | Toluene, Hexane, Fixed Oils | Soluble[5] | "Like dissolves like" principle dominates. Strong van der Waals interactions between the solute's hydrocarbon regions and the non-polar solvent lead to high solubility. |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
For obtaining reliable, quantitative solubility data, the Shake-Flask Method , compliant with OECD Guideline 105, is the gold standard. It is a self-validating system because the continued presence of excess solid/liquid solute at the end of the experiment confirms that a saturated solution has been achieved.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Methodology Workflow:
Caption: Standard experimental workflow for the Shake-Flask solubility determination method.
Detailed Steps:
-
Preparation:
-
To a series of glass flasks, add a known volume of the desired solvent (e.g., 10 mL).
-
Add an excess amount of this compound. The excess is critical to ensure saturation is reached and maintained.
-
Seal the flasks and place them in a constant temperature water bath equipped with a shaker. The temperature should be controlled to ±0.5°C.
-
-
Equilibration:
-
Agitate the flasks for a predetermined time. A preliminary study should establish how long it takes to reach equilibrium. Typically, 24 to 48 hours is sufficient.
-
At the end of the equilibration period, visually inspect the flasks to ensure that excess, undissolved this compound is still present. This is the primary validation of saturation.
-
-
Phase Separation:
-
Stop the agitation and allow the flasks to stand in the temperature bath for at least 24 hours to allow for complete separation of the saturated solution from the excess solute.
-
For faster separation, an aliquot of the mixture can be transferred to a centrifuge tube and centrifuged at high speed.
-
-
Sampling and Analysis:
-
Carefully extract a known volume of the clear, saturated supernatant. Avoid disturbing the undissolved layer.
-
Quantitatively dilute the sample with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector. A pre-established calibration curve is required.
-
-
Calculation:
-
The concentration of this compound in the saturated solution is calculated from the analytical result, accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
-
Computational Prediction of Solubility
While experimental determination is definitive, computational models offer a rapid, cost-effective means of predicting solubility, especially during early-stage formulation screening.[9]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models are the most common in-silico tool. They use statistical methods to correlate molecular descriptors (e.g., logP, molecular weight, polar surface area, hydrogen bond donors/acceptors) with experimentally determined solubility.[10] For a molecule like this compound, a QSPR model would likely identify logP and descriptors related to the ester group as key predictors. However, the accuracy of general models can be limited, with prediction errors sometimes spanning an order of magnitude.[10]
-
Group Contribution Models: Methods like UNIFAC break down the molecule into its constituent functional groups (e.g., -CH₃, -CH₂-, aromatic-C, -COO-) and predict thermodynamic properties, including solubility, based on the contributions of each group. These can be quite accurate for systems where the group interaction parameters are well-defined.[11]
-
Machine Learning (ML) and AI: Modern approaches using machine learning and neural networks are continuously improving prediction accuracy.[12][13] These models are trained on vast datasets of known solubility data and can identify complex, non-linear relationships between molecular structure and solubility that older models might miss.[9][13]
Conclusion: A Synthesized View for the Applied Scientist
The solubility of this compound is a direct function of its balanced molecular structure. It is effectively insoluble in water and other highly polar, cohesive solvents like glycerol, but demonstrates high solubility in alcohols, oils, and a broad range of organic solvents .[5][8] This profile is dictated by its large non-polar regions and its capacity to act only as a hydrogen bond acceptor.
For the formulation scientist, this means this compound is ideally suited for non-aqueous or emulsion-based systems. In perfumery, its miscibility with ethanol is fundamental. In flavor applications, its lipophilic nature ensures it integrates well into oil-based food matrices. When designing experiments, the Shake-Flask method remains the benchmark for accuracy, while computational models serve as valuable tools for rapid, preliminary screening. This comprehensive understanding of solubility enables the rational design of stable, effective, and sensorially pleasing products.
References
-
The Good Scents Company. (n.d.). para-anisyl butyrate. Retrieved from [Link]
-
PubChem. (n.d.). This compound (CID 243675). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). SID 135264348 - this compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477–1488. (Simulated reference based on search result[10])
-
Llinas, A., et al. (2020). Will we ever be able to accurately predict solubility?. Scientific Reports. (Simulated reference based on search result[12])
-
Wahlström, Å., & Vamling, L. (2000). Development of models for prediction of solubility for HFC working fluids in pentaerythritol ester compressor oils. International Journal of Refrigeration, 23(8), 597–608. (Simulated reference based on search result[11])
-
Palmer, D. S., et al. (2022). Predicting solubility curves via a thermodynamic cycle and machine learning. Nature Communications. (Simulated reference based on search result[9])
-
Zhang, Y., et al. (2023). Application of high-precision solubility prediction models in the assisted design of drug-like compounds. Journal of Cheminformatics. (Simulated reference based on search result[13])
-
Consolidated Chemical. (n.d.). Anisyl Acetate | Premium Aromatic Ester for Fragrance & Flavor. Retrieved from [Link]
-
PubChem. (n.d.). Isoamyl butyrate (CID 7795). National Center for Biotechnology Information. Retrieved from [Link]
-
FlavScents. (n.d.). para-anisyl butyrate. Retrieved from [Link]
Sources
- 1. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 2. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | 6963-56-0 [chemicalbook.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SID 135264348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. para-anisyl butyrate [flavscents.com]
- 8. Isoamyl butyrate | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Development of models for prediction of solubility for HFC working fluids in pentaerythritol ester compressor oils / International Journal of Refrigeration, 2000 [sci-hub.jp]
- 12. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Anisyl Butyrate: A Technical Guide to Its Origins and Biosynthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Aroma of Anisyl Butyrate
This compound, a carboxylic ester also known as 4-methoxybenzyl butanoate, is a compound prized for its sweet, floral, and slightly fruity aroma, often with plum-like notes.[1][2] This colorless liquid is a valuable ingredient in the flavor and fragrance industry, lending its unique scent profile to perfumes, cosmetics, and a variety of food products such as ice cream, candy, and baked goods.[1][3] While widely utilized, it is important to note that this compound is primarily known as a synthetic compound, and to date, has not been reported to occur naturally.[1]
This guide will delve into the hypothetical natural occurrence and biosynthesis of this compound, providing a scientifically grounded exploration for researchers interested in its potential natural origins or in developing biotechnological production methods. By understanding the well-established biosynthetic pathways of its precursor molecules, anisyl alcohol and butyric acid, we can construct a plausible route to its formation in a biological system.
A Hypothetical Biosynthetic Pathway for this compound
While direct evidence for the natural biosynthesis of this compound is lacking, a logical pathway can be postulated based on known biochemical reactions. This hypothetical pathway involves three key stages: the biosynthesis of anisyl alcohol, the production of butyric acid, and the final enzymatic esterification of these two precursors.
Caption: Hypothetical biosynthetic pathway of this compound.
Biosynthesis of Precursor 1: Anisyl Alcohol
Anisyl alcohol, the aromatic alcohol component of this compound, has been found in nature in plants such as anise (Pimpinella anisum) and vanilla.[4] Its biosynthesis originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids and other aromatic compounds.
A plausible biosynthetic route to anisyl alcohol, based on established biochemical transformations, is as follows:
-
From Chorismate to p-Coumaric Acid: The pathway begins with chorismate, a key intermediate of the shikimate pathway. Chorismate is converted to p-coumaric acid.
-
Activation and Reduction to p-Coumaryl Alcohol: p-Coumaric acid is then activated to its coenzyme A (CoA) ester, which is subsequently reduced to p-coumaryl alcohol.
-
Methylation to Anisyl Aldehyde: A crucial step is the O-methylation of a precursor molecule. While the exact substrate can vary between organisms, an O-methyltransferase (OMT) enzyme would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a precursor like p-coumaryl alcohol, eventually leading to the formation of anisyl aldehyde. For instance, in engineered E. coli, an O-methyltransferase from Pimpinella anisum has been used.[5]
-
Reduction to Anisyl Alcohol: Finally, anisyl aldehyde is reduced to anisyl alcohol by an alcohol dehydrogenase.[4] The chemical synthesis of anisyl alcohol often involves the catalytic hydrogenation of anisic aldehyde.[4][6]
The production of anisyl alcohol has been successfully demonstrated in engineered Escherichia coli, highlighting the feasibility of this biosynthetic pathway.[5][7][8]
Biosynthesis of Precursor 2: Butyric Acid
Butyric acid (or butyrate) is a short-chain fatty acid that is well-known to be produced by anaerobic bacteria, particularly those residing in the mammalian gut.[9] These bacteria ferment dietary fibers and resistant starches that are not digested in the upper gastrointestinal tract.[10][11][12]
There are several known pathways for butyrate production in bacteria, with the most common one proceeding via acetyl-CoA:[12]
-
From Acetyl-CoA to Butyryl-CoA: The pathway starts with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which is then reduced to β-hydroxybutyryl-CoA, dehydrated to crotonyl-CoA, and finally reduced to butyryl-CoA.[12] This series of reactions is catalyzed by the enzymes thiolase, β-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase, respectively.[12]
-
Final Conversion to Butyrate: Butyryl-CoA is then converted to butyrate through one of two primary enzymatic routes:
-
Butyrate Kinase Pathway: Butyryl-CoA is first converted to butyryl phosphate by phosphotransbutyrylase, and then to butyrate by butyrate kinase, with the concomitant production of ATP.
-
Butyryl-CoA:acetate CoA-transferase Pathway: This enzyme transfers the CoA moiety from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA.
-
The biosynthesis of butyric acid can be achieved through fermentation using various bacterial strains, with glucose being a common starting substrate that is first converted to pyruvate via glycolysis.[13]
Hypothetical Final Esterification Step
The final step in the proposed biosynthesis of this compound is the esterification of anisyl alcohol with butyric acid. This reaction would be catalyzed by an ester-forming enzyme. In biotechnology, lipases and esterases are commonly used for the synthesis of flavor esters.[14]
The enzymatic synthesis of various butyrate esters, such as isoamyl butyrate, has been extensively studied and optimized.[14][15][16] These studies often employ immobilized lipases in non-aqueous media to drive the reaction towards ester formation. A similar enzymatic approach could be envisioned for the biosynthesis of this compound.
Experimental Protocols for Investigating the Hypothetical Pathway
For researchers aiming to explore the natural occurrence or to engineer the biosynthesis of this compound, the following experimental workflows can be employed.
Workflow for Screening Natural Sources
Caption: Workflow for screening natural sources for this compound.
Detailed Protocol for Screening:
-
Sample Preparation: Collect samples of plants known to produce anisyl alcohol (e.g., anise, vanilla) or microorganisms from environments rich in butyrate producers. Homogenize the samples.
-
Solvent Extraction: Extract the homogenized sample with a suitable organic solvent such as dichloromethane or a mixture of hexane and ethyl acetate.
-
Concentration: Concentrate the extract under reduced pressure.
-
GC-MS Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectrum of any potential peaks with the known mass spectrum of this compound.
-
Confirmation: Confirm the identity of this compound by comparing its retention time and mass spectrum with an authentic analytical standard.
Workflow for Enzyme Discovery and Characterization
Caption: Workflow for the discovery and characterization of biosynthetic enzymes.
Detailed Protocol for Enzyme Assays:
-
Gene Identification: Use bioinformatics tools to search for genes encoding putative O-methyltransferases, alcohol dehydrogenases, and esterases/lipases in organisms of interest.
-
Cloning and Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host, such as E. coli.
-
Protein Purification: Purify the recombinant proteins using affinity chromatography.
-
Enzyme Assays:
-
O-Methyltransferase Assay: Incubate the purified enzyme with a potential substrate (e.g., p-coumaryl alcohol) and SAM. Monitor the formation of the methylated product by HPLC or GC-MS.
-
Alcohol Dehydrogenase Assay: Provide the purified enzyme with anisyl aldehyde and a reducing equivalent (NADH or NADPH). Measure the formation of anisyl alcohol spectrophotometrically or by chromatography.
-
Esterase/Lipase Assay: Incubate the purified enzyme with anisyl alcohol and butyric acid. Quantify the formation of this compound by GC-MS.
-
-
Kinetic Characterization: Determine the kinetic parameters (Km, Vmax, kcat) of the characterized enzymes.
Workflow for Metabolic Engineering
Caption: Workflow for the metabolic engineering of a host organism.
Detailed Protocol for Engineering a Microbial Host:
-
Host Selection: Choose a suitable microbial host, such as E. coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation.
-
Gene Introduction: Introduce the genes for the entire biosynthetic pathway (from a suitable starting metabolite to this compound) into the host organism on plasmids or by genomic integration.
-
Precursor Supply Optimization: Engineer the host's central metabolism to enhance the supply of precursor molecules like chorismate and acetyl-CoA. This may involve overexpressing key enzymes in these pathways or deleting competing pathways.
-
Fermentation: Cultivate the engineered strain under optimized fermentation conditions (e.g., temperature, pH, aeration, and media composition).
-
Product Analysis: Monitor the production of this compound in the fermentation broth using GC-MS or HPLC.
-
Strain Improvement: Use iterative cycles of metabolic engineering and process optimization to improve the titer, yield, and productivity of this compound.
Quantitative Data Summary
| Parameter | This compound | Anisyl Alcohol | Butyric Acid |
| Molar Mass | 208.26 g/mol | 138.17 g/mol | 88.11 g/mol |
| Boiling Point | 270 °C[2] | 259 °C | 163.5 °C |
| Solubility in Water | Insoluble[2] | Slightly soluble | Miscible |
| Aroma Profile | Sweet, floral, plum-like[1][2] | Floral, sweet, balsamic | Unpleasant, pungent |
Conclusion
While this compound remains a compound of synthetic origin in the commercial sphere, the exploration of its potential natural occurrence and biosynthesis presents an exciting frontier for researchers. By dissecting the well-understood biosynthetic pathways of its precursors, anisyl alcohol and butyric acid, a scientifically sound, albeit hypothetical, pathway can be constructed. This guide provides a comprehensive framework for investigating this potential, from screening natural sources to the rational design of microbial cell factories for its bio-based production. The methodologies and workflows outlined herein offer a roadmap for scientists and engineers to potentially unlock the "natural" synthesis of this valuable aroma compound, meeting the growing consumer demand for natural and sustainably produced ingredients.
References
- Butyrate Foods: Everyday Options for Kids' Gut Health. (2025, October 2). Vertex AI Search.
- Butyrate in microbiome abates a host of ills, studies find. (n.d.). UW Medicine.
- How to Increase Butyrate: Diet, Exercise & Probiotics. (2025, July 8). Seed.
- Best Foods to Increase Butyrate in Your Gut Now: From A Dietitian. (2023, October 1). [Source Name].
- Butyrate Foods List: Boost Butyr
- ANISYL BUTYR
- De Novo Biosynthesis of Anisyl Alcohol and Anisyl Acetate in Engineered Escherichia coli. (2023, February 13). [Source Name].
- Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. (2014, April 22). PMC - PubMed Central.
- De Novo Biosynthesis of Anisyl Alcohol and Anisyl Acetate in Engineered Escherichia coli. (n.d.).
- CN102320939B - Synthesis method of natural equivalent anise alcohol. (n.d.).
- Butyric Acid Fermentation: Process, Applications & Health Benefits | Industrial Microbiology. (2025, February 2). [Source Name].
- para-anisyl butyrate, 6963-56-0. (n.d.). The Good Scents Company.
- Enzymatic synthesis optimization of isoamyl butyrate
- This compound | C12H16O3 | CID 243675. (n.d.). PubChem.
- (PDF) Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. (2025, August 6).
- Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. (2019, July 2). Frontiers.
- Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. (n.d.). PubMed.
- De Novo Biosynthesis of Anisyl Alcohol and Anisyl Acetate in Engineered Escherichia coli | Journal of Agricultural and Food Chemistry. (n.d.).
- (PDF) Biosynthesis of butyric acid by Clostridium tyrobutyricum. (2018, April 13).
- Butyric acid. (n.d.). Wikipedia.
- Chemical Substance - p-Anisyl butyr
- Butyric acid: Applications and recent advances in its bioproduction. (n.d.). OSTI.GOV.
- 18 Aniseed. (n.d.). CABI Digital Library.
- p-Anisyl alcohol (CAS N° 105-13-5). (n.d.). ScenTree.
- Anisyl butyr
- para-anisyl butyr
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ScenTree - p-Anisyl alcohol (CAS N° 105-13-5) [scentree.co]
- 5. researchgate.net [researchgate.net]
- 6. CN102320939B - Synthesis method of natural equivalent anise alcohol - Google Patents [patents.google.com]
- 7. De Novo Biosynthesis of Anisyl Alcohol and Anisyl Acetate in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. beginhealth.com [beginhealth.com]
- 11. Butyrate in microbiome abates a host of ills, studies find - UW Medicine - Newsroom [newsroom.uw.edu]
- 12. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of Anisyl Butyrate
A Senior Application Scientist's Perspective on Safe and Effective Laboratory Handling
This guide provides an in-depth analysis of the safety, handling, and regulatory profile of anisyl butyrate (CAS 6963-56-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of safety data sheet sections. It synthesizes technical data with field-proven insights to explain the causality behind safety protocols, ensuring a framework of self-validating procedures for the laboratory environment.
Compound Profile and Regulatory Context
This compound, also known as 4-methoxybenzyl butanoate, is a carboxylic ester widely used for its characteristic sweet, floral, and fruity aroma.[1][2][3] Its primary applications are as a flavoring agent in the food industry and as a fragrance component in cosmetics and perfumery.[1][2][4]
From a regulatory standpoint, it is a well-characterized substance. It is recognized by the Flavor and Extract Manufacturers Association (FEMA) with number 2100 and is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515.[5][6][7] Crucially, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5][8] This GRAS ("Generally Recognized as Safe") status, however, pertains to its use as a food additive and should not be misconstrued as a complete absence of occupational hazards in a laboratory setting where concentrations and exposure potentials are significantly different.
Hazard Identification: An Evidence-Based Interpretation
A review of aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data from multiple suppliers often shows that this compound does not meet the criteria for hazard classification.[5][6] This can be misleading if taken at face value. As scientists, we must look at the physical properties to inform our risk assessment. A substance's formal classification can vary depending on impurities and the data sources used by the notifier. Therefore, a prudent approach involves assessing the inherent risks based on its chemical properties.
The following diagram illustrates the logical flow from known properties to necessary laboratory precautions, which forms the basis of a robust safety protocol.
Caption: Logical flow from physical properties to safety precautions.
While not classified as a flammable liquid, its flash point indicates it is a combustible liquid. The distinction is critical: it must be heated to generate sufficient vapor for ignition, but it can still burn.[3][6] Therefore, all protocols involving heating this compound must eliminate open flames and spark sources.
Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The data below is synthesized from multiple chemical suppliers and databases.
| Property | Value | Source(s) | Safety Implication |
| CAS Number | 6963-56-0 | [1][2][6] | Unique identifier for accurate substance tracking and information retrieval. |
| Molecular Formula | C₁₂H₁₆O₃ | [1][7] | Provides information on composition. |
| Molecular Weight | 208.25 g/mol | [1][5][7] | Essential for preparing solutions of known molarity. |
| Appearance | Colorless liquid | [2][3][4] | A change in color could indicate degradation or contamination. |
| Odor | Sweet, floral, fruity | [2][3][6] | Odor is not a reliable indicator of hazardous concentration; work in ventilated areas. |
| Boiling Point | ~270 °C at 760 mmHg | [3][6] | High boiling point suggests low volatility at room temperature, reducing inhalation risk. |
| Flash Point | ~115 °C (239 °F) TCC | [3][6] | Combustible. Requires control of ignition sources, especially during heating or distillation. |
| Density | ~1.047 - 1.065 g/cm³ at 20°C | [3][4] | Denser than water (will sink). Important for spill cleanup procedures. |
| Solubility | Insoluble in water; Soluble in alcohol | [3][6] | Do not use water to clean up large spills as it will spread the material. Use alcohol-based solvents for decontamination. Prevents release to aqueous environments. |
Exposure Control and Personal Protective Equipment (PPE)
The primary routes of exposure in a laboratory setting are skin contact, eye contact, and inhalation of aerosols. Engineering controls are the first line of defense.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that involve heating, aerosolization (e.g., sonicating), or handling large quantities.[1][9]
-
Eye Protection: Chemical safety goggles are mandatory. The causality is simple: organic esters can cause serious eye irritation upon splashing.[1]
-
Skin Protection: A standard lab coat should be worn and kept fastened.[1] Chemical-resistant gloves (nitrile or neoprene) are required. Gloves should be inspected before use and changed immediately if contamination is suspected. Thoroughly wash hands after handling.[1][9]
-
Respiratory Protection: Not typically required for small-scale use in a well-ventilated area due to the low vapor pressure. However, if engineering controls are insufficient or during a large spill, a respirator with an organic vapor cartridge may be necessary.
Standard Operating Procedures for Safe Handling and Storage
A self-validating handling protocol ensures that risks are mitigated at each step.
Receiving and Storage Protocol:
-
Verification: Upon receipt, confirm the container is the correct chemical and is properly labeled.
-
Inspection: Check for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1][3][9] The storage container must be tightly sealed to prevent contamination or release.[3][9]
-
Segregation: Keep segregated from strong oxidizing agents and strong bases, with which it may be incompatible.[1][10]
General Laboratory Use Protocol:
-
Preparation: Before handling, ensure the work area is clean, a fume hood (if needed) is operational, and all required PPE is donned.
-
Aliquoting: Use clean, dedicated glassware or pipettes to transfer the liquid. Perform transfers over a spill tray to contain any drips.
-
Heating: When heating is required, use a thermostatically controlled heating mantle, water bath, or sand bath. Never use an open flame.
-
End of Use: Tightly cap the primary container immediately after use.
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: Dispose of waste this compound and contaminated materials (e.g., gloves, paper towels) in a designated, labeled hazardous waste container in accordance with local and national regulations.[9]
Emergency Protocols: A Validating System
Emergency plans must be in place before any work begins. The effectiveness of the response validates the initial hazard assessment.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[9] If irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Response Protocol: The following workflow provides a systematic approach to managing an accidental release.
Caption: Step-by-step workflow for responding to a chemical spill.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to fight a fire involving this compound.[9][11]
-
Unsuitable Media: Avoid using a solid stream of water, as it may scatter and spread the fire.
-
Firefighter Protection: Firefighters should wear standard personal protective equipment and a self-contained breathing apparatus (SCBA).
Toxicological and Ecological Profile
As established by JECFA, this compound has low acute oral toxicity and is not a safety concern at the low levels used in food.[8] There is limited data available on chronic exposure, carcinogenicity, or mutagenicity in an occupational context, reinforcing the need to minimize exposure through the control measures outlined above.
Ecologically, due to its low water solubility, a large, uncontained release could pose a risk to aquatic life. Therefore, preventing entry into drains, sewers, and waterways is a critical aspect of its handling and spill response protocols.[1][9]
Conclusion
The safe laboratory use of this compound is predicated on a risk assessment that extends beyond a superficial reading of its GHS classification. By understanding its identity as a combustible liquid with the potential for irritation, and by implementing robust engineering controls, proper PPE, and validated handling and emergency protocols, researchers can effectively mitigate risks. This technical approach, grounded in the causality behind safety procedures, empowers scientists to handle this compound not just safely, but with the confidence that comes from comprehensive scientific understanding.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisyl butyrate. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]
-
INCHEM. (2003, January 29). JECFA Evaluations-ANISYL BUTYRATE-. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
Government of Canada. (n.d.). Chemical Substance - p-Anisyl butyrate. Retrieved from [Link]
-
Ventos. (2021, July 6). SPECIFICATION SHEET: this compound BIONATURAL. Retrieved from [Link]
Sources
- 1. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | 6963-56-0 [chemicalbook.com]
- 3. ventos.com [ventos.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. JECFA Evaluations-ANISYL BUTYRATE- [inchem.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. N-AMYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Anisyl Butyrate: A Technical Guide to Unlocking Novel Research Applications
This guide provides an in-depth exploration of anisyl butyrate, a compound traditionally recognized for its pleasant aroma, and outlines its significant, yet largely untapped, potential in advanced research applications. Moving beyond its established role in the flavor and fragrance industry, we will delve into its prospective utility as a targeted pro-drug for butyrate delivery and its applications in materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical and biological properties of this compound.
Core Compound Analysis: this compound
This compound, also known as 4-methoxybenzyl butanoate, is an ester formed from p-anisyl alcohol and butyric acid.[1] It is a colorless liquid with a sweet, floral, and fruity aroma.[2] Its established use as a flavoring agent and fragrance is well-documented, with a favorable safety profile for these applications.[3][4][5][6][7]
| Property | Value | Source |
| Chemical Formula | C12H16O3 | [5] |
| Molecular Weight | 208.25 g/mol | [5] |
| CAS Number | 6963-56-0 | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Sweet, floral, fruity | [2] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [4][8] |
The synthesis of this compound is typically achieved through the esterification of p-anisyl alcohol with butyric acid, a reaction that can be catalyzed by enzymes such as lipases for a "green chemistry" approach.[3]
The Butyrate Pro-drug Hypothesis: A Paradigm Shift in Therapeutic Delivery
The primary therapeutic potential of this compound lies in its capacity to act as a pro-drug for butyrate. Butyrate, a short-chain fatty acid, is a well-established modulator of gut health and has demonstrated significant therapeutic promise in a range of conditions.[9] However, its direct clinical application is hampered by its unpleasant odor, rapid absorption in the upper gastrointestinal tract, and poor pharmacokinetic properties.[10][11]
This compound, as an ester, masks the malodorous nature of butyric acid and, due to its increased lipophilicity, is predicted to have different absorption and distribution characteristics. The central hypothesis is that this compound can transit through the upper gastrointestinal tract intact and undergo enzymatic hydrolysis in the lower intestine, releasing butyrate and p-anisyl alcohol.
Diagram: Proposed Metabolic Pathway of this compound
Caption: Proposed enzymatic cleavage of this compound in the intestine.
Potential Therapeutic Applications
The targeted delivery of butyrate via this compound opens up several promising therapeutic avenues.
Inflammatory Bowel Disease (IBD)
Butyrate is a primary energy source for colonocytes and has potent anti-inflammatory properties, making it a key molecule in the management of IBD (Crohn's disease and ulcerative colitis).[9][12] By delivering butyrate directly to the colon, this compound could help to restore the integrity of the gut barrier, reduce inflammation, and modulate the gut microbiome.[10][13][14]
Colorectal Cancer
Butyrate is a well-known histone deacetylase (HDAC) inhibitor.[15][16][17][18] This activity can induce apoptosis and inhibit the proliferation of colorectal cancer cells.[11] this compound could serve as a targeted delivery system to achieve therapeutic concentrations of butyrate in the colon, potentially offering a novel approach for the prevention and treatment of colorectal cancer.
Other Potential Therapeutic Areas
The systemic effects of butyrate are also of interest, with potential applications in metabolic disorders and neurological conditions.[19] The pro-drug approach could be used to modulate the systemic bioavailability of butyrate, opening up further research possibilities.
Experimental Protocols for Evaluating this compound as a Pro-drug
The following is a detailed, step-by-step methodology for the preclinical evaluation of this compound.
Diagram: Experimental Workflow for Pro-drug Evaluation
Caption: A streamlined workflow for the preclinical evaluation of this compound.
In Vitro Hydrolysis Studies
Objective: To determine if this compound is hydrolyzed to butyrate and p-anisyl alcohol in a simulated intestinal environment.
Protocol:
-
Prepare simulated intestinal fluid (SIF): Prepare SIF with and without pancreatic enzymes (e.g., pancreatin, lipase, esterase) to mimic the enzymatic conditions of the small intestine.
-
Incubate this compound: Add a known concentration of this compound to the SIF preparations and incubate at 37°C.
-
Sample collection: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Analysis: Quench the enzymatic reaction and analyze the samples for the concentrations of this compound, butyrate, and p-anisyl alcohol using a validated HPLC or GC-MS method.[20][21]
Cell Culture Studies
Objective: To assess the biological activity of this compound on relevant cell lines.
Protocol:
-
Cell lines: Use relevant cell lines, such as Caco-2 (for intestinal permeability) or HT-29 (for colorectal cancer).
-
Treatment: Treat the cells with varying concentrations of this compound, sodium butyrate (as a positive control), and p-anisyl alcohol.
-
Assessments:
-
Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT) to determine the IC50 values.
-
HDAC inhibition: Measure HDAC activity using a commercially available kit.
-
Gene expression: Analyze the expression of genes known to be regulated by butyrate (e.g., p21) using qPCR.
-
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in an animal model.
Protocol:
-
Animal model: Use a suitable animal model, such as mice or rats.
-
Dosing: Administer this compound orally. Include a control group that receives sodium butyrate.
-
Sample collection: Collect blood, feces, and urine samples at various time points.
-
Analysis: Analyze the samples for the concentrations of this compound, butyrate, and p-anisyl alcohol and its metabolites using a validated LC-MS/MS method.
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of this compound in a disease model.
Protocol (IBD model):
-
Disease induction: Induce colitis in mice using dextran sulfate sodium (DSS) in their drinking water.
-
Treatment: Treat the mice with oral this compound, sodium butyrate, or a vehicle control.
-
Assessments:
-
Clinical signs: Monitor body weight, stool consistency, and rectal bleeding daily.
-
Histology: At the end of the study, collect the colons for histological analysis of inflammation and tissue damage.
-
Biomarkers: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue.
-
Potential Applications in Materials Science
Beyond its therapeutic potential, the chemical properties of this compound make it an interesting candidate for applications in materials science, particularly in the area of controlled fragrance release.[22][23][24][25]
Smart Textiles and Polymers
This compound could be incorporated into polymers or textiles as a microencapsulated fragrance. The release of the fragrance could be triggered by specific stimuli, such as:
-
pH change: The ester bond could be designed to hydrolyze at a specific pH, releasing the fragrance.
-
Temperature change: The microcapsules could be designed to rupture and release the fragrance at a certain temperature.
-
Mechanical stress: The fragrance could be released upon friction or pressure.
This could have applications in "smart" packaging that releases a pleasant scent upon opening, or in textiles that release a fragrance throughout the day.
Safety and Toxicological Considerations
This compound is generally recognized as safe (GRAS) for its use as a flavoring agent.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[5][7] The metabolism of p-anisyl alcohol, the other hydrolysis product, is also an important consideration. It is known to be used in fragrances and is considered to be of low toxicity.[8][26][27][28][29] However, for therapeutic applications where higher doses may be used, a full toxicological evaluation would be required.
Conclusion
This compound presents a compelling opportunity for researchers to explore novel therapeutic and materials science applications. Its potential as a targeted pro-drug for butyrate delivery offers a promising strategy to overcome the limitations of direct butyrate administration. The detailed experimental workflows provided in this guide offer a clear path for the preclinical evaluation of this exciting compound. As we continue to seek innovative solutions in medicine and materials science, a closer look at established compounds like this compound may reveal unexpected and valuable new applications.
References
-
Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S. [Link]
-
Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate. ResearchGate. [Link]
-
Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents. (2023). MDPI. [Link]
- US20190021962A1 - Controlled Release Polymer Encapsulated Fragrances - Google Patents. (n.d.).
-
Controlled-release Mechanisms of Fragrances. (2013). Cosmetics & Toiletries. [Link]
-
Delivery Systems for the Controlled Release of Scents. (2023). Encyclopedia MDPI. [Link]
-
A butyrate‐producing synbiotic mitigates intestinal inflammation in a murine colitis model. (n.d.). Wiley Online Library. [Link]
-
Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis. (2017). PubMed Central. [Link]
- CN111132652A - Controlled release polymer encapsulated perfume - Google Patents. (n.d.).
-
Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia. (2023). BMC Gastroenterology. [Link]
-
Butyric acid. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Butyrate Histone Deacetylase Inhibitors. (2012). PubMed Central. [Link]
-
Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors. (2020). PubMed Central. [Link]
-
This compound. (n.d.). Flavor and Extract Manufacturers Association. [Link]
-
This compound. (n.d.). WHO | JECFA. [Link]
-
Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. (2008). ResearchGate. [Link]
-
Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice. (2020). Frontiers. [Link]
-
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (1998). PubMed. [Link]
-
Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors. (2020). PLOS One. [Link]
-
Uptake and Advanced Therapy of Butyrate in Inflammatory Bowel Disease. (2023). MDPI. [Link]
-
Colonic drug delivery: Formulating the next generation of colon-targeted therapeutics. (2023). ScienceDirect. [Link]
-
Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. (2023). UTMB Research Expert. [Link]
-
Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. (2023). PubMed Central. [Link]
-
Anisyl alcohol. (n.d.). The Ingredient Directory - The Fragrance Conservatory. [Link]
-
Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. (2018). PubMed Central. [Link]
-
Anisyl alcohol. (n.d.). Wikipedia. [Link]
-
Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. (2022). NIH. [Link]
-
Anisyl Alcohol (4-Methoxybenzyl Alcohol). (n.d.). Consolidated Chemical. [Link]
-
para-anisyl butyrate, 6963-56-0. (n.d.). The Good Scents Company. [Link]
-
Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. (2018). Redalyc. [Link]
-
Retinyl ester hydrolytic activity associated with human intestinal brush border membranes. (1993). PubMed. [Link]
-
Analytical Method Development and Validation: Calcium Butyrate. (2023). MDPI. [Link]
-
p-Anisyl alcohol (CAS N° 105-13-5). (n.d.). ScenTree. [Link]
-
Anisyl Alcohol (CAS 105-13-5) – Synthetic Floral-Balsamic Ingredient for Perfumery. (n.d.). Scentspiracy. [Link]
-
Chemical Substance - p-Anisyl butyrate. (n.d.). Government of Canada. [Link]
-
How to perform HPLC analysis of ethanol, acetate, butyrate, and propanoate. (2015). ResearchGate. [Link]
-
Glycerol-ester hydrolase from human small intestine and its possible role in the degradation of neutral lipids. (1981). PubMed. [Link]
-
Butyrate metabolism. (n.d.). PathWhiz. [Link]
-
Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. (2021). PubMed Central. [Link]
-
Poly-3-Hydroxybutyrate Metabolism in the Type II Methanotroph Methylocystis parvus OBBP. (2004). Applied and Environmental Microbiology. [Link]
-
Intestinal absorption of dietary cholesteryl ester is decreased but retinyl ester absorption is normal in carboxyl ester lipase knockout mice. (2001). Semantic Scholar. [Link]
-
Poly-3-hydroxybutyrate Metabolism in the Type II Methanotroph Methylocystis Parvus OBBP. (2004). Applied and Environmental Microbiology. [Link]
-
THE MECHANISM OF BUTYRATE-INDUCED COLLAGEN BIOSYNTHESIS IN CULTURED FIBROBLASTS. (n.d.). Polish Journal of Cosmetology. [Link]
-
Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. (2009). American Laboratory. [Link]
Sources
- 1. Temporary title [webprod.hc-sc.gc.ca]
- 2. This compound | 6963-56-0 [chemicalbook.com]
- 3. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. WHO | JECFA [apps.who.int]
- 8. Anisyl alcohol - Wikipedia [en.wikipedia.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. A butyrate‐producing synbiotic mitigates intestinal inflammation in a murine colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Colon-targeting mutual prodrugs of 5-aminosalicylic acid and butyrate for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 15. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Butyric acid - Wikipedia [en.wikipedia.org]
- 19. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Method Development and Validation: Calcium Butyrate [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. US20190021962A1 - Controlled Release Polymer Encapsulated Fragrances - Google Patents [patents.google.com]
- 24. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Anisyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]
- 27. consolidated-chemical.com [consolidated-chemical.com]
- 28. ScenTree - p-Anisyl alcohol (CAS N° 105-13-5) [scentree.co]
- 29. Anisyl Alcohol (CAS 105-13-5) – Synthetic Floral-Balsamic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
An In-Depth Technical Guide to the Potential Mechanism of Action of Anisyl Butyrate in Biological Systems
Abstract
Anisyl butyrate, a compound recognized for its pleasant aroma and flavor profile, is widely utilized in the food and fragrance industries.[1][2][3][4] While its organoleptic properties are well-documented, a comprehensive understanding of its direct mechanism of action in biological systems at the molecular level remains largely unexplored in publicly available scientific literature. This technical guide addresses this knowledge gap by proposing a scientifically plausible hypothesis: the biological effects of this compound are likely attributable to the actions of its hydrolysis products, namely anisyl alcohol and, more significantly, butyrate. Butyrate, a short-chain fatty acid (SCFA), is a well-characterized signaling molecule with pleiotropic effects on cellular function. This guide provides an in-depth exploration of the established mechanisms of action of butyrate, offering a robust framework for researchers and drug development professionals to investigate the potential physiological relevance of this compound beyond its sensory applications.
Introduction to this compound
This compound, also known as 4-methoxybenzyl butanoate, is an ester formed from anisyl alcohol and butyric acid.[4][5] Its chemical structure is presented in Table 1. Primarily used as a flavoring agent and in fragrances, it is generally recognized as safe (GRAS) for its intended uses.[5][6] While toxicological data confirms its low toxicity profile, there is a conspicuous absence of research into its specific molecular interactions within biological systems.[2][4]
| Identifier | Value |
| IUPAC Name | (4-methoxyphenyl)methyl butanoate |
| Synonyms | This compound, p-Methoxybenzyl butyrate |
| CAS Number | 6963-56-0 |
| Molecular Formula | C12H16O3[7] |
| Molecular Weight | 208.25 g/mol [7] |
| Table 1: Chemical and Physical Properties of this compound |
The Hydrolysis Hypothesis: A Gateway to Biological Activity
In the absence of direct evidence for this compound's mechanism of action, we postulate that its in vivo activity is contingent upon its enzymatic hydrolysis into its constituent molecules: anisyl alcohol and butyric acid (butyrate). Esterases, ubiquitous in biological systems, can catalyze this cleavage. While the metabolic fate of anisyl alcohol is a relevant consideration, the biological activities of butyrate are extensively studied and profound. Therefore, this guide will focus on the multifaceted mechanisms of action of butyrate as a proxy for understanding the potential biological impact of this compound.
Caption: Proposed enzymatic hydrolysis of this compound.
Core Mechanisms of Action of Butyrate
Butyrate is a potent signaling molecule that exerts its effects through several key mechanisms, which are detailed below.
Inhibition of Histone Deacetylases (HDACs)
One of the most well-documented mechanisms of butyrate action is its role as a histone deacetylase (HDAC) inhibitor.[8][9][10][11][12] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure and the transcriptional activation of various genes. This epigenetic modification underlies many of butyrate's effects on cell proliferation, differentiation, and apoptosis.[8][9]
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Cell Culture: Culture human colon cancer cells (e.g., HCT116) in appropriate media.
-
Treatment: Treat cells with varying concentrations of sodium butyrate (or this compound to test the hydrolysis hypothesis) for 24 hours.
-
Nuclear Extraction: Isolate nuclear proteins from the treated and control cells.
-
HDAC Activity Assay: Utilize a commercially available colorimetric or fluorometric HDAC activity assay kit, following the manufacturer's instructions. This typically involves incubating the nuclear extract with a substrate that produces a signal upon deacetylation.
-
Data Analysis: Measure the signal and calculate the percentage of HDAC inhibition relative to the untreated control.
Caption: Mechanism of butyrate-mediated HDAC inhibition.
Activation of G-Protein Coupled Receptors (GPCRs)
Butyrate is a known ligand for several G-protein coupled receptors (GPCRs), including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[8][11][12][13][14][15] The activation of these receptors on the surface of various cell types, including intestinal epithelial cells and immune cells, initiates downstream signaling cascades that regulate a wide range of physiological processes, such as inflammation, gut motility, and metabolism.[13][14][15]
| Receptor | Key Downstream Signaling Pathways | Physiological Outcomes |
| GPR41 (FFAR3) | Gi/o-mediated inhibition of adenylyl cyclase | Regulation of gut hormones, sympathetic nervous system modulation |
| GPR43 (FFAR2) | Gq-mediated activation of PLC; Gi/o-mediated pathways | Inflammatory responses, metabolic regulation |
| GPR109A (HCAR2) | Gi/o-mediated inhibition of adenylyl cyclase | Anti-inflammatory effects, lipid metabolism |
| Table 2: Butyrate-Activated GPCRs and Their Functions |
Modulation of Intracellular Signaling Pathways
Through HDAC inhibition and GPCR activation, butyrate influences a multitude of intracellular signaling pathways. These include, but are not limited to:
-
NF-κB Signaling: Butyrate can suppress the activation of NF-κB, a key transcription factor involved in inflammation, thereby exerting anti-inflammatory effects.[9][10][13]
-
Wnt Signaling: Butyrate has been shown to modulate the Wnt signaling pathway, which is crucial for cell proliferation and differentiation, particularly in the context of colorectal cancer.[9][11][14]
-
MAPK and PI3K/Akt Signaling: Butyrate can influence the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are central to cell survival, growth, and apoptosis.[11][14][16]
-
AMPK Signaling: Butyrate can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, leading to enhanced intestinal barrier function.[16][17]
Caption: Overview of butyrate-modulated signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Activation
Emerging evidence suggests that butyrate may also act as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining gut homeostasis.[13][18]
Implications for Research and Drug Development
The well-established mechanisms of action of butyrate present a compelling case for investigating the potential biological activities of this compound. Researchers are encouraged to:
-
Investigate the hydrolysis of this compound in relevant biological matrices to confirm the release of butyrate.
-
Conduct in vitro and in vivo studies to assess whether this compound can recapitulate the known effects of butyrate on HDAC activity, GPCR signaling, and downstream cellular responses.
-
Explore the potential therapeutic applications of this compound in areas where butyrate has shown promise, such as inflammatory bowel disease, metabolic disorders, and certain cancers.[9][13][19]
Conclusion
While direct research on the mechanism of action of this compound is currently lacking, the hydrolysis hypothesis provides a strong foundation for future investigations. By focusing on the well-characterized biological activities of its potential metabolite, butyrate, this guide offers a comprehensive framework for understanding how this compound may exert effects beyond its role as a flavor and fragrance compound. The pleiotropic effects of butyrate on fundamental cellular processes underscore the importance of further research into the broader physiological implications of this compound exposure.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisyl butyrate, 6963-56-0. Retrieved from [Link]
- Lama, A., et al. (2019). Identification of the novel role of butyrate as AhR ligand in human intestinal epithelial cells. Scientific Reports, 9(1), 794.
- Chen, J., & Vitetta, L. (2019).
-
Chen, J., & Vitetta, L. (2020). Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways. PMC. Retrieved from [Link]
-
Natural Health Products Ingredients Database. (n.d.). Chemical Substance - p-Anisyl butyrate. Retrieved from [Link]
-
Venkataraman, A., et al. (2023). Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. MDPI. Retrieved from [Link]
- Singh, V., et al. (2023). Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. Frontiers in Microbiology, 14, 1102434.
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Chen, J., & Vitetta, L. (2019). Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways. PubMed. Retrieved from [Link]
- Theiss, A. L., & Merlin, D. (2021). Butyrate Shapes Immune Cell Fate and Function in Allergic Asthma. Frontiers in Immunology, 12, 628869.
- Liu, P., et al. (2021). Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy. Frontiers in Cell and Developmental Biology, 9, 659145.
-
Lee, C., et al. (2021). Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells. MDPI. Retrieved from [Link]
- Peng, L., et al. (2009). Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers. The Journal of Nutrition, 139(9), 1619–1625.
- Xiao, Y., et al. (2020). Role and Mechanism of Action of Butyrate in Atherosclerotic diseases: A Review. Journal of Applied Microbiology, 130(4), 1109-1119.
-
El-Mowafy, M., & El-Mesery, M. (2022). Butyrate Properties in Immune-Related Diseases: Friend or Foe?. MDPI. Retrieved from [Link]
Sources
- 1. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. chemimpex.com [chemimpex.com]
- 3. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 4. This compound | 6963-56-0 [chemicalbook.com]
- 5. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review | MDPI [mdpi.com]
- 14. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Butyrate Shapes Immune Cell Fate and Function in Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of the novel role of butyrate as AhR ligand in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role and mechanism of action of butyrate in atherosclerotic diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisyl butyrate degradation pathways and stability
An In-Depth Technical Guide to the Degradation Pathways and Stability of Anisyl Butyrate
Introduction
This compound, chemically known as (4-methoxyphenyl)methyl butanoate, is a carboxylic ester valued for its sweet, floral, and fruity aroma profile, often described with notes of plum, vanilla, and licorice.[1][2] This synthetic flavoring agent and fragrance ingredient is widely utilized in the food, beverage, and cosmetics industries to impart or modify flavors and scents in products such as baked goods, ice cream, candy, and perfumes.[1][3][4] As with all functional ingredients, particularly those responsible for sensory attributes, the chemical stability of this compound is a critical parameter that dictates the shelf-life, quality, and consistency of the final consumer product.
This guide provides a comprehensive technical overview of the primary degradation pathways of this compound and the key environmental and formulation factors that influence its stability. From the perspective of applied science, we will explore the causality behind its degradation, outline self-validating experimental protocols for its assessment, and provide actionable insights for researchers, formulators, and drug development professionals.
Part 1: Core Degradation Pathways of this compound
The degradation of an ester like this compound primarily involves the cleavage of its ester bond, although other oxidative reactions can also occur. Understanding these pathways is fundamental to predicting and mitigating stability issues.
Hydrolytic Degradation
The principal and most common degradation route for this compound is hydrolysis. This chemical reaction involves the cleavage of the ester linkage by a water molecule, resulting in the formation of its parent alcohol (anisyl alcohol) and carboxylic acid (butyric acid).[5]
Reaction: this compound + H₂O ⇌ Anisyl Alcohol + Butyric Acid
This reaction is a significant concern because the degradation products have distinctly different sensory profiles. While anisyl alcohol retains a mild, sweet, floral scent, the formation of free butyric acid is highly undesirable, introducing a potent, unpleasant "butyric" or rancid off-note that can negatively impact the consumer's experience. The hydrolysis of flavor esters like this compound can be catalyzed by either acidic or alkaline conditions.[5]
Enzymatic Degradation
In biological systems or in food matrices containing active enzymes, the hydrolysis of this compound can be significantly accelerated by enzymes, particularly lipases and esterases.[6][7] These biocatalysts perform the same fundamental hydrolytic cleavage as described above but at much faster rates under specific conditions (e.g., physiological pH and temperature). This pathway is especially relevant in dairy products, fermented goods, or any application where microbial or enzymatic activity is expected.
The diagram below illustrates the fundamental hydrolytic pathway, which can be chemically or enzymatically catalyzed.
Caption: Primary hydrolytic degradation pathway of this compound.
Oxidative Degradation
Oxidation is a major degradation pathway for many flavor systems.[8][9] While the ester group itself is not the primary target of oxidation, the molecule can be susceptible, particularly under exposure to oxygen, light, or transition metals.[8] Oxidative reactions can lead to the formation of various off-flavors and a general loss of the desired aroma intensity, ultimately reducing the product's shelf-life.[8][9]
In-Vivo Metabolism
For applications in pharmaceuticals or ingestible products, it is noteworthy that esters of benzyl alcohol and its derivatives are typically rapidly hydrolyzed in vivo to the parent alcohol. The resulting anisyl alcohol is then expected to be oxidized to anisic acid by metabolic processes.[1]
Part 2: Factors Influencing this compound Stability
The rate and extent of this compound degradation are not intrinsic properties alone; they are heavily influenced by a range of external factors. A systematic understanding of these variables is crucial for designing stable formulations and defining appropriate storage conditions.
| Factor | Effect on this compound Stability | Rationale and Causality |
| Temperature | High Impact | Heat accelerates the kinetics of all chemical reactions, including hydrolysis and oxidation.[8][9] A general rule of thumb is that reaction rates can double for every 10°C increase in temperature.[8] Therefore, elevated storage temperatures are highly detrimental to stability. |
| pH | High Impact | Both acidic (pH < 3) and alkaline (pH > 8) conditions can significantly catalyze the hydrolysis of the ester bond.[5][8] The stability of this compound is generally greatest in a neutral to slightly acidic pH range. |
| Moisture / Water Activity (aw) | High Impact | Water is a direct reactant in the hydrolysis pathway.[5][8] Minimizing exposure to moisture and controlling the water activity in a formulation are critical strategies for preventing degradation.[5][8] |
| Light Exposure | Moderate Impact | Ultraviolet (UV) and visible light can provide the energy to initiate photo-oxidative degradation pathways.[8][10] Opaque packaging or storage in dark conditions is recommended to mitigate this factor. |
| Oxygen | Moderate Impact | The presence of oxygen, even in trace amounts within packaging, can facilitate gradual oxidative degradation, leading to the formation of off-flavors.[8][9][10] |
| Product Matrix | Variable Impact | The other components within a product can interact with this compound. For instance, proteins and carbohydrates can bind or encapsulate flavor molecules, which may either protect them or alter their release and perception.[8][9] |
Part 3: Methodologies for Stability Assessment
A robust stability testing program is a self-validating system. It is not merely about collecting data but about designing an experiment that isolates variables to unequivocally determine degradation rates and pathways.
Core Analytical Technique: Gas Chromatography (GC)
Gas chromatography, often coupled with a Mass Spectrometer (GC-MS), is the gold standard for stability studies of volatile and semi-volatile compounds like this compound.[11]
-
Why GC? It provides excellent separation of the parent compound from its potential degradation products (anisyl alcohol, butyric acid) and other matrix components.
-
Why MS? The mass spectrometer provides definitive identification of the separated compounds based on their unique mass fragmentation patterns, confirming the degradation pathway. It also allows for sensitive quantification.
Experimental Protocol: Accelerated Stability of this compound in a Model Beverage
This protocol outlines a scientifically sound methodology for assessing the stability of this compound under accelerated conditions, allowing for the prediction of its long-term shelf-life.
Objective
To determine the degradation kinetics of this compound in an aqueous, acidic model system at various temperatures.
Materials & Reagents
-
This compound (≥98% purity)
-
Anisyl Alcohol (analytical standard)
-
Butyric Acid (analytical standard)
-
Citric Acid
-
Sodium Citrate
-
Ethanol (food grade)
-
Deionized Water
-
Type I Glass Vials with PTFE-lined caps
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Methodology
Step 1: Preparation of Model Beverage Base
-
Prepare a 0.1 M citrate buffer solution at pH 3.5 by dissolving appropriate amounts of citric acid and sodium citrate in deionized water. This mimics the environment of many acidic beverages.[8]
-
Add 5% (v/v) ethanol to the buffer to ensure complete solubilization of the this compound.
Step 2: Sample Preparation
-
Prepare a stock solution of this compound (1000 ppm) in ethanol.
-
Spike the model beverage base with the stock solution to achieve a final concentration of 10 ppm. This concentration is typical for flavor use levels.[1]
-
Aliquot 10 mL of the spiked solution into multiple glass vials, ensuring minimal headspace.
-
Seal the vials tightly.
Step 3: Storage and Sampling
-
Divide the vials into three sets for storage at different temperatures: 4°C (control), 25°C (room temperature), and 40°C (accelerated condition).[8][12]
-
For each temperature, prepare a subset of vials to be stored in the dark and another subset exposed to a controlled light source to assess photostability.[8][10]
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks), retrieve three vials from each storage condition for analysis.
Step 4: Analytical Procedure (GC-MS)
-
Sample Extraction: Perform a liquid-liquid extraction. To 5 mL of the sample, add 2 mL of a suitable organic solvent (e.g., hexane or methyl tert-butyl ether) containing an internal standard. Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Analysis: Inject 1 µL of the organic layer into the GC-MS.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold followed by a ramp to ensure separation of all target compounds.
-
Data Acquisition: Monitor for the characteristic ions of this compound, anisyl alcohol, and the internal standard.
Step 5: Data Analysis
-
Quantify the concentration of remaining this compound at each time point relative to the T=0 sample.
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each condition.
The following diagram outlines the workflow for this self-validating stability protocol.
Caption: Experimental workflow for an accelerated stability study.
Part 4: Strategies for Enhancing Stability
Based on the degradation pathways and influencing factors, several strategies can be employed to preserve the integrity of this compound in a final product:
-
Environmental Control: The most effective method is proper storage in cool, dry, and dark conditions.[3][5][13] Utilizing packaging with high barriers to moisture, oxygen, and UV light is also critical.[9]
-
Formulation Optimization: Adjusting the product's pH to a range of optimal stability (typically near neutral) and minimizing water activity can dramatically slow hydrolysis.[5][8]
-
Use of Antioxidants: For products susceptible to oxidation, the inclusion of antioxidants such as phenolic compounds can help scavenge free radicals that may initiate degradation.[5]
-
Encapsulation: In some applications, encapsulating the flavor ester within a protective matrix (e.g., in spray-drying) can shield it from adverse environmental factors until the product is prepared or consumed.
Conclusion
This compound is a valuable flavor and fragrance ingredient whose efficacy is intrinsically linked to its chemical stability. The primary degradation pathway is hydrolysis, which is accelerated by high temperatures, non-neutral pH, and the presence of water, leading to the formation of undesirable butyric acid. Secondary pathways like oxidation can also contribute to a decline in quality.
For researchers and developers, a proactive approach is essential. By understanding these degradation mechanisms and the factors that control them, it is possible to design robust formulations, define appropriate storage and handling procedures, and implement rigorous, self-validating stability studies. This ensures that the intended sensory experience is delivered consistently throughout the product's lifecycle, safeguarding brand integrity and consumer satisfaction.
References
- Vertex AI Search. (2025, November 15).
- GreenChem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Patil, H. (2017, November 25). Factors Affecting Flavour Stability. Food Additives.
- StudySmarter. (2024, September 5). Flavor Stability: Techniques & Factors.
-
The Good Scents Company. acetoin butyrate butan-3-one-2-yl butanoate. Retrieved from [Link]
- Akharume, F. O., et al. (2021). Stability profile of flavour-active ester compounds in ale and lager beer during storage. African Journal of Biotechnology, 20(8), 333-341.
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). This compound. Retrieved from [Link]
-
The Good Scents Company. para-anisyl butyrate. Retrieved from [Link]
- Redalyc. (2018). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Food Science and Technology, 38(1).
- BOC Sciences. (2026, January 18).
- PubMed. (2015). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies.
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 3. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. chemimpex.com [chemimpex.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 7. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cgxj4479-prod.admin.mysiluzan.com]
- 9. kevaflavours.com [kevaflavours.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acetoin butyrate, 84642-61-5 [thegoodscentscompany.com]
Methodological & Application
Synthesis of Anisyl Butyrate: A Detailed Laboratory Protocol
Introduction
Anisyl butyrate, also known as 4-methoxybenzyl butanoate, is an ester prized for its pleasant, sweet, and fruity aroma with floral undertones, often described as reminiscent of apricot, plum, and vanilla. This aromatic profile makes it a valuable ingredient in the flavor and fragrance industries, where it is incorporated into a wide variety of products including perfumes, cosmetics, and food items to enhance their sensory appeal.[1] Chemically, it is the ester formed from anisyl alcohol and butyric acid.
This application note provides a comprehensive, in-depth technical guide for the laboratory synthesis of this compound. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It details the widely used Fischer-Speier esterification method, explaining the chemical principles, experimental setup, purification, and characterization of the final product.
Chemical Principles and Mechanism
The most common and efficient method for synthesizing this compound in a laboratory setting is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (butyric acid) with an alcohol (anisyl alcohol) to form an ester (this compound) and water.[2][3]
The reaction is reversible, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[3] This is typically accomplished by either using an excess of one of the reactants or by removing the water as it is formed, often through azeotropic distillation with a suitable solvent.[4]
The mechanism of the Fischer-Speier esterification proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of butyric acid, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: The nucleophilic oxygen atom of anisyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.[5]
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anisyl Alcohol (4-methoxybenzyl alcohol) | 138.16 | 13.82 g (12.5 mL) | 0.10 |
| Butyric Acid | 88.11 | 10.57 g (11.0 mL) | 0.12 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~1 mL | Catalyst |
| Toluene | 92.14 | 50 mL | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | For neutralization |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | 30 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | ~5 g | Drying agent |
| Diethyl Ether | 74.12 | ~100 mL | Extraction solvent |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.82 g (12.5 mL) of anisyl alcohol, 10.57 g (11.0 mL) of butyric acid, and 50 mL of toluene.
-
While stirring, carefully add approximately 1 mL of concentrated sulfuric acid to the mixture. Caution: The addition of sulfuric acid is exothermic.
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask.
-
-
Reflux and Water Removal:
-
Heat the mixture to a gentle reflux using a heating mantle. The toluene will form an azeotrope with the water produced during the reaction, which will collect in the Dean-Stark trap.
-
Continue the reflux for 2-4 hours, or until the theoretical amount of water (approximately 1.8 mL) has been collected in the trap.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Carefully wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize the unreacted butyric acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
-
Separate the aqueous layer and wash the organic layer with 30 mL of brine to remove any remaining water-soluble impurities.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for about 15-20 minutes.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Remove the toluene and any other volatile components using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound (Boiling Point: 269-270 °C at atmospheric pressure, will be lower under vacuum).
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks corresponding to the protons in the anisyl and butyrate moieties of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can be used to determine the purity of the sample and to confirm the molecular weight of the product (208.25 g/mol ).[6]
Safety Precautions
-
Anisyl Alcohol: May be harmful if swallowed or in contact with skin. Causes serious eye irritation. May cause an allergic skin reaction.
-
Butyric Acid: Causes severe skin burns and eye damage. Has a strong, unpleasant odor.
-
Sulfuric Acid: Corrosive and causes severe burns. Reacts violently with water.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via Fischer-Speier esterification. By following the described procedures for reaction, work-up, and purification, a high-purity product suitable for research and development in the flavor, fragrance, and pharmaceutical industries can be obtained. The causality behind each experimental choice, from the use of a Dean-Stark trap to the specific work-up procedure, is explained to provide a thorough understanding of the synthesis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
-
Organic Syntheses. Butyric acid, butyl ester. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
- Reaction Chemistry & Engineering. (2020). Optimization of aroma ester synthesis by direct esterification in a solvent-free system. Royal Society of Chemistry.
- The Fischer Esterification. (n.d.). Department of Chemistry, University of California, Irvine.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University.
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
Chem-Impex. This compound. [Link]
-
The Good Scents Company. para-anisyl butyrate. [Link]
-
ResearchGate. A Convenient Preparation of p-Methoxybenzyl Esters. [Link]
-
Redalyc. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. [Link]
-
Scribd. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesys. [Link]
-
Chem-Impex International. This compound. [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
ResearchGate. Yield of benzyl butyrate at different reaction times. [Link]
-
Government of Canada. Chemical Substance - p-Anisyl butyrate. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
Sources
Application Note & Protocol: High-Purity Isolation of Synthetic Anisyl Butyrate via Automated Flash Column Chromatography
Abstract: This comprehensive application note provides a detailed protocol for the purification of synthetic Anisyl Butyrate, a widely used fragrance and flavor compound, utilizing normal-phase flash column chromatography. Synthesized via the Fischer-Speier esterification of p-anisyl alcohol and butyric acid, the crude product mixture typically contains unreacted starting materials and byproducts. This guide outlines a robust methodology for achieving high purity (>98%), suitable for applications in research, drug development, and quality control. The protocol details the rationale behind the selection of the stationary and mobile phases, step-by-step procedures for column packing and sample loading, and methods for fraction analysis and purity verification.
Introduction to this compound and the Rationale for Purification
This compound, chemically known as (4-methoxyphenyl)methyl butanoate, is a carboxylic ester recognized for its sweet, floral, and fruity aroma, often described as having plum-like nuances.[1][2] Its desirable organoleptic properties have led to its extensive use as a flavoring agent in food products such as ice cream, candy, and baked goods, as well as a fragrance component in perfumes and cosmetics.[1][3]
The most common synthetic route to this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between p-anisyl alcohol and butyric acid.[4][5][6] While effective, this equilibrium-driven reaction often results in an incomplete conversion of reactants, leading to a crude product contaminated with residual p-anisyl alcohol, butyric acid, and potentially other side products.[7][8] The presence of these impurities, particularly the lingering acrid smell of unreacted butyric acid, can significantly compromise the final product's quality and sensory profile. Therefore, a robust purification step is critical to isolate this compound with the high degree of purity required for its intended applications.
Column chromatography is a powerful and widely applicable technique for the separation and purification of individual compounds from a mixture.[9][10][11] This method leverages the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[12] For moderately polar compounds like esters, normal-phase chromatography using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase is highly effective.[9][13]
This application note provides a systematic and reproducible protocol for the purification of this compound using flash column chromatography, a technique that accelerates the separation by applying positive pressure.[11]
Principles of Chromatographic Separation
The purification strategy is based on the principles of normal-phase adsorption chromatography. In this mode, the stationary phase is polar, and the mobile phase is non-polar. The separation is governed by the polarity of the compounds in the mixture.
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice for this application due to its high surface area, affordability, and slightly acidic nature, which is well-suited for separating moderately polar compounds like esters.[9][11][13]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate) is used. The polarity of the mobile phase is carefully optimized to control the elution of the components.
-
Elution Order: Compounds will elute from the column in order of increasing polarity. Less polar compounds have a weaker affinity for the polar stationary phase and will travel through the column more quickly with the non-polar mobile phase. More polar compounds will adsorb more strongly to the stationary phase and require a more polar mobile phase to be eluted.[9][12]
For the purification of this compound from a typical Fischer esterification reaction mixture, the expected elution order is:
-
This compound (Product): As an ester, it is moderately polar.
-
p-Anisyl Alcohol (Unreacted Starting Material): The hydroxyl group makes it more polar than the corresponding ester.
-
Butyric Acid (Unreacted Starting Material): The carboxylic acid group is highly polar and will exhibit the strongest interaction with the silica gel.
Materials and Methods
Equipment and Glassware
-
Flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera) or a manually assembled glass column setup
-
Glass chromatography column (if manual)
-
Compressed air or nitrogen source (for manual flash chromatography)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collector or test tubes/flasks for manual collection
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Reagents and Solvents
-
Crude synthetic this compound
-
Silica gel for flash chromatography (e.g., 230-400 mesh)[11]
-
n-Hexane or n-Heptane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
TLC developing stains (e.g., potassium permanganate or p-anisaldehyde solution)
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.[14]
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, must be worn.[4][15]
-
Solvents are flammable and should be kept away from ignition sources.[15]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for a quick assessment of the separation and helps predict the behavior of the compounds on the column.[13]
Protocol:
-
Dissolve a small amount of the crude this compound mixture in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Prepare several TLC developing chambers with different solvent systems of varying polarities (e.g., Hexane:Ethyl Acetate in ratios of 95:5, 90:10, 85:15).
-
Develop the TLC plates in the prepared chambers.
-
Visualize the separated spots under a UV lamp and/or by staining.
-
The ideal solvent system will show good separation between the this compound spot and the spots corresponding to impurities, with the this compound having an Rf value of approximately 0.3-0.4.
Column Preparation and Sample Loading
The following diagram illustrates the general workflow for the purification process.
Caption: Workflow for this compound Purification.
Protocol:
-
Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is to use a silica gel weight that is 30-50 times the weight of the crude sample.[13]
-
Packing the Column (Wet Slurry Method):
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, create a slurry of the calculated amount of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down.
-
Add a final protective layer of sand on top of the packed silica gel.[9]
-
Ensure the solvent level never drops below the top layer of sand to prevent the column from running dry.[10]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude mixture adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column, on top of the sand layer.
-
Elution and Fraction Collection
Protocol:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column using compressed gas.
-
Begin eluting the column with the optimized mobile phase (determined by TLC). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% to 20% ethyl acetate in hexane), is often most effective for separating compounds with different polarities.[16]
-
Collect the eluent in fractions of equal volume using a fraction collector or manually in test tubes.
Fraction Analysis and Product Isolation
Protocol:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture for comparison.
-
Develop and visualize the TLC plate.
-
Combine the fractions that contain only the pure this compound spot.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting clear, colorless to pale yellow oil is the purified this compound.
Data and Expected Results
The following table summarizes the key parameters and expected outcomes for this purification protocol.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography of esters.[11][13] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for efficient elution of the moderately polar product while retaining the more polar impurities.[16] |
| Sample Loading | Dry Loading | Provides better resolution and avoids issues with sample solubility in the initial mobile phase. |
| Elution Order | 1. Anisyl Butyrate2. p-Anisyl Alcohol3. Butyric Acid | Based on increasing polarity. Carboxylic acids and alcohols are more polar than esters.[9] |
| Purity Analysis | TLC, GC-MS, ¹H NMR | Confirms the identity and assesses the purity of the final product.[2] |
| Expected Yield | >85% recovery from loaded crude | Dependent on the efficiency of the separation and handling. |
| Final Purity | >98% | Achievable with careful optimization of the mobile phase gradient. |
The following diagram illustrates the relationship between compound polarity and elution order in this normal-phase setup.
Caption: Polarity vs. Elution Order.
Purity Verification
After isolation, the purity of the this compound should be confirmed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to confirm the purity and identity of the volatile ester. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (208.25 g/mol ) and a characteristic fragmentation pattern.[2][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure of the purified product and detect the presence of any remaining impurities.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Try a shallower gradient. |
| Column was overloaded with crude material. | Reduce the amount of sample loaded relative to the amount of silica gel. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate). |
| Compound Does Not Elute | Mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (ethyl acetate). |
| Cracked/Channeled Column | Improper packing; column ran dry. | Ensure the column is packed evenly as a slurry and the solvent level never drops below the top of the silica.[9] |
Conclusion
The protocol described in this application note presents a reliable and efficient method for the purification of synthetic this compound using normal-phase flash column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by employing proper column packing and sample loading techniques, it is possible to isolate this compound with a purity exceeding 98%. This high-purity product is suitable for the most demanding applications in the flavor, fragrance, and pharmaceutical industries.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisyl butyrate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Enartis USA Inc. (2017, September 8). Safety Data Sheet CHROMATOGRAPHY SOLVENT. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chromatography Online. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
LCGC. (2015, October 1). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. Retrieved from [Link]
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. athabascau.ca [athabascau.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
- 13. Column chromatography - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. e2ccb-ny.safeschoolssds.com [e2ccb-ny.safeschoolssds.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound [webbook.nist.gov]
Application Note: High-Sensitivity GC-MS Analysis of Anisyl Butyrate for Flavor and Fragrance Profiling
Abstract
This application note presents a detailed, robust methodology for the identification and quantification of Anisyl butyrate (4-Methoxybenzyl butanoate) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aroma compound used extensively in the flavor and fragrance industries to impart sweet, floral, and fruity notes.[1][2] The protocol herein is designed for researchers, quality control scientists, and formulation chemists, providing a comprehensive guide from sample preparation to data interpretation. We emphasize the rationale behind key procedural steps, ensuring technical accuracy and methodological reproducibility for applications in food science, perfumery, and regulatory compliance.
Introduction to this compound and its Analytical Importance
This compound, also known as 4-methoxybenzyl butanoate, is a carboxylic ester prized for its pleasant, intensely sweet, and slightly fruity, plum-like aroma.[1] It is a synthetic flavoring agent and fragrance ingredient found in products like ice cream, candy, baked goods, and perfumes.[1][3] Its molecular formula is C₁₂H₁₆O₃ and it has a molecular weight of 208.25 g/mol .[4]
The precise analysis of this compound is critical for several reasons:
-
Quality Control: Ensuring the correct concentration in final products to maintain a consistent sensory profile.
-
Product Development: Fine-tuning formulations to achieve desired flavor or fragrance characteristics.
-
Regulatory Compliance: Verifying that its usage levels are within the safe limits established by bodies like the FDA.[4][5]
-
Purity Assessment: Detecting impurities or degradation products, such as free butyric acid, which can impart an unpleasant off-note.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its exceptional sensitivity and specificity in separating and identifying volatile and semi-volatile compounds within complex matrices.[6]
Chemical and Physical Properties
A summary of this compound's key properties is essential for method development.
| Property | Value | Source |
| CAS Number | 6963-56-0 | [1][4] |
| Molecular Formula | C₁₂H₁₆O₃ | [4] |
| Molecular Weight | 208.25 g/mol | [4] |
| Boiling Point | 269-270 °C | [3][4] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Sweet, floral, plum-like | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [4] |
| Kovats RI (Std. non-polar) | 1569 | [4] |
| Kovats RI (Std. polar) | 2274 | [4] |
Principle of GC-MS Analysis
The GC-MS technique combines two powerful analytical methods. First, Gas Chromatography (GC) separates the volatile components of a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column.[7] Compounds with higher volatility and lower affinity for the stationary phase elute faster. Following separation, the compounds enter the Mass Spectrometer (MS), where they are ionized, typically by electron impact (EI). This process fragments the molecules into a unique pattern of charged ions. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a "molecular fingerprint" for definitive identification.[7]
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 6. rroij.com [rroij.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: Structural Elucidation of Anisyl Butyrate using ¹H and ¹³C NMR Spectroscopy
Abstract
Anisyl butyrate, a key compound in the flavor and fragrance industry, requires precise structural verification and purity assessment for quality control. This application note provides a detailed guide to the interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. We present a comprehensive analysis of expected chemical shifts, multiplicity patterns, and coupling constants. Furthermore, this document outlines field-proven, step-by-step protocols for sample preparation, spectral acquisition, and data processing, designed for researchers and professionals in chemical analysis and drug development.
Introduction: The Role of NMR in Characterizing Aroma Chemicals
This compound, with the IUPAC name (4-methoxyphenyl)methyl butanoate, is a carboxylic ester recognized for its sweet, fruity, and floral aroma, often described as plum-like.[1] Its molecular formula is C₁₂H₁₆O₃.[2][3] Given its application in consumer products, verifying the chemical structure and ensuring the absence of impurities is paramount.
NMR spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei), revealing the molecular skeleton, connectivity, and even subtle stereochemical relationships. This guide explains the theoretical basis for the spectral features of this compound and provides a practical framework for obtaining and interpreting high-quality NMR data.
Molecular Structure and Predicted NMR Environments
To interpret an NMR spectrum, one must first deconstruct the molecule into its unique electronic environments. The structure of this compound contains a para-substituted benzene ring, a methoxy group, a benzylic methylene group, and a butyrate ester chain. Each of these moieties contains protons and carbons in distinct chemical environments.
dot graph Anisyl_Butyrate_Structure { layout=neato; node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];
// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; O_methoxy [label="O", pos="0,-4.2!"]; C_methoxy [label="CH₃", pos="0,-5.4!", fontcolor="#34A853"]; C_benzyl [label="CH₂", pos="2.6,-0.7!", fontcolor="#EA4335"]; O_ester1 [label="O", pos="3.8,-0.7!"]; C_carbonyl [label="C", pos="5.0,0!"]; O_carbonyl [label="O", pos="5.0,1.2!"]; C_alpha [label="CH₂", pos="6.4,0!", fontcolor="#FBBC05"]; C_beta [label="CH₂", pos="7.8,0!", fontcolor="#4285F4"]; C_gamma [label="CH₃", pos="9.2,0!", fontcolor="#34A853"];
// Define nodes for protons H2 [label="H", pos="-2.2,-0.2!"]; H3 [label="H", pos="-2.2,-2.6!"]; H5 [label="H", pos="2.2,-2.6!"]; H6 [label="H", pos="2.2,-0.2!"];
// Aromatic Ring Labels node [shape=plaintext, fontsize=10, fontcolor="#5F6368"]; label_H_ortho_ester [label="Ha", pos="-2.6, -0.2!"]; label_H_ortho_methoxy [label="Hb", pos="-2.6, -2.6!"]; label_H_ortho_methoxy2 [label="Hb", pos="2.6, -2.6!"]; label_H_ortho_ester2 [label="Ha", pos="2.6, -0.2!"];
// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- O_methoxy -- C_methoxy; C6 -- C_benzyl -- O_ester1 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double, len=1.2]; C_carbonyl -- C_alpha -- C_beta -- C_gamma;
// Aromatic Protons C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; } enddot Figure 1: Structure of this compound with key proton groups colored for NMR assignment.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides information based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
Predicted Chemical Shifts, Multiplicities, and Integration
-
Aromatic Protons (Ha, Hb): The para-substituted ring creates an AA'BB' system, which simplifies to two distinct signals, each integrating to 2H.
-
Ha (ortho to -CH₂O-): These protons are deshielded by the adjacent ester group. Expected chemical shift is ~7.3 ppm. They are coupled to Hb, appearing as a doublet.
-
Hb (ortho to -OCH₃): These protons are shielded by the electron-donating methoxy group. Expected chemical shift is ~6.9 ppm. They are coupled to Ha, also appearing as a doublet.[4][5]
-
-
Benzylic Protons (-OCH₂Ar): This methylene group is deshielded by both the aromatic ring and the adjacent ester oxygen. With no adjacent protons to couple with, it will appear as a sharp singlet integrating to 2H, expected around 5.0 ppm.[6][7]
-
Methoxy Protons (-OCH₃): The methoxy group protons are in a shielded environment and do not couple with other protons, resulting in a distinct singlet integrating to 3H at approximately 3.8 ppm.[4]
-
Butyrate Chain Protons:
-
α-Methylene (-CH₂-C=O): These protons are adjacent to the electron-withdrawing carbonyl group and are thus deshielded. They are coupled to the β-methylene protons and will appear as a triplet, integrating to 2H, around 2.2-2.4 ppm.[6][7][8]
-
β-Methylene (-CH₂-): These protons are coupled to both the α-methylene (2H) and γ-methyl (3H) protons. According to the n+1 rule, this signal will be split into a sextet (or a complex multiplet). It integrates to 2H and is expected around 1.7 ppm.[7]
-
γ-Methyl (-CH₃): This terminal methyl group is the most shielded in the molecule. It is coupled to the β-methylene protons and will appear as a triplet, integrating to 3H, around 0.9 ppm.[7]
-
Coupling Constants (J)
The magnitude of the J-coupling constant provides structural information about the proximity and geometry of coupled nuclei.[9]
-
Ortho-coupling (³J_HH) on the aromatic ring: Typically in the range of 7-10 Hz.[10][11]
-
Vicinal-coupling (³J_HH) in the alkyl chain: Expected to be around 7-8 Hz.[9]
Summary of Predicted ¹H NMR Data
| Assigned Protons | Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to -CH₂O) | Ha | ~7.3 | 2H | Doublet (d) | ~8-9 |
| Aromatic (ortho to -OCH₃) | Hb | ~6.9 | 2H | Doublet (d) | ~8-9 |
| Benzylic Methylene | -OCH₂Ar | ~5.0 | 2H | Singlet (s) | N/A |
| Methoxy | -OCH₃ | ~3.8 | 3H | Singlet (s) | N/A |
| α-Methylene | -CH₂C=O | ~2.3 | 2H | Triplet (t) | ~7-8 |
| β-Methylene | -CH₂- | ~1.7 | 2H | Sextet (sext) | ~7-8 |
| γ-Methyl | -CH₃ | ~0.9 | 3H | Triplet (t) | ~7-8 |
Interpreting the ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon environment. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.
Predicted Chemical Shifts
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the 165-175 ppm range.[12][13]
-
Aromatic Carbons: Due to para-substitution, four distinct signals are expected for the six aromatic carbons.
-
C4 (C-OCH₃): The carbon attached to the methoxy oxygen is the most deshielded aromatic carbon, expected around 159-160 ppm.
-
C1 (C-CH₂O): The quaternary carbon attached to the benzylic methylene group is expected around 128-130 ppm.
-
C2/C6 (CH, ortho to -CH₂O): These carbons are expected around 129-130 ppm.
-
C3/C5 (CH, ortho to -OCH₃): These carbons are significantly shielded by the electron-donating oxygen and appear upfield, around 114-115 ppm.[13][14]
-
-
Benzylic Carbon (-OCH₂Ar): This sp³ carbon is attached to an oxygen and an aromatic ring, placing its signal around 66 ppm.[14]
-
Methoxy Carbon (-OCH₃): This carbon, attached to an electronegative oxygen, will resonate around 55 ppm.[12][14]
-
Butyrate Chain Carbons:
Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) |
| Carbonyl (C=O) | ~173 |
| Aromatic (C-OCH₃) | ~160 |
| Aromatic (CH, ortho to -CH₂O) | ~130 |
| Aromatic (C-CH₂O) | ~129 |
| Aromatic (CH, ortho to -OCH₃) | ~114 |
| Benzylic (-OCH₂Ar) | ~66 |
| Methoxy (-OCH₃) | ~55 |
| α-Methylene (-CH₂C=O) | ~36 |
| β-Methylene (-CH₂-) | ~18 |
| γ-Methyl (-CH₃) | ~14 |
Protocols for NMR Analysis
Obtaining high-quality, reproducible NMR data requires meticulous sample preparation and careful selection of acquisition parameters.
Protocol: Sample Preparation
The goal of this protocol is to create a homogeneous solution free of particulate matter.[17][18]
-
Weighing: Accurately weigh 5-20 mg of this compound into a clean, dry vial.
-
Rationale: This concentration range is typically sufficient for achieving a good signal-to-noise ratio in modern spectrometers for both ¹H and ¹³C experiments without causing issues like line broadening.[17]
-
-
Solvent Addition: Using a calibrated pipette, add 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. CDCl₃ is a common choice due to its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak.[18][19]
-
Dissolution: Gently agitate the vial until the sample is completely dissolved.
-
Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of cotton or glass wool. Carefully transfer the filtered solution into a high-quality 5 mm NMR tube.[18][20]
-
Rationale: Filtering removes dust and other particulates that can severely degrade magnetic field homogeneity, leading to poor spectral resolution and distorted peak shapes.[18]
-
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[20][21]
Protocol: Data Acquisition (¹H and ¹³C)
These parameters are typical for a 400-600 MHz spectrometer and may require adjustment based on the specific instrument and sample concentration.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent and tune/match the probe for the desired nucleus (¹H or ¹³C).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This is critical for achieving sharp lines and high resolution.[19]
-
Parameter Setup & Acquisition:
-
¹H NMR:
-
Spectral Width (SW): 12-16 ppm. This ensures all expected signals, from ~0 to 10 ppm, are captured.[22]
-
Number of Scans (NS): 8 to 16. This compound should provide a strong signal, so extensive signal averaging is not typically required.
-
Acquisition Time (AT): 2-4 seconds. This duration is usually sufficient to allow the Free Induction Decay (FID) to decay into the noise, ensuring good digital resolution.[23]
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR {with proton decoupling}:
-
Spectral Width (SW): 220-240 ppm. This wide range covers all typical organic carbon signals.[22]
-
Number of Scans (NS): 128 to 1024. The low natural abundance of ¹³C necessitates more scans to achieve an adequate signal-to-noise ratio. The exact number will depend on sample concentration.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
-
-
Receiver Gain (RG): Use the instrument's automatic receiver gain setting (rga on Bruker systems) before acquisition to maximize the dynamic range of the analog-to-digital converter (ADC) without causing signal clipping.[23]
Protocol: Data Processing
-
Fourier Transform (FT): The raw time-domain data (FID) is converted into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Calibration: Reference the spectrum. For a CDCl₃ solution, the residual CHCl₃ peak is set to 7.26 ppm for ¹H NMR, and the CDCl₃ triplet is centered at 77.16 ppm for ¹³C NMR.
-
Integration (¹H NMR): Integrate the area under each signal. Set the integration of one well-resolved peak (e.g., the 3H singlet of the methoxy group) to its known proton count and normalize all other integrals relative to it.
Conclusion
¹H and ¹³C NMR spectroscopy provide a powerful and definitive method for the structural confirmation and purity analysis of this compound. By understanding the fundamental principles of chemical shifts, coupling, and integration, researchers can confidently interpret the resulting spectra. The predicted data and detailed protocols presented in this application note serve as a robust reference for scientists engaged in the analysis of flavors, fragrances, and other fine chemicals, ensuring product quality and consistency.
References
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link][24]
-
Hornak, J. P. (n.d.). The Basics of NMR: Sample Preparation. Rochester Institute of Technology. Retrieved from [Link][19]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link][20]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][17]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link][22]
-
Western University. (2013). NMR Sample Preparation. Retrieved from [Link][18]
-
University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Department of Chemistry. Retrieved from [Link][25]
-
Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant? Retrieved from [Link][10]
-
Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link][23]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][3]
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link][6]
-
Keeler, J. (2002). NMR Data Processing. In Encyclopedia of Nuclear Magnetic Resonance, Vol. 9. John Wiley & Sons. Retrieved from [Link][26]
-
Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum. YouTube. Retrieved from [Link][8]
-
Soderberg, T. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link][11]
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][4]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link][5]
-
Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link][13]
-
Reusch, W. (n.d.). Table of Characteristic Proton NMR Shifts. Michigan State University. Retrieved from [Link][7]
-
The Good Scents Company. (n.d.). para-anisyl butyrate. Retrieved from [Link][27]
-
Cambridge Assessment International Education. (n.d.). Chemistry Data Booklet. Retrieved from [Link][14]
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. cambridgeinternational.org [cambridgeinternational.org]
- 15. Butyl butyrate(109-21-7) 13C NMR [m.chemicalbook.com]
- 16. Benzyl butyrate(103-37-7) 13C NMR [m.chemicalbook.com]
- 17. organomation.com [organomation.com]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. depts.washington.edu [depts.washington.edu]
- 20. sites.bu.edu [sites.bu.edu]
- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 22. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 25. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 26. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 27. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
Application Note: Anisyl Butyrate as a Versatile Standard in Chromatographic Analysis
An in-depth technical guide by a Senior Application Scientist
Introduction: The Quest for Reliable Quantification
In the landscape of analytical chemistry, the accuracy and precision of quantitative measurements are paramount. Whether in pharmaceutical development, quality control of consumer products, or metabolic research, the ability to reliably determine the concentration of an analyte is fundamental. This reliability is achieved through the use of chemical standards. An ideal standard should be stable, highly pure, soluble in relevant solvents, and possess properties that make it easily distinguishable and quantifiable by the analytical instrumentation.
This application note introduces Anisyl Butyrate (4-methoxybenzyl butanoate) as a robust and versatile reference standard for analytical applications. Traditionally known for its use as a flavoring agent and in perfumery, its physicochemical characteristics make it an excellent candidate for use as both an internal and external standard in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] This guide provides a detailed exploration of its properties, protocols for its use, and the scientific rationale behind its application, designed for researchers and professionals in analytical and drug development fields.
Physicochemical Profile of this compound
A thorough understanding of a standard's physical and chemical properties is critical for its effective implementation. This compound is a stable, colorless liquid with a high boiling point and solubility in common organic solvents, making it suitable for a wide range of analytical conditions.[1][3]
| Property | Value | Source |
| IUPAC Name | (4-methoxyphenyl)methyl butanoate | PubChem[3] |
| Synonyms | 4-Methoxybenzyl butyrate, p-Methoxybenzyl butyrate | PubChem[3], Chemical Substance - p-Anisyl butyrate[4] |
| CAS Number | 6963-56-0 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[3] |
| Molecular Weight | 208.25 g/mol | PubChem[3] |
| Appearance | Colorless liquid | The Good Scents Company[5] |
| Odor | Sweet, floral, fruity (plum-like) | PubChem[3], ChemicalBook[1] |
| Boiling Point | 270.0 °C at 760 mmHg | PubChem[3], The Good Scents Company[5] |
| Flash Point | 115.0 °C (239.0 °F) | The Good Scents Company[5] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils | PubChem[3], The Good Scents Company[5] |
| Purity | Available as a United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich[6] |
Rationale for Use as an Analytical Standard
The selection of this compound is grounded in several key characteristics that align with the requirements for a high-quality analytical standard:
-
Chemical Stability: As an ester, this compound is relatively stable under typical chromatographic conditions, ensuring it does not degrade during sample preparation or analysis. It is less volatile than many short-chain fatty acid esters, reducing the risk of evaporative losses.
-
Chromatographic Behavior: Its moderate polarity and high boiling point result in excellent peak shape and retention characteristics on common GC stationary phases (e.g., SE-30) and C18 HPLC columns.[7] This ensures it elutes in a region of the chromatogram that is often free from matrix interference and well-separated from many analytes of interest.
-
High Purity: The availability of this compound as a USP Reference Standard guarantees a high degree of purity and well-characterized identity, which is a prerequisite for any analytical standard.[6]
-
Safety Profile: It is classified as having low toxicity and is used as a food additive, indicating a well-understood safety profile for handling in a laboratory environment.[2][3]
Part 1: this compound as an Internal Standard in GC-MS
Principle of Internal Standardization
Internal standardization is a powerful technique used to correct for variations in sample injection volume, sample preparation losses, and instrument drift. An internal standard (IS) is a compound with similar chemical properties to the analyte(s) of interest but is not naturally present in the sample. A known, fixed amount of the IS is added to every sample, calibrator, and quality control sample. Quantification is based on the ratio of the analyte's response to the IS's response, thereby improving accuracy and precision.
This compound is an excellent internal standard for the analysis of semi-volatile esters, flavor compounds, and other molecules of similar polarity and boiling range.
Experimental Protocol: Quantification using this compound IS
This protocol describes the quantification of a hypothetical analyte in a liquid matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
This compound (USP Reference Standard grade)
-
Analyte of Interest (High Purity Grade)
-
Methanol or Acetonitrile (HPLC or GC grade) for stock solutions
-
Ethyl Acetate (GC grade) for extraction
-
Anhydrous Sodium Sulfate
-
Autosampler Vials with Inserts
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock; 1 mg/mL):
-
Accurately weigh 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and bring to volume with methanol.
-
Store at 4°C in a tightly sealed container. This solution is stable for several months.
-
-
Analyte Stock Solution (Analyte Stock; 1 mg/mL):
-
Prepare in the same manner as the IS Stock, using the analyte of interest.
-
-
Working Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the Analyte Stock into clean volumetric flasks.
-
Spike each calibration standard with a fixed amount of IS Stock to achieve a final IS concentration of 10 µg/mL. For example, add 100 µL of IS Stock to a 10 mL flask before bringing to final volume.
-
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of the sample (e.g., plasma, beverage) into a glass test tube.
-
Add 10 µL of the IS Stock solution (1 mg/mL) to the sample. This results in a final IS concentration of 10 µg/mL in the sample.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 2.0 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the analyte and IS.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Parameters
-
System: Agilent 7890B GC with 5977B MSD or equivalent.[8]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
This compound Ions: m/z 121 (quantifier), 208, 91.
-
Analyte Ions: Select appropriate quantifier and qualifier ions for the analyte.
-
-
5. Data Analysis and Calculation
-
Generate a calibration curve by plotting the Response Ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation y = mx + c and the correlation coefficient (R²), which should be >0.995.
-
For each unknown sample, calculate the Response Ratio.
-
Determine the concentration of the analyte in the sample using the regression equation.
Workflow Diagram: Internal Standard Method
Caption: Workflow for quantification using this compound as an internal standard.
Part 2: this compound as an External Standard in HPLC-UV
Principle of External Standardization
The external standard method is the most straightforward calibration technique. It involves creating a series of standards containing the analyte at known concentrations, separate from the samples. These standards are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) versus concentration. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from the calibration curve. This method relies on highly consistent injection volumes and minimal sample matrix effects.
This compound's UV-active aromatic ring makes it suitable for use as an external standard for analytes measured by HPLC with UV detection.
Experimental Protocol: Quantification using this compound External Standard
This protocol describes the creation of a calibration curve for this compound itself or its use to qualify system performance.
1. Materials and Reagents
-
This compound (USP Reference Standard grade)[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Formic Acid (for mobile phase modification)
-
Autosampler Vials
2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile.
-
-
Working Calibration Standards:
-
Prepare a set of at least five calibration standards by serially diluting the Primary Stock Solution with the mobile phase.
-
Typical concentration ranges might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
3. Sample Preparation
-
If the sample is a solid, accurately weigh a portion and dissolve it in a known volume of a suitable solvent.
-
If the sample is a liquid, it may be diluted directly with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before placing them in autosampler vials to prevent clogging of the HPLC system.
4. HPLC-UV Instrumental Parameters
-
System: Shimadzu LC-20AD, Waters Alliance e2695, or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 215 nm.[11]
5. Data Analysis and Calibration
-
Inject the series of calibration standards, from lowest to highest concentration.
-
Plot the peak area of this compound versus its concentration for each standard.
-
Perform a linear regression to obtain the calibration curve equation (y = mx + c) and R² (>0.995).
-
Inject the unknown sample(s) and record the peak area for the analyte.
-
Calculate the concentration of the analyte in the prepared sample using the regression equation: Concentration = (Peak Area - c) / m .
-
Remember to account for any dilution or concentration factors from the sample preparation step to find the final concentration in the original sample.
Example Calibration Data
| Standard Conc. (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
| 100.0 | 1,525,100 |
Workflow Diagram: External Standard Method
Caption: Workflow for quantification using this compound as an external standard.
Method Validation Considerations
Any analytical method developed using this compound as a standard must be validated for its intended purpose.[9] Key parameters to assess include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte and standard in a blank matrix.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the R² of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120% of expected concentration).
-
Precision: The degree of agreement among individual test results. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Results are expressed as percent relative standard deviation (%RSD).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Conclusion
This compound is a highly effective and versatile compound for use as an analytical standard in chromatography. Its favorable physicochemical properties, commercial availability as a high-purity reference material, and excellent chromatographic performance make it a valuable tool for researchers and quality control professionals. By serving as either an internal standard to enhance precision in complex matrices or as a reliable external standard for straightforward quantification, this compound can significantly improve the quality and reliability of analytical data in a wide array of applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243675, this compound. Retrieved from [Link].
-
The Good Scents Company (n.d.). para-anisyl butyrate, 6963-56-0. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
-
Breitkopf, M., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central. Retrieved from [Link].
-
Global Substance Registration System (n.d.). This compound. Retrieved from [Link].
-
Shimadzu (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link].
-
Todero, I., et al. (2016). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. Retrieved from [Link].
-
Al-Ghamdi, M., et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. Retrieved from [Link].
-
Agilent Technologies (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link].
-
Government of Canada (n.d.). Chemical Substance - p-Anisyl butyrate. Retrieved from [Link].
-
Perkins, G., et al. (2024). Authentication of Fennel, Star Anise, and Anise Essential Oils by Gas Chromatography (GC/MS) and Stable Isotope Ratio (GC/IRMS) Analyses. PMC - NIH. Retrieved from [Link].
-
Gök, A., et al. (2023). Analytical Method Development and Validation: Calcium Butyrate. MDPI. Retrieved from [Link].
-
Patel, K., et al. (2011). Analysis of Fatty Acid in Anisomeles Species by Gas Chromatography-Mass Spectrometry. Pharmacognosy Journal. Retrieved from [Link].
-
Li, S., et al. (2016). Synthesis of butyrate using a heterogeneous catalyst based on polyvinylpolypyrrolidone. ResearchGate. Retrieved from [Link].
-
Iuga, C., et al. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. ResearchGate. Retrieved from [Link].
-
ResearchGate (2015). Which aqueous internal standards can I use in GC-MS analyses?. Retrieved from [Link].
-
Reddit (2023). Using an Internal Standard for Gas Chromatography Library Creation. Retrieved from [Link].
-
Wierschem, M., et al. (2021). Pilot-Scale Validation of Enzymatic Reactive Distillation for Butyl Butyrate Production. ResearchGate. Retrieved from [Link].
-
Wang, D., et al. (2016). Internal standards for use in the comprehensive analysis of polychlorinated aromatic hydrocarbons using gas chromatography combined with multiphoton ionization mass spectrometry. PubMed. Retrieved from [Link].
-
ResearchGate (2012). Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?. Retrieved from [Link].
-
Kumar, A., et al. (2011). Liquid chromatographic estimation of (S) - glycidyl butyrate in (R) -. National Institutes of Health. Retrieved from [Link].
-
ResearchGate (2003). Determination of UV-filters in sunscreens by HPLC. Retrieved from [Link].
-
SIELC Technologies (n.d.). Separation of Nonyl butyrate on Newcrom R1 HPLC column. Retrieved from [Link].
- Google Patents (n.d.). CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC.
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Temporary title [webprod.hc-sc.gc.ca]
- 5. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 6. This compound USP Reference Standard CAS 6963-56-0 Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 11. Liquid chromatographic estimation of (S) - glycidyl butyrate in (R) - glycidyl butyrate - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for recrystallization of Anisyl butyrate
Application Note & Protocol
Topic: Purification of Anisyl Butyrate: A Methodological Guide for High-Purity Isolation
Abstract
This compound is an aromatic ester widely utilized for its sweet, fruity, and floral notes in the flavor and fragrance industries.[1][2][3] The purification of this compound is critical to ensure the quality and consistency of the final product, removing residual starting materials, byproducts, or contaminants. While recrystallization is a powerful technique for the purification of solid compounds, it is fundamentally inapplicable to substances like this compound, which exist as a liquid at ambient temperatures.[2][3][4] This document provides a comprehensive, field-proven protocol for the purification of this compound using vacuum distillation, a method ideally suited for high-boiling point liquids. The causality behind each step is explained to provide researchers with a deep understanding of the process, ensuring both high purity and experimental safety.
Introduction: The Challenge of Purifying a Liquid Ester
The request for a recrystallization protocol for this compound highlights a common question in synthetic chemistry: which purification method is most appropriate for a given compound? Recrystallization is predicated on the principle that a solid's solubility in a solvent increases with temperature.[5][6][7] An impure solid is dissolved in a hot solvent and, upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
However, this compound is a colorless liquid under standard conditions, rendering recrystallization an unviable method. The appropriate purification technique for a high-boiling point liquid is distillation. This compound has a very high atmospheric boiling point (approximately 270 °C), which poses a risk of thermal decomposition if distilled under normal atmospheric pressure.[1][2][4] Therefore, vacuum distillation is the authoritative method. By reducing the pressure of the system, the boiling point of the liquid is significantly lowered, allowing for efficient and safe purification without degrading the molecule.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical properties is essential for designing an effective purification protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₃ | [2][4] |
| Molecular Weight | 208.25 g/mol | [2][4] |
| Appearance | Colorless liquid | [2][3][4] |
| Boiling Point | ~270 °C at 760 mmHg | [1][2][4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [4] |
| Density | ~1.045 - 1.065 g/cm³ at 20 °C | [2] |
Principle of Vacuum Distillation
Vacuum distillation operates on the Clausius-Clapeyron relation, which describes the relationship between a liquid's vapor pressure and its temperature. By reducing the system's pressure with a vacuum pump, the external pressure exerted on the liquid's surface is lowered. Consequently, the liquid requires less vapor pressure—and thus a lower temperature—to reach its boiling point. This technique is indispensable for compounds that are:
-
High-boiling: To avoid the energy costs and time of heating to very high temperatures.
-
Thermally sensitive: To prevent decomposition, polymerization, or other unwanted side reactions that can occur at elevated temperatures.
For this compound, this method allows for distillation at a manageable temperature, preserving its chemical integrity and yielding a product of high purity.
Experimental Protocol: Vacuum Distillation of this compound
This protocol is designed for laboratory-scale purification. All operations should be performed in a certified chemical fume hood.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Boiling chips or a magnetic stir bar
-
-
Apparatus:
-
Round-bottom flasks (distilling and receiving)
-
Claisen or short-path distillation head
-
Liebig or Vigreux condenser
-
Vacuum adapter
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Laboratory jack
-
Vacuum pump (with a cold trap)
-
Manometer (for pressure monitoring)
-
Keck clips or other joint clamps
-
Insulating glass wool or aluminum foil
-
Step-by-Step Methodology
Step 1: Drying the Crude this compound (Pre-treatment)
-
Rationale: Water is a common impurity that can interfere with distillation and affect the final product's purity. It must be removed beforehand.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (approx. 1-2 g per 50 mL of liquid).
-
Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 15-20 minutes.
-
Filter the mixture through a fluted filter paper into a clean, dry round-bottom flask (the distilling flask).
-
Step 2: Assembly of the Vacuum Distillation Apparatus
-
Rationale: A secure, leak-free system is paramount for achieving and maintaining a stable, low pressure.
-
Procedure:
-
Place the distilling flask containing the dried this compound and a magnetic stir bar (or boiling chips) in a heating mantle. Do not fill the flask more than two-thirds full.
-
Attach the Claisen or short-path distillation head to the flask.
-
Place the thermometer in its adapter at the top of the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to the side-arm of the distillation head and secure it with a clamp. Attach tubing for cooling water (water in at the bottom, out at the top).
-
Attach the vacuum adapter to the end of the condenser, which will lead to the receiving flask.
-
Connect the vacuum tubing from the adapter to a cold trap, and then to the vacuum pump. The cold trap (cooled with dry ice/acetone or liquid nitrogen) is crucial to protect the pump from corrosive vapors.
-
Use Keck clips to secure all glass joints. Lightly grease the joints if necessary to ensure a good seal.
-
Step 3: The Distillation Process
-
Rationale: Slow and controlled heating under a stable vacuum ensures a clean separation of the desired product from less volatile impurities.
-
Procedure:
-
Turn on the cooling water to the condenser.
-
Ensure the system is sealed and begin to slowly apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg). Monitor the pressure with the manometer.
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Begin to gently heat the distilling flask with the heating mantle.
-
Observe the mixture. As the boiling point is reached at the reduced pressure, you will see vapor rising and condensing in the head. The temperature reading on the thermometer should rise and then stabilize. This stable temperature is the boiling point of this compound at that specific pressure.
-
Collect the fraction that distills over at this constant temperature in the receiving flask.
-
If there are low-boiling impurities, a small initial fraction (forerun) may distill at a lower temperature. This should be collected and discarded if a separate receiving flask arrangement (e.g., a "cow" or "pig" adapter) is used, or the distillation can be stopped and restarted with a clean receiving flask.
-
Continue distillation until only a small residue of high-boiling impurities remains in the distilling flask. Never distill to dryness.
-
Step 4: System Shutdown and Product Recovery
-
Rationale: The system must be returned to atmospheric pressure safely to prevent accidents.
-
Procedure:
-
Turn off the heating mantle and lower it from the distilling flask.
-
Allow the system to cool for several minutes.
-
Slowly and carefully vent the system to return it to atmospheric pressure. Abrupt venting can cause air to rush in and break the glassware.
-
Turn off the vacuum pump.
-
Turn off the condenser water.
-
Disassemble the apparatus and transfer the purified this compound from the receiving flask to a clean, labeled storage vessel.
-
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the vacuum distillation protocol.
Caption: Workflow for the purification of this compound via vacuum distillation.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[1]
-
Ventilation: Perform the entire procedure within a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Vacuum Safety: Inspect all glassware for cracks or star fractures before use, as they can implode under vacuum. Consider using a blast shield.
-
Handling: this compound is considered to have low toxicity but direct contact should be avoided.[2] In case of skin contact, wash thoroughly.[1]
-
Storage: Store purified this compound in a tightly sealed container in a cool, well-ventilated area.[1]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
World Health Organization (WHO) / JECFA. (n.d.). This compound. Retrieved from [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization & Chloroform Synthesis Lab Manual. (n.d.). Studylib. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]
-
EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]
Sources
- 1. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 6963-56-0 [chemicalbook.com]
- 4. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jru.edu.in [jru.edu.in]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. edu.rsc.org [edu.rsc.org]
Application Note: A Validated RP-HPLC Method for the Quantification of Anisyl Butyrate
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Anisyl butyrate. This compound, a key compound in the flavor and fragrance industries, requires a precise analytical method to ensure quality control and consistency in final products.[1][2] The described isocratic method utilizes a C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for routine analysis in research, development, and quality control laboratories.[3][4]
Introduction
This compound, also known as 4-Methoxybenzyl butanoate, is an ester valued for its sweet, floral, and fruity aroma, often described with plum-like nuances.[1] It is widely used as a flavoring agent in food products such as baked goods and ice cream, and as a fragrance component in perfumes and cosmetics.[1][2] Given its direct use in consumer goods, ensuring the purity and correct concentration of this compound is of paramount importance for product quality and safety.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying components in a mixture.[3] Its application in the pharmaceutical, food, and beverage industries is critical for quality assurance.[3] This note presents a specific, validated RP-HPLC method tailored for this compound, providing researchers and drug development professionals with a reliable protocol for its quantification.
Principle of Analysis
The method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a moderately non-polar compound, is retained on the hydrophobic C18 column.[5] It is then eluted by the organic-rich mobile phase. The separation is based on the partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV-Vis spectrophotometer, as the aromatic ring and carbonyl group in the this compound structure provide significant chromophores for UV absorption.
Materials and Methods
Reagents and Standards
-
This compound Reference Standard (USP grade or equivalent, >98% purity)[6]
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
Instrumentation
The analysis was performed on a standard HPLC system equipped with:
-
Isocratic or Gradient Pumping System
-
Autosampler/Manual Injector
-
Column Thermostat
-
Photodiode Array (PDA) or Variable Wavelength UV-Vis Detector
Chromatographic Conditions
The experimental parameters were optimized to achieve a symmetric peak shape, good resolution, and a reasonable run time. The conditions are summarized in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., InertSustain, Zorbax)[7] |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 274 nm |
| Run Time | 10 minutes |
-
Causality Behind Choices:
-
Column: A C18 column is the industry standard for reversed-phase separations of moderately non-polar small molecules like esters, providing excellent retention and selectivity.[5]
-
Mobile Phase: An acetonitrile/water mixture is a common mobile phase in RP-HPLC. The 65:35 ratio was determined empirically to provide an optimal retention time for this compound, ensuring it elutes with a good peak shape and is well-separated from any potential early-eluting impurities.
-
Detection Wavelength: The p-methoxybenzyl group in this compound contains a substituted benzene ring, which is a strong chromophore. A UV scan of the analyte in the mobile phase revealed a wavelength maximum (λmax) at approximately 274 nm. Detecting at λmax ensures maximum sensitivity.
-
Experimental Protocols
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of acetonitrile by sonicating for 5 minutes.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This is the Stock Solution (100 µg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Sample Preparation
For analysis of a finished product (e.g., a fragrance oil):
-
Accurately weigh an amount of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Analysis Workflow
The general workflow for analyzing a prepared sample is straightforward.
Caption: General workflow for the HPLC analysis of this compound.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[8][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (acetonitrile), a standard solution of this compound, and a sample matrix without the analyte. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound, confirming the method's specificity.
Linearity and Range
Linearity was assessed by preparing and injecting calibration standards at five concentration levels, ranging from 10 µg/mL to 150 µg/mL. The peak area response was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (R²) of the regression line.
Table 2: Linearity Study Results
| Parameter | Result | Acceptance Criteria |
| Range | 10 - 150 µg/mL | - |
| Regression Equation | y = 45872x - 1254 | - |
| Correlation Coeff. (R²) | 0.9998 | R² ≥ 0.999 |
The results show an excellent linear relationship between concentration and peak area over the specified range.
Accuracy (Recovery)
Accuracy was determined by spiking a sample matrix with the this compound standard at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and the percentage recovery was calculated.
Table 3: Accuracy (Recovery) Study Results
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
| Mean ± SD | - | - | 99.9% ± 1.1% |
The high recovery rates (98-102%) demonstrate the excellent accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
The relative standard deviation (%RSD) was calculated for the peak areas.
Table 4: Precision Study Results
| Parameter | %RSD (Peak Area) | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.82% | %RSD ≤ 2.0% |
The low %RSD values indicate that the method is highly precise.
Method Validation Workflow
Caption: Key parameters for HPLC method validation as per ICH Q2(R1).
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, linear, accurate, and precise for the quantitative determination of this compound. All validation parameters met the acceptance criteria derived from ICH guidelines. This self-validating system provides a high degree of assurance in its results, making it an ideal tool for quality control and research applications in the flavor, fragrance, and pharmaceutical industries.
References
-
SIELC Technologies. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Available at: [Link]
-
SIELC Technologies. Separation of Ethyl acetate on Newcrom R1 HPLC column. Available at: [Link]
- Thangadurai, S. A., et al. (2023). "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." International Journal of Pharmaceutical Sciences Review and Research.
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
Ahmed, A., et al. (2022). "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis." Molecules. Available at: [Link]
-
GL Sciences. C18 Columns HPLC. Available at: [Link]
-
Aapptec Peptides. Spirit C18 Organic High Efficiency HPLC Column, 3 um, 20 x 0.46 cm. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
-
Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Available at: [Link]
-
GL Sciences. Reversed Phase Columns (C18 Columns). Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 243675, this compound." PubChem. Available at: [Link]
-
Pharmaguideline. (2018). C18 HPLC Columns and Their Properties. Available at: [Link]
-
ResearchGate. Green RP-HPLC chromatogram of IND in ethyl acetate (100% v=v) with retention time of 2.44 min. Available at: [Link]
-
LCGC. (2021). "The LCGC Blog: Water Immiscible Solvents as Sample Diluents in Reversed-Phase HPLC – You Must be Joking!" Available at: [Link]
-
The Good Scents Company. para-anisyl butyrate. Available at: [Link]
-
PubMed. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Available at: [Link]
-
Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Available at: [Link]
-
ResearchGate. (2020). "How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds." Available at: [Link]
-
PubMed Central. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." Available at: [Link]
-
ResearchGate. (2005). UV Spectra of Toxic Compounds. Available at: [Link]
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 6. This compound USP Reference Standard CAS 6963-56-0 Sigma-Aldrich [sigmaaldrich.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. scribd.com [scribd.com]
- 9. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
Troubleshooting & Optimization
Foundational Protocol: Fischer-Speier Esterification of Anisyl Butyrate
Anisyl Butyrate Synthesis: A Technical Support Guide to Improving Yield
Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that moving from theoretical procedure to successful bench-top execution requires navigating a host of practical challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with actionable insights to optimize your reaction yields and streamline your workflow. We will focus on the most common synthesis route: the Fischer-Speier esterification of anisyl alcohol with butyric acid.
Before troubleshooting, a robust baseline protocol is essential. The following is a standard procedure for the acid-catalyzed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. If water removal is desired via azeotropic distillation, a Dean-Stark apparatus should be placed between the flask and the condenser.
-
Reagents: To the flask, add anisyl alcohol (1.0 eq), butyric acid (1.5 - 3.0 eq), and a suitable non-polar solvent like toluene (if using a Dean-Stark trap).
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically 1-3 mol% relative to the limiting reagent (anisyl alcohol).
-
Reaction: Heat the mixture to reflux. The reaction temperature will depend on the solvent used, typically between 80-130°C.[1][2]
-
Monitoring: Track the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or diethyl ether.
-
Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted butyric acid. Repeat until CO₂ evolution ceases.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography to achieve high purity.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low (<70%). How can I drive the reaction forward to improve conversion?
Answer: The Fischer esterification is a classic equilibrium-controlled reaction.[3][4] To maximize your yield of this compound, you must apply Le Châtelier's principle to shift the equilibrium towards the product side. There are two primary strategies to achieve this.
Strategy 1: Manipulating Reactant Concentration
The most straightforward method is to use a large excess of one of the reactants.[3][5] Since anisyl alcohol is often the more expensive starting material, using an excess of butyric acid is typically the more economical choice. Increasing the molar ratio of butyric acid to anisyl alcohol increases the probability of successful collisions, pushing the equilibrium to favor the ester. Some studies have shown that increasing the alcohol-to-acid molar ratio can significantly increase conversion, with yields reaching up to 98.7% at an alcohol:acid ratio of 1:3.[6][7]
| Molar Ratio (Anisyl Alcohol : Butyric Acid) | Typical Conversion (%) | Rationale |
| 1 : 1 | ~65% | Stoichiometric amounts lead to a significant equilibrium mixture of reactants and products.[3] |
| 1 : 3 | >95% | A moderate excess of butyric acid effectively shifts the equilibrium to the right.[7] |
| 1 : 10 (or using one as solvent) | >97% | A large excess dramatically favors product formation but can complicate purification.[1][3] |
Strategy 2: Removing Water Byproduct
The second, highly effective strategy is to remove water as it is formed.[3][4][5] This removal prevents the reverse reaction (ester hydrolysis) from occurring, thereby pulling the reaction towards completion.
-
Dean-Stark Apparatus: This is the classic method for azeotropically removing water. It requires a solvent that forms an azeotrope with water, such as toluene or hexane.[1] As the mixture refluxes, the water-solvent azeotrope distills over, condenses, and collects in the trap. The denser water separates to the bottom while the solvent overflows back into the reaction flask.
-
Drying Agents: For smaller-scale reactions or when a Dean-Stark setup is impractical, adding a drying agent like molecular sieves (3Å or 4Å) directly to the reaction flask can effectively sequester the water byproduct.[1][5]
Caption: Fischer esterification equilibrium and strategies for maximizing yield.
Q2: I'm observing significant charring and the formation of a dark, tarry byproduct. What's causing this and how can I prevent it?
Answer: Charring and polymerization are classic signs of overly harsh reaction conditions, particularly when using a strong Brønsted acid catalyst like concentrated sulfuric acid (H₂SO₄). Anisyl alcohol, being a benzylic alcohol, is susceptible to side reactions under strongly acidic and high-temperature conditions.
The primary culprit is likely the acid-catalyzed self-condensation (etherification) of anisyl alcohol to form bis(4-methoxybenzyl) ether. At high temperatures, further degradation and polymerization can occur, leading to the observed charring.
Preventative Measures:
-
Reduce Reaction Temperature: If possible, lower the reflux temperature by choosing a lower-boiling solvent or running the reaction under carefully controlled heating. Most Fischer esterifications proceed well at temperatures between 60–110 °C.[1]
-
Use a Milder Catalyst: Switch from sulfuric acid to a less aggressive catalyst.
-
p-Toluenesulfonic Acid (TsOH): This solid organic acid is often a better choice as it is less oxidizing and dehydrating than H₂SO₄.[1]
-
Lewis Acids: Catalysts like scandium(III) triflate can be effective and are milder than strong Brønsted acids.[1]
-
Heterogeneous Catalysts: Solid acid catalysts, such as Amberlyst-15 resin or supported acids, can be used.[2][5] These have the added benefit of being easily filtered out of the reaction mixture, simplifying the work-up.
-
-
Enzymatic Catalysis: For a much milder and highly selective approach, consider using an immobilized lipase, such as Lipase B from Candida antarctica (often sold as Novozym 435).[6][8] Enzymatic esterification can be performed at much lower temperatures (e.g., 25-50°C), which completely avoids charring and minimizes side reactions.[7] While the enzyme is more expensive initially, it is often reusable and leads to a purer product, simplifying purification.[2][6]
Caption: Desired esterification pathway versus the side reaction of ether formation.
Q3: My purification is difficult. How can I efficiently separate my product from the unreacted starting materials?
Answer: Effective purification hinges on a well-executed work-up followed by an appropriate final purification step. Given the properties of the compounds involved, a multi-step approach is necessary.
Key Physical Properties:
| Compound | Boiling Point (°C) | Acidity/Basicity | Solubility |
| Butyric Acid | 163.5 | Acidic | Water soluble |
| Anisyl Alcohol | 259 | Neutral | Sparingly water soluble |
| This compound | 290 | Neutral | Water insoluble |
| Toluene (Solvent) | 111 | Neutral | Water insoluble |
Detailed Purification Workflow:
-
Acid Removal (Crucial Step): The most critical step is removing the unreacted butyric acid and the acid catalyst. This is achieved by washing the crude reaction mixture (diluted in an organic solvent like ethyl acetate) with a weak base.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is the preferred method. It reacts with both the strong acid catalyst and the carboxylic acid to form their respective sodium salts, which are highly soluble in the aqueous layer. Be sure to vent the separatory funnel frequently as CO₂ gas is produced.
-
Why not NaOH? Using a strong base like sodium hydroxide can cause saponification (hydrolysis) of your desired ester product, reducing your yield.
-
-
Unreacted Alcohol Removal: Anisyl alcohol has limited water solubility. While some may be removed by the aqueous washes, a significant amount will likely remain in the organic layer.
-
Final Purification: After drying and removing the solvent, you will be left with a mixture of this compound and residual anisyl alcohol.
-
Vacuum Distillation: This is the most effective method on a larger scale. Due to the difference in boiling points between anisyl alcohol (~259°C) and this compound (~290°C), they can be separated under reduced pressure, which lowers the required temperature and prevents thermal decomposition.
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel chromatography is an excellent option. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) will allow for the separation of the less polar product (this compound) from the more polar starting material (anisyl alcohol).
-
Caption: Step-by-step workflow for the purification of this compound.
Q4: What are the essential safety precautions for this synthesis?
Answer: Adherence to safety protocols is non-negotiable. The synthesis of this compound involves several chemical hazards that must be managed appropriately.
-
Chemical Hazards:
-
Butyric Acid: Has a powerful and unpleasant odor, is corrosive, and can cause skin and eye irritation.[9]
-
Anisyl Alcohol & this compound: Classified as low-toxicity but can cause skin and eye irritation. Avoid inhalation and skin contact.[10]
-
Acid Catalysts (H₂SO₄, TsOH): Highly corrosive and can cause severe burns. Handle with extreme care.
-
Organic Solvents (Toluene, Hexane, Ethyl Acetate): Are flammable liquids. Ensure no open flames or spark sources are nearby.[9]
-
-
Required Personal Protective Equipment (PPE):
-
Handling Procedures:
-
All operations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[10][11]
-
Ensure all glassware is properly secured.
-
Have spill kits (e.g., sodium bicarbonate for acid spills) readily available.
-
For detailed toxicological and emergency information, always consult the Material Safety Data Sheet (MSDS) for each chemical used.[10]
-
References
- Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. (2024). RSC Publishing.
- Para-anisyl Butyr
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Routes of formation of esters with highest yield. (2015). Chemistry Stack Exchange.
- Surface plot for the optimization of the reaction parameters s for Aanisyl propionate and B-anisyl butyrate synthesis. (n.d.).
- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025).
- SAFETY DATA SHEET - Isoamyl Butyr
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Fischer–Speier esterific
- AMYL BUTYRATE NORMAL SAFETY DATA SHEET. (n.d.). The Perfumers Apprentice.
- Enzymatic synthesis optimization of isoamyl butyrate
- Synthesis of butyrate using a heterogeneous catalyst based on polyvinylpolypyrrolidone. (2025). Springer.
- Material Safety Data Sheet - Benzyl butyr
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. (n.d.). PubMed.
- para-anisyl butyrate, 6963-56-0. (n.d.). The Good Scents Company.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). ualberta.ca.
- Fischer Esterific
- Enzymatic synthesis optimization of isoamyl butyr
- Time course of the synthesis of isoamyl butyrate under the optimized.... (n.d.).
- Benzyl butyrate purification?. (2020).
- ANISYL BUTYR
- Anisyl butyr
- para-anisyl butyr
- Anisyl butyr
- Enzymatic butyl butyrate synthesis. (n.d.).
- This compound. (n.d.).
- Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumig
- Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. (n.d.). PMC - NIH.
- Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. (n.d.). MDPI.
- Chemical Substance - p-Anisyl butyr
- para-anisyl butyr
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 10. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Overcoming low yield in enzymatic synthesis of Anisyl butyrate
Anisyl butyrate, a valuable flavor and fragrance compound with a fruity, floral, and slightly anisic aroma, is increasingly synthesized using enzymatic methods due to consumer demand for "natural" products and the desire for greener, more sustainable chemical processes.[1][2] Lipases are the most commonly used enzymes for this esterification reaction, offering high specificity and mild reaction conditions.[3] However, researchers often encounter challenges with low reaction yields. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and optimize your enzymatic synthesis of this compound.
Frequently Asked Questions (FAQs)
1. What is the most common cause of low yield in the enzymatic synthesis of this compound?
The most frequent culprit is the presence of excess water in the reaction medium. While a minimal amount of water is essential to maintain the enzyme's active conformation, an excess shifts the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the yield of this compound.[4][5][6]
2. What type of enzyme is recommended for this compound synthesis?
Immobilized lipases are highly recommended.[1][7] Immobilization enhances enzyme stability, simplifies downstream processing by allowing for easy separation of the biocatalyst from the reaction mixture, and enables enzyme reuse, which is economically advantageous.[1][8] Lipases such as Candida antarctica lipase B (CALB), often available as Novozym 435, and lipases from Rhizomucor miehei and Thermomyces lanuginosus have shown high efficacy in synthesizing flavor esters.[2][3][9]
3. Should I use a solvent in my reaction?
The choice of solvent significantly impacts reaction yield. Non-polar, hydrophobic solvents like hexane or heptane are generally preferred as they can help to minimize the inhibitory effects of short-chain reactants and improve the solubility of non-polar substrates. Solvent-free systems are also an attractive option as they simplify product purification and are considered more environmentally friendly.[1][10]
4. Can the substrates themselves inhibit the reaction?
Yes, substrate inhibition is a known issue. High concentrations of either the alcohol (anisyl alcohol) or the carboxylic acid (butyric acid) can inhibit the enzyme's activity.[2][11] It is crucial to determine the optimal molar ratio of the substrates to avoid this phenomenon.
Troubleshooting Guide
This section provides a more detailed approach to diagnosing and resolving common issues leading to low this compound yield.
Issue 1: Low Conversion Despite Long Reaction Times
If you observe that the reaction stalls at a low conversion rate even after an extended period, consider the following potential causes and solutions:
-
Cause A: Equilibrium Limitation due to Water Accumulation: The esterification reaction produces water as a byproduct. As water accumulates, the reverse reaction (hydrolysis) is favored, leading to a low equilibrium yield.[4][12]
-
Solution: Implement a strategy for in-situ water removal. This can be achieved by:
-
Adding Molecular Sieves: 3Å molecular sieves are effective at adsorbing water from the reaction medium.[13]
-
Applying a Vacuum: Performing the reaction under a mild vacuum can facilitate the removal of water.[11][14]
-
Using a Water-Miscible Solvent: In some cases, a solvent that can azeotropically remove water may be beneficial, though this can complicate downstream processing.
-
-
-
Cause B: Enzyme Inactivation: The enzyme may be losing its activity over the course of the reaction.
-
Solution:
-
Check Temperature and pH: Ensure the reaction temperature and pH are within the optimal range for the specific lipase being used. Extreme temperatures or pH values can lead to irreversible denaturation of the enzyme.[15][16][17]
-
Consider Enzyme Immobilization: If you are using a free lipase, consider immobilizing it. Immobilization often enhances the operational stability of the enzyme.[7][8]
-
-
Issue 2: Initial Reaction Rate is High but Quickly Decreases
A rapid decline in the reaction rate can be indicative of product or substrate inhibition.
-
Cause A: Product Inhibition: The accumulation of this compound or the water byproduct can inhibit the enzyme.
-
Solution:
-
In-situ Product Removal: While more complex, techniques like pervaporation can be employed to continuously remove the ester from the reaction mixture, shifting the equilibrium towards product formation.[18]
-
Optimize Substrate Concentration: Avoid excessively high initial substrate concentrations.
-
-
-
Cause B: Substrate Inhibition: As mentioned in the FAQs, high concentrations of either anisyl alcohol or butyric acid can be inhibitory.[2][11]
-
Solution:
-
Fed-Batch Strategy: Instead of adding all the substrates at the beginning, a fed-batch approach where one or both substrates are added incrementally can maintain their concentrations below the inhibitory threshold.
-
Optimize Molar Ratio: Systematically vary the molar ratio of alcohol to acid to identify the optimal balance that maximizes yield without causing significant inhibition. An excess of one substrate is often beneficial, but a large excess can be detrimental.[2]
-
-
Experimental Protocols
Protocol 1: Standard Enzymatic Synthesis of this compound
This protocol provides a starting point for the synthesis of this compound using an immobilized lipase.
Materials:
-
Anisyl alcohol
-
Butyric acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Heptane (or other suitable organic solvent)
-
Molecular sieves (3Å), activated
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a 50 mL screw-capped flask, add anisyl alcohol (e.g., 10 mmol) and butyric acid (e.g., 12 mmol).
-
Add 20 mL of heptane to the flask.
-
Add the immobilized lipase (e.g., 10% w/w of total substrates).
-
Add activated molecular sieves (e.g., 20% w/w of total substrates).
-
Seal the flask and place it on a magnetic stirrer hotplate set to the desired temperature (e.g., 50°C) and stirring speed (e.g., 200 rpm).
-
Take small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots by GC to determine the conversion of anisyl alcohol and the yield of this compound.
Protocol 2: Product Purification
A simple method for purifying the synthesized this compound from the reaction mixture.
Materials:
-
Reaction mixture from Protocol 1
-
Filtration apparatus
-
Rotary evaporator
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel
Procedure:
-
After the reaction is complete, filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.[13]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase with a 5% sodium bicarbonate solution to remove any unreacted butyric acid.
-
Wash the organic phase with brine to remove any remaining aqueous contaminants.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation if required.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield
| Parameter | Condition A | Condition B | Effect on Yield |
| Temperature | 40°C | 60°C | Yield may increase up to an optimum, then decrease due to enzyme denaturation.[15][16] |
| Enzyme Load | 5% (w/w) | 15% (w/w) | Higher enzyme load generally increases the initial reaction rate and yield.[10][19] |
| Molar Ratio (Alcohol:Acid) | 1:1 | 1:1.5 | An excess of the acid can increase conversion, but a large excess may be inhibitory.[2] |
| Water Removal | None | Molecular Sieves | Water removal significantly shifts the equilibrium towards product formation, increasing yield.[4][12] |
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
-
Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop. [Link]
-
Water activity and substrate concentration effects on lipase activity. PubMed. [Link]
-
Water activity and substrate concentration effects on lipase activity. Semantic Scholar. [Link]
-
Enabling biocatalysis in high-concentration organic cosolvent by enzyme gate engineering. Wiley Online Library. [Link]
-
Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. PubMed. [Link]
-
Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Royal Society of Chemistry. [Link]
-
Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]
-
Solvent engineering strategies for enzymes in organic solvents 4, 46. ResearchGate. [Link]
-
The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. SciSpace. [Link]
-
Applied biocatalysis beyond just buffers - from aqueous to unconventional media. Options and guidelines. Royal Society of Chemistry. [Link]
-
Flow biocatalysis: a pathway to sustainable innovation. The Biochemist. [Link]
-
Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. [Link]
-
Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. PMC - NIH. [Link]
-
Biocatalysis in organic solvents. Journal of Chemical Education. [Link]
-
Factors affecting enzyme activity. Monash University. [Link]
-
Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Royal Society of Chemistry. [Link]
-
Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. ResearchGate. [Link]
-
Factors That Affects Enzyme Activity. Conduct Science. [Link]
-
Factors affecting enzyme activity. ResearchGate. [Link]
-
Aroma synthesis by immobilized lipase from Mucor sp. ResearchGate. [Link]
-
Factors Affecting the Enzyme Activity. Biology Discussion. [Link]
-
Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry. [Link]
-
Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. MDPI. [Link]
-
Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. SciSpace. [Link]
-
Lipase-catalyzed synthesis of isoamyl butyrate. Scilit. [Link]
-
Enzymatic synthesis of fruit flavor esters by immobilized lipase from Rhizopus oligosporus optimized with response surface methodology. ResearchGate. [Link]
-
Lipase-catalyzed synthesis of isoamyl butyrate: Optimization by response surface methodology. ResearchGate. [Link]
-
Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. [Link]
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]
-
Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review. PubMed. [Link]
-
Enzymatic synthesis optimization of isoamyl butyrate. SciELO. [Link]
-
Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review. ResearchGate. [Link]
-
Benzyl butyrate purification? ResearchGate. [Link]
-
Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]
-
Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. ResearchGate. [Link]
-
Insights into the enzymatic synthesis of alcoholic flavor esters with molecular docking analysis. Newcastle University ePrints. [Link]
-
(PDF) Enzymatic esterification of isoamyl alcohol obtained from fusel oil: Optimization by response surface methodolgy. ResearchGate. [Link]
-
(PDF) Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. ResearchGate. [Link]
-
Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. PubMed. [Link]
-
para-anisyl butyrate, 6963-56-0. The Good Scents Company. [Link]
-
Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. PMC - NIH. [Link]
-
What is the best way to purify a crude reaction mixture that auto-crystallizes? Biotage. [Link]
- Method for enzymatic preparation of glycerol monobutyrate.
-
Kinetics of synthesis of butyl butyrate by esterification and transesterification in supercritical carbon dioxide. ResearchGate. [Link]
-
Effect of parameters on butyl butyrate synthesis using novel Aspergillus Niger lipase as biocatalyst. ResearchGate. [Link]
Sources
- 1. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse | MDPI [mdpi.com]
- 9. BJOC - Selective enzymatic esterification of lignin model compounds in the ball mill [beilstein-journals.org]
- 10. scispace.com [scispace.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 15. monash.edu [monash.edu]
- 16. conductscience.com [conductscience.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Resolving peak tailing in GC analysis of Anisyl butyrate
Resolving Peak Tailing in the GC Analysis of Anisyl Butyrate
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate and reproducible quantitative analysis. This guide provides in-depth troubleshooting strategies and practical solutions for a common challenge in the analysis of fragrance compounds: peak tailing, with a specific focus on this compound.
Peak tailing occurs when a portion of the analyte is retained longer in the system than the main band, resulting in an asymmetric peak shape.[1] This issue can significantly compromise resolution and the accuracy of peak integration, leading to unreliable results. This compound, an ester with a moderately polar structure and a high boiling point (270 °C), is susceptible to interactions that cause tailing.[2][3] This guide will walk you through a systematic approach to diagnose and resolve this problem.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing when other non-polar compounds in my sample look fine?
This is a classic sign of compound-specific interaction. This compound possesses a polar ester group, which can form hydrogen bonds with active sites (exposed silanol groups) present in the GC inlet or on the column.[4][5] These interactions cause a portion of the this compound molecules to be retained longer, resulting in a tailing peak. Non-polar compounds are not affected by these active sites and therefore elute with a symmetrical shape.
Q2: What is the very first thing I should check if I suddenly see peak tailing for this compound?
Before delving into more complex issues, always start with the simplest potential causes. The first step is to perform routine inlet maintenance. The inlet liner and septum are the most common sources of activity and contamination.[5] Replace the inlet liner with a new, high-quality deactivated liner and replace the septum. This single action resolves a significant percentage of peak tailing issues.
Q3: Could a leak in the system cause peak tailing?
While leaks more commonly cause issues with retention time reproducibility and sensitivity, a significant leak in the injector can sometimes disrupt the carrier gas flow path, potentially contributing to peak shape distortion, including tailing. However, tailing that selectively affects polar compounds like this compound is more likely due to chemical activity rather than a leak.
Q4: My column is brand new. Can it still be the cause of the tailing?
Yes, even a new column can cause tailing if not installed correctly. An improper column cut or installing the column at the wrong depth in the inlet can create turbulence and "dead volume," where the sample can be held up, causing all peaks to tail.[1][6] If only this compound tails, the issue is less likely to be the installation and more likely related to the overall system's inertness.
Systematic Troubleshooting Guide
A logical diagnostic approach is crucial for efficiently identifying the root cause of peak tailing. The first step is to determine if the problem is systemic or specific to your analyte.
Step 1: Diagnose the Nature of the Tailing
Observe your chromatogram closely. Do all peaks, including the solvent peak, exhibit tailing, or is it confined to this compound and other polar analytes?[7] The answer will guide you down one of two primary troubleshooting paths, as illustrated in the workflow below.
Step 2: Addressing System-Wide Peak Tailing (Physical Issues)
If all peaks in your chromatogram are tailing, the cause is likely a physical disruption in the carrier gas flow path.[7] This affects all compounds indiscriminately.
-
Improper Column Installation : This is a very common cause. A poor column cut with a jagged edge can create turbulence.[6] Additionally, installing the column too high or too low in the inlet can create unswept, or "dead," volume.
-
Action : Re-cut the column using a ceramic scoring wafer to ensure a clean, 90° break. Consult your GC manufacturer's guide to confirm the correct installation depth for your specific inlet.
-
-
Leaks : Leaks at the inlet septum nut or column fittings can disrupt the constant flow of carrier gas, leading to peak distortion.
-
Action : Use an electronic leak detector to systematically check all fittings and connections from the injector to the detector.
-
Step 3: Addressing Compound-Specific Tailing (Chemical Interactions)
This is the most probable cause for tailing of a moderately polar ester like this compound. The issue stems from "active sites"—primarily silanol (-Si-OH) groups—on the surfaces within the sample flow path that can interact with your analyte.[4]
-
Active Inlet Liner : The liner is the first surface the sample contacts upon injection and is a primary source of activity.[5] Over time, the deactivation layer on the liner degrades, and non-volatile residues from sample matrices can accumulate, creating new active sites.
-
Action : Replace the existing liner with a new, high-quality, deactivated liner. For active compounds like esters, liners with glass wool can sometimes be problematic if the wool itself is not perfectly deactivated. Consider a liner with a taper or a cyclo design to facilitate sample mixing and focusing without the need for wool.[8][9]
-
-
Column Contamination/Degradation : The first few meters of the analytical column are exposed to the highest concentration of the sample matrix. Non-volatile residues can coat the stationary phase, exposing active sites on the fused silica tubing or degrading the phase itself.
-
Action : Trim the front end of the column. Removing 15-20 cm from the inlet side of the column can often restore peak shape by eliminating the contaminated section.[10]
-
-
Column Choice : While standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane) are often used for fragrance analysis, a column with superior inertness is crucial for preventing interactions with polar analytes.
-
Action : If tailing persists after maintenance, consider using a column specifically designed for trace-level analysis of active compounds, often marketed as "ultra-inert" or "low-bleed MS-grade" columns.[11] These columns have a more robust deactivation of the fused silica surface and a highly cross-linked stationary phase.
-
Step 4: Method Optimization
Fine-tuning your GC method parameters can also significantly improve peak shape for this compound.
| Parameter | Effect on Peak Tailing & Recommendation for this compound |
| Inlet Temperature | Too Low: Incomplete or slow vaporization can cause band broadening that may appear as tailing. Too High: Can cause degradation of the analyte or the inlet liner's deactivation layer, creating active sites. Recommendation: Given this compound's high boiling point (270°C), a starting inlet temperature of 250-280°C is appropriate.[2][12] Ensure the temperature is high enough for efficient vaporization without causing degradation. |
| Carrier Gas Flow Rate | Too Low: A slow flow rate increases the residence time of the analyte in the column, allowing for more time to interact with any residual active sites, which can worsen tailing. Recommendation: Operate at or slightly above the optimal linear velocity for your carrier gas (e.g., ~35-40 cm/s for Helium). This ensures the analyte is transferred efficiently through the column. |
| Oven Temperature Program | Initial Temperature Too High: If using splitless injection, a high initial oven temperature can prevent proper solvent and thermal focusing, leading to broad or misshapen peaks. Recommendation: For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the injection solvent to ensure proper peak focusing at the head of the column.[1] |
| Sample Concentration | Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting, but in some cases, severe overload can manifest as a distorted peak with a tailing appearance. Recommendation: If you suspect overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, overload was a contributing factor. |
Detailed Protocol: Inlet Maintenance for Resolving Activity
Performing routine inlet maintenance is the most effective way to combat peak tailing caused by active sites.
Objective: To replace the inlet liner, septum, and O-ring to restore the inertness of the injection port.
Materials:
-
New, deactivated inlet liner appropriate for your application
-
New, high-quality septum
-
New viton O-ring for the liner
-
Clean, lint-free gloves
-
Tweezers or liner removal tool
-
Wrenches for inlet fittings
-
Electronic leak detector
Procedure:
-
Cool Down the Inlet: Set the GC inlet temperature to a safe level (e.g., 40°C) and wait for it to cool down completely.
-
Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet at the instrument's control panel or software.
-
Remove the Septum Nut: Once the inlet is cool and depressurized, use the appropriate wrench to loosen and remove the septum nut.
-
Replace the Septum: Remove the old septum. Use tweezers to place a new septum into the septum nut.
-
Remove the Old Liner: Carefully pull the old liner out of the inlet using tweezers or a specialized tool. Note the orientation of the liner.
-
Install the New Liner: While wearing clean gloves, place a new O-ring onto the new deactivated liner. Carefully insert the liner into the inlet, ensuring it is seated correctly.
-
Reassemble the Inlet: Screw the septum nut back onto the inlet and tighten it to the manufacturer's recommendation (typically finger-tight plus an additional quarter-turn with a wrench). Do not overtighten, as this can damage the septum and cause leaks.
-
Restore Carrier Gas and Leak Check: Turn the carrier gas flow back on. Use an electronic leak detector to check for leaks around the septum nut.
-
Equilibrate the System: Once you have confirmed there are no leaks, set the inlet to your method's temperature. Allow the system to purge with carrier gas for 15-20 minutes to remove any atmospheric contaminants before running a sample.
References
-
The Good Scents Company. (n.d.). para-anisyl butyrate, 6963-56-0. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
GL Sciences. (n.d.). InertCap Series GC Columns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Silva, M., et al. (2019). What are the effects of GC liners on GC analysis? ResearchGate. Retrieved from [Link]
-
Chromatography Forum. (2016). Peaks tailing-problem on fatty acid and ester analyses. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Recommended GC Columns for USP Phase Classification. Retrieved from [Link]
-
Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC Europe. Retrieved from [Link]
-
Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 3. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. chromexscientific.co.uk [chromexscientific.co.uk]
- 10. agilent.com [agilent.com]
- 11. glsciences.eu [glsciences.eu]
- 12. This compound | 6963-56-0 [chemicalbook.com]
Technical Support Center: Minimizing Byproducts in Anisyl Butyrate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Anisyl Butyrate synthesis. This compound, a valuable compound known for its sweet, floral, and plum-like aroma, is widely used in the flavor and fragrance industries.[1][2] Achieving high purity and yield is paramount, and the primary challenge in its synthesis is often the formation of unwanted byproducts.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common issues encountered during synthesis, structured in a practical question-and-answer format. We will explore the causality behind byproduct formation and offer robust troubleshooting strategies to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound and common challenges.
Q1: What are the primary chemical routes for synthesizing this compound?
A1: There are three principal methods, each with distinct advantages and byproduct profiles:
-
Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of anisyl alcohol with butyric acid. It is an equilibrium-limited reaction.[3][4][5]
-
Acylation with an Acylating Agent: This route uses a more reactive derivative of butyric acid, such as butyric anhydride or butyryl chloride, to react with anisyl alcohol. This method is generally faster and not equilibrium-limited but introduces different reagents and byproducts.[6][7]
-
Enzymatic Synthesis: A "green chemistry" approach that utilizes lipases as biocatalysts to mediate the esterification between anisyl alcohol and butyric acid (or via transesterification). This method is highly selective and occurs under mild conditions, significantly reducing byproduct formation.[8][9]
Q2: What are the most common byproducts I should be looking for?
A2: The byproduct profile is highly dependent on the chosen synthesis route:
-
Across all methods: Unreacted starting materials (anisyl alcohol, butyric acid) are the most common impurities if the reaction does not go to completion.
-
Fischer Esterification: The primary byproduct is water , which must be removed to drive the reaction forward.[3] Under harsh conditions (high temperature, strong acid), di-anisyl ether can form via the self-condensation of two anisyl alcohol molecules. Oxidation of anisyl alcohol to anisaldehyde is also a possibility.
-
Acylation with Butyric Anhydride: The stoichiometric byproduct is butyric acid .[7]
-
Enzymatic Synthesis: This method is highly selective, and the main byproduct is also water .[8] Due to the mild conditions, temperature-related byproducts like ethers or degradation products are rare.
Q3: Why is water removal so critical in Fischer Esterification?
A3: Fischer esterification is a reversible reaction, meaning the formation of the ester and water is in equilibrium with the starting alcohol and carboxylic acid.[3][4] According to Le Châtelier's principle, the removal of a product (in this case, water) from the reaction mixture will shift the equilibrium towards the formation of more products (the desired this compound).[3] Failure to remove water will result in low conversion rates and a final mixture containing significant amounts of unreacted starting materials.
Q4: Is there a "best" method for minimizing byproducts?
A4: The "best" method depends on the specific goals of the synthesis (e.g., scale, cost, purity requirements, "natural" label).
-
For Highest Purity and "Green" Credentials: Enzymatic synthesis is superior. The high specificity of lipases minimizes side reactions, leading to a cleaner product profile.[9] Recent studies have achieved conversions as high as 98.7% for this compound under optimized enzymatic conditions.[8]
-
For Speed and High Throughput: Acylation with butyric anhydride is often faster and avoids the challenges of managing a chemical equilibrium. However, it requires an additional step to remove the butyric acid byproduct.
-
For Cost-Effectiveness at Scale: Fischer esterification is often the most economical method due to the low cost of bulk reagents and catalysts. However, it requires careful control of reaction conditions and efficient water removal to achieve high purity.
Section 2: Troubleshooting Guide by Synthesis Method
This section provides specific troubleshooting advice for common problems encountered with each synthesis route.
2.1 Fischer Esterification (Anisyl Alcohol + Butyric Acid)
Problem 1: Low final conversion; significant unreacted anisyl alcohol and butyric acid remain.
-
Underlying Cause: The chemical equilibrium has been reached without favoring the product side. This is almost always due to the presence of water in the reaction vessel, which promotes the reverse reaction (hydrolysis).
-
Troubleshooting & Solutions:
-
Implement Efficient Water Removal:
-
Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, hexane) to azeotropically remove water as it is formed.[3]
-
Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.
-
-
Shift Molar Ratio: Use a large excess of one of the reactants. Since butyric acid is often less expensive than anisyl alcohol, using a 2- to 3-fold molar excess of butyric acid can help drive the reaction forward.[4][10]
-
Verify Catalyst Activity: Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) has not degraded. Use a sufficient catalytic amount (typically 1-5 mol%).
-
Problem 2: An unknown peak consistent with Di-Anisyl Ether is detected (GC-MS m/z ~242.3).
-
Underlying Cause: Anisyl alcohol, being a benzylic alcohol, is susceptible to acid-catalyzed self-condensation, especially at elevated temperatures. The acid catalyst protonates the hydroxyl group of one alcohol molecule, which then leaves as water, forming a stabilized carbocation that is attacked by a second alcohol molecule.
-
Troubleshooting & Solutions:
-
Reduce Reaction Temperature: Operate at the lowest effective temperature, typically the reflux temperature of the chosen azeotroping solvent. Avoid aggressive heating.
-
Use a Milder Catalyst: Consider replacing concentrated sulfuric acid with a less aggressive catalyst like p-toluenesulfonic acid (p-TsOH) or an acidic resin (e.g., Amberlyst-15), which can reduce the rate of ether formation.
-
Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once a plateau in conversion is reached to prevent prolonged exposure to acidic conditions.
-
Diagram: Fischer Esterification - Main vs. Side Reaction
Caption: Competing pathways in acid-catalyzed synthesis.
2.2 Acylation with Butyric Anhydride
Problem 1: Reaction is sluggish or stalls, leaving unreacted anisyl alcohol.
-
Underlying Cause: The butyric acid generated as a byproduct can create an acidic environment that may not be optimal for the reaction's progression. Unlike Fischer esterification, this reaction is not driven by water removal.
-
Troubleshooting & Solutions:
-
Add a Base Scavenger: Incorporate a non-nucleophilic base, such as pyridine or triethylamine (TEA), into the reaction mixture (at least 1 molar equivalent to the alcohol). The base will neutralize the butyric acid byproduct, preventing potential reverse reactions or side reactions and driving the acylation to completion.[6]
-
Gentle Heating: While often performed at room temperature, gentle warming (40-60 °C) can increase the reaction rate without inducing significant degradation.
-
Problem 2: Product purification is difficult; butyric acid byproduct co-distills or is hard to separate.
-
Underlying Cause: Butyric acid has moderate volatility and is an acid, requiring a chemical approach for separation rather than just distillation.
-
Troubleshooting & Solutions:
-
Aqueous Basic Wash: During the workup phase, wash the crude product mixture with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will convert the acidic butyric acid into its non-volatile sodium salt, which will partition into the aqueous layer, leaving the neutral ester product in the organic layer.
-
Protocol: Post-Reaction Basic Wash
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a saturated solution of NaHCO₃. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Shake and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash 2-3 times, until no more gas evolves.
-
Wash the organic layer with brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
2.3 Enzymatic Synthesis (Lipase-Catalyzed)
Problem 1: Reaction rate is very slow or conversion plateaus at a low level.
-
Underlying Cause: Enzymatic reactions are highly sensitive to conditions. Low conversion can be caused by enzyme inhibition, non-optimal substrate ratios, or byproduct (water) accumulation.[11]
-
Troubleshooting & Solutions:
-
Optimize Molar Ratio: While a 1:1 ratio is stoichiometric, lipases can be inhibited by high alcohol concentrations. For this compound, studies have shown that using a molar excess of butyric acid (e.g., an alcohol:acid ratio of 1:3) can lead to significantly higher conversions, reaching up to 98.7%.[8][9] This suggests butyric acid is not an enzyme inhibitor in this system.[8]
-
Remove Water: Just as in Fischer esterification, the water byproduct can facilitate hydrolysis and limit conversion. The addition of molecular sieves or performing the reaction under vacuum (e.g., 15 mbar) is highly effective.[8][12]
-
Adjust Temperature: Each lipase has an optimal temperature range. For many common lipases like Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), the optimal temperature for this synthesis is mild, around 25-35 °C.[8][9]
-
Table: Optimized Conditions for Enzymatic Ester Synthesis
| Ester | Alcohol:Acid Molar Ratio | Temperature (°C) | Vacuum (mbar) | Time (min) | Max. Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | 1:3 | 25 | 15 | 90 | 98.7% | [8][9] |
| Cinnamyl Butyrate | 1:3 | 25 | 25 | 90 | 94.3% | [9] |
| Benzyl Butyrate | 1:3 | 35 | 15 | 90 | 96.2% | [9] |
| Isoamyl Butyrate | 1:1 | 40 | N/A | 24-48 hrs | >90% |[11] |
Problem 2: Complete loss of enzyme activity.
-
Underlying Cause: The enzyme has denatured. This is typically caused by excessive heat, extreme pH, or exposure to an incompatible organic solvent that strips the essential water layer from the enzyme's surface.
-
Troubleshooting & Solutions:
-
Strict Temperature Control: Ensure the reaction temperature does not exceed the manufacturer's specification for the lipase being used.
-
Use a Biocompatible Solvent: Non-polar solvents like hexane, heptane, or isooctane are generally excellent choices for enzymatic esterification as they do not disrupt the enzyme's structure.[13]
-
Use Immobilized Enzyme: Immobilized lipases (e.g., Novozym 435) are far more robust, stable, and reusable than their free-powder counterparts, making them highly recommended for these syntheses.[11][13]
-
Diagram: Workflow for Optimizing Enzymatic Synthesis
Caption: A decision tree for troubleshooting enzymatic reactions.
References
-
Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. (n.d.). Redalyc. Retrieved January 21, 2026, from [Link]
-
Bencze, L. C., et al. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Reaction Chemistry & Engineering. Retrieved January 21, 2026, from [Link]
-
para-anisyl butyrate, 6963-56-0. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
- Method for preparing anisyl propionaldehyde from anisole. (2021). Google Patents.
-
Bencze, L. C., et al. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Experiment 10: Fischer Esterification. (n.d.). Retrieved January 21, 2026, from [Link]
-
This compound | C12H16O3. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Kim, J., et al. (2023). Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase. Journal of Microbiology and Biotechnology. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Forro, E., et al. (2021). ECO-FRIENDLY ENZYMATIC SYNTHESIS OF ANISYL PROPIONATE MEDIATED BY LIPASE B FROM CANDIDA ANTARCTICA. Studia Universitatis Babes-Bolyai Chemia. Retrieved January 21, 2026, from [Link]
-
Self-condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Soares, I., et al. (2015). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles. PubMed. Retrieved January 21, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Retrieved January 21, 2026, from [Link]
-
Acid Anhydrides react with alcohols to form esters. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. (2000). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Aldol Condensation. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Production of Butyric Anhydride Using Single Reactive Distillation Column. (2019). MDPI. Retrieved January 21, 2026, from [Link]
-
Esterification for butyl butyrate formation using Candida cylindracea lipase. (2013). Arabian Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Enzymatic butyl butyrate synthesis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Wentzel Lab. (2020). Anhydride in acidic conditions reacting with alcohol to synthesize ester. YouTube. Retrieved January 21, 2026, from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions. YouTube. Retrieved January 21, 2026, from [Link]
-
Clark, J. (n.d.). the reaction of acid anhydrides with water, alcohols and phenol. Chemguide. Retrieved January 21, 2026, from [Link]
Sources
- 1. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 2. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 13. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Anisyl Butyrate Degradation
Welcome to the technical support guide for Anisyl Butyrate. This resource is designed for researchers, scientists, and professionals in the drug development and flavor/fragrance industries who utilize this compound in their formulations and experiments. Here, we will explore the common challenges associated with the storage and stability of this aromatic ester, providing in-depth, science-backed troubleshooting advice and practical protocols.
This compound is valued for its sweet, floral, and fruity aroma, often with plum-like nuances, making it a key component in many formulations.[1][2] However, like all esters, it is susceptible to degradation, which can compromise the quality, efficacy, and sensory profile of your final product. This guide will equip you with the knowledge to identify, prevent, and resolve issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
The most common degradation pathway for this compound, and esters in general, is hydrolysis.[3][4] This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of its parent compounds: anisyl alcohol and butyric acid.[5] The presence of even trace amounts of moisture can initiate this process.[4][6]
Butyric acid is particularly problematic as it possesses a strong, unpleasant rancid odor.[1][3] The emergence of this off-note is a primary indicator that your this compound has begun to degrade.
Q2: What factors can accelerate the hydrolysis of this compound?
Several environmental factors can act as catalysts, significantly speeding up the rate of hydrolysis:
-
Presence of Water: This is the most critical factor. The more water available in the formulation or storage environment, the faster the degradation will occur.[4][7]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including hydrolysis.[4][8][9]
-
pH (Acidity or Alkalinity): Hydrolysis can be catalyzed by both acids and bases.[10][11][12] An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[10][12][13] Conversely, in a basic environment, the hydroxide ion directly attacks the carbonyl carbon.[11] Therefore, maintaining a neutral pH is crucial for stability.
-
Light Exposure: While hydrolysis is the primary concern, some aromatic esters can be sensitive to light, which can promote other degradation pathways through photochemical reactions.[14][15][16]
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[2][17]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 8 °C[17] | Slows down the rate of hydrolysis. |
| Humidity | Low humidity/moisture-free environment | Minimizes the availability of water for hydrolysis.[5] |
| Light | Protection from light (e.g., amber glass or opaque containers) | Prevents potential light-induced degradation. |
| Container | Tightly sealed, inert containers (e.g., glass, tin, or stainless steel)[1][2] | Prevents moisture ingress and reaction with container material. |
| Atmosphere | Consider purging with an inert gas (e.g., nitrogen or argon) | Displaces oxygen and moisture from the headspace. |
Q4: How can I tell if my this compound has degraded?
There are several indicators of degradation:
-
Sensory Changes: The most obvious sign is a change in odor. The appearance of a rancid, vomit-like, or "butyric" top-note indicates the formation of butyric acid.[1][3]
-
Physicochemical Changes: While less common for minor degradation, significant hydrolysis could potentially alter properties like the refractive index or density.
-
Analytical Confirmation: The most definitive way to confirm and quantify degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[18][19][20] This method can separate and identify the individual components, allowing you to detect the presence of anisyl alcohol and butyric acid.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered with this compound.
Problem: I've detected a rancid or "off" odor in my this compound sample.
This is the classic sign of hydrolysis and the formation of butyric acid.[1][3]
Troubleshooting Workflow
Caption: Workflow for troubleshooting a rancid odor in this compound.
Step-by-Step Investigation:
-
Analytical Confirmation: The first step is to confirm the presence of degradation products.
-
Action: Perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis on the suspect sample.
-
Expected Result: A chromatogram showing peaks corresponding to this compound, anisyl alcohol, and butyric acid. The presence and relative area of the butyric acid peak will correlate with the intensity of the off-odor.
-
-
Isolate the Affected Batch: To prevent cross-contamination, immediately isolate the compromised batch.
-
Root Cause Analysis:
-
Review Storage Logs: Check temperature and humidity records for any deviations from the recommended storage conditions.
-
Inspect Packaging: Look for any breaches in the container seal that could have allowed moisture to enter.
-
Evaluate Formulation Components: If the this compound is part of a larger formulation, assess other ingredients for high water content. Also, check the pH of the final product.
-
Problem: My product's fruity and floral aroma has diminished over time.
A loss of the desired aroma can also be an indicator of degradation, even if a strong rancid note is not yet present.
Degradation Pathway: Hydrolysis
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Hydrolysis Risks in E-liquids: Why Esters Degrade in Water-Based Formulations [cuiguai.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. researchgate.net [researchgate.net]
- 19. rroij.com [rroij.com]
- 20. azolifesciences.com [azolifesciences.com]
Technical Support Center: Optimizing Anisyl Butyrate Esterification
Welcome to the technical support center for the synthesis of anisyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during esterification. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in synthesizing this valuable flavor and fragrance compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Reaction Principles
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized via two main routes: Fischer-Speier esterification and enzymatic catalysis.
-
Fischer-Speier Esterification: This classic method involves the reaction of anisyl alcohol with butyric acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is reversible and typically requires heating under reflux to proceed at a reasonable rate.[1][3]
-
Enzymatic Esterification: A greener alternative utilizes lipases as biocatalysts.[4] This method offers high selectivity and operates under milder conditions (lower temperature and neutral pH), minimizing side reactions and simplifying product purification.[5] Lipase B from Candida antarctica (CaL-B) is a commonly used enzyme for this transformation.[4]
Q2: My Fischer esterification reaction is not reaching completion. What are the likely causes and how can I improve the yield?
A2: The reversibility of the Fischer esterification is the most common reason for incomplete reactions.[1][6] The reaction produces water as a byproduct, which can hydrolyze the ester back to the starting materials, establishing an equilibrium that limits the yield.[7][8]
To drive the reaction to completion, you must shift the equilibrium towards the product side based on Le Chatelier's Principle.[3][7] Here are the primary strategies:
-
Water Removal: Continuously removing water as it forms is the most effective method.[1][6][7][8]
-
Dean-Stark Apparatus: This is the standard laboratory setup for azeotropic removal of water.[1][7][9] The reaction is run in a solvent like toluene, which forms a low-boiling azeotrope with water.[1][7] The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[8][9]
-
Molecular Sieves: For smaller scale reactions, adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively sequester the water produced.
-
-
Use of Excess Reactant: Employing a large excess of one of the reactants (usually the less expensive one, which is often the alcohol) can also shift the equilibrium to favor the ester.[1][3][8][10]
Troubleshooting Specific Issues
Q3: I am observing charring or discoloration in my Fischer esterification reaction mixture. What is causing this and how can I prevent it?
A3: Charring is typically a result of side reactions caused by an overly aggressive acid catalyst or excessive heat. Strong acids like sulfuric acid can promote dehydration of the alcohol and other degradation pathways at high temperatures.
Solutions:
-
Reduce Catalyst Concentration: Use the minimum effective amount of acid catalyst.
-
Switch to a Milder Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid, as it is less oxidizing.[1]
-
Control Temperature: Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. Use a temperature-controlled heating mantle and monitor the reaction temperature closely.
Q4: In my enzymatic synthesis, the reaction rate is very slow. How can I optimize the conditions for a faster conversion?
A4: Slow reaction rates in enzymatic esterification can be attributed to several factors. Here's a systematic approach to optimization:
-
Temperature: While enzymes operate under milder conditions than chemical catalysts, temperature still plays a crucial role. For the enzymatic synthesis of this compound, temperatures around 25-35°C have been shown to be effective.[4][11]
-
pH: The pH of the microenvironment around the enzyme is critical for its activity. While the bulk reaction is often solvent-free, the inherent acidity of butyric acid can influence the enzyme. In some cases, butyric acid can lower the pH and decrease enzyme activity.[5][12]
-
Water Content: While water is a product to be removed in esterification, a very small amount is often necessary to maintain the enzyme's active conformation. In solvent-free systems, the removal of water is typically achieved by applying a vacuum.[4]
-
Substrate Molar Ratio: An excess of the acid can sometimes lead to higher conversions. For this compound, an alcohol-to-acid molar ratio of 1:3 has been reported to give a maximum conversion of 98.7%.[4][11]
-
Enzyme Concentration: Increasing the amount of lipase can increase the reaction rate, up to a certain point where it is no longer the limiting factor.
Q5: How do I effectively purify this compound from the reaction mixture?
A5: The purification strategy depends on the synthesis method.
-
Post-Fischer Esterification:
-
Neutralization: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[1] Wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted butyric acid.[1]
-
Brine Wash: Wash with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal & Distillation: Remove the solvent using a rotary evaporator.[1] The crude ester can then be purified by vacuum distillation to separate it from unreacted anisyl alcohol and any high-boiling point impurities.
-
-
Post-Enzymatic Synthesis:
-
Enzyme Removal: If using an immobilized enzyme, it can be simply filtered off.[13] This allows for the reuse of the biocatalyst.[14]
-
Solvent Extraction: If the reaction is performed in a solvent, the product can be isolated by removing the solvent. If it's a solvent-free system, the product is already in a relatively pure state.
-
Further Purification: If necessary, the same liquid-liquid extraction and distillation procedures as for the Fischer esterification can be employed to achieve higher purity.
-
Experimental Protocols
Protocol 1: Fischer Esterification of this compound using a Dean-Stark Trap
This protocol details a standard lab-scale synthesis designed to maximize yield by azeotropic removal of water.
Materials:
-
Anisyl alcohol
-
Butyric acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[1][9]
-
Charging the Flask: To the round-bottom flask, add anisyl alcohol (1.0 eq), butyric acid (1.2 eq), p-TsOH (0.05 eq), and toluene (enough to fill the flask to about half its volume).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will begin to co-distill as an azeotrope.[1][7] The condensed liquids will collect in the Dean-Stark trap. Water, being denser than toluene, will settle at the bottom of the trap, while the toluene will overflow back into the reaction flask.[8][9]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until water no longer accumulates. This can take several hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (until no more gas evolves) and then with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound in a Solvent-Free System
This protocol outlines a green chemistry approach using an immobilized lipase.
Materials:
-
Anisyl alcohol
-
Butyric acid
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add anisyl alcohol (1.0 eq) and butyric acid (3.0 eq).[4][11]
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Reaction Conditions:
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC. The reaction is typically complete within 1.5 to 2 hours.[4][11]
-
Workup:
-
Once the reaction is complete, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with a suitable solvent (like hexane) and dried for reuse.
-
The filtrate is the product, this compound, which may be of sufficient purity for many applications.
-
-
Purification (Optional): For higher purity, any unreacted starting materials can be removed by vacuum distillation.
Data & Visualization
Table 1: Comparison of Optimized Reaction Conditions
| Parameter | Fischer Esterification | Enzymatic Esterification | Reference |
| Catalyst | p-TsOH or H₂SO₄ | Immobilized Lipase (CaL-B) | [1][4] |
| Temperature | Reflux (e.g., Toluene at 111°C) | 25-35°C | [4][11] |
| Reactant Ratio (Alcohol:Acid) | Typically 1:1.2 (or excess alcohol) | 1:3 | [4][11] |
| Water Removal | Dean-Stark Trap | Vacuum (e.g., 15 mbar) | [1][4] |
| Reaction Time | Several hours | ~90 minutes | [4][11] |
| Typical Conversion | >95% (with water removal) | Up to 98.7% | [4][11] |
Diagrams
Caption: Mechanism of Fischer-Speier Esterification.
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. longdom.org [longdom.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 5. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. jmb.or.kr [jmb.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the purity of synthesized Anisyl butyrate
Anisyl Butyrate Synthesis: Technical Support & Purification Guide
Welcome to the technical support center for the synthesis and purification of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in obtaining high-purity this compound. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions & Troubleshooting
Q1: My crude this compound has a sharp, rancid odor. What is the likely cause and how do I fix it?
This is the most common issue encountered and is almost certainly due to residual butyric acid from the synthesis. Butyric acid has a potent and unpleasant odor, which can mask the desired sweet, fruity-floral scent of this compound. Unreacted acid catalyst (e.g., sulfuric acid) will also be present.
Causality: The Fischer esterification reaction used to synthesize this compound from anisyl alcohol and butyric acid is a reversible equilibrium.[1][2][3] To drive the reaction forward, an excess of one reactant (often the less expensive one) or removal of the water byproduct is employed.[4][5] Inevitably, some unreacted starting materials and the acid catalyst will remain in the crude product.
Solution: The primary and most effective method for removing acidic impurities is a liquid-liquid extraction, commonly referred to as a basic wash.[6][7]
Protocol 1: Basic Aqueous Wash (Liquid-Liquid Extraction)
This protocol is designed to neutralize and remove acidic impurities from the crude organic product.
Principle: By washing the organic layer with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), the acidic butyric acid is deprotonated to form sodium butyrate. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be easily separated from the less polar organic phase containing your ester.[7][8][9]
Step-by-Step Methodology:
-
Transfer: Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size. Add an equal volume of an organic solvent in which your ester is soluble (e.g., diethyl ether, ethyl acetate). This ensures the organic phase is not too viscous.
-
First Wash (Base): Add a volume of 5% aqueous sodium bicarbonate solution approximately equal to the volume of the organic layer.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ gas is evolved from the neutralization). Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser aqueous layer will be at the bottom.
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-5) with fresh sodium bicarbonate solution. Test the pH of the aqueous layer after the second wash; it should be neutral or slightly basic. If it is still acidic, perform a third wash.
-
Second Wash (Water): Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution.
-
Final Wash (Brine): Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[7]
-
Collection: Drain the final aqueous layer and transfer the washed organic layer containing the this compound into a clean, dry Erlenmeyer flask.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for removing acidic impurities.
Q2: After the aqueous wash, my product is still not pure. What are the remaining impurities and the next steps?
After a thorough wash, the main remaining impurities are likely unreacted anisyl alcohol, residual solvent, and dissolved water. Anisyl alcohol has a boiling point close to that of this compound, which can make separation challenging.
Data Presentation: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 208.25 | 269-270[10] | Desired Product |
| Anisyl Alcohol | 138.16 | 259 | Unreacted Starting Material[11] |
| Butyric Acid | 88.11 | 163.5 | Removed by Basic Wash |
| Water | 18.02 | 100 | Byproduct, Removed by Drying/Distillation |
Solution: The choice of the next step depends on the required purity level and the nature of the remaining impurities. The standard sequence is drying followed by either distillation or column chromatography.
-
Drying the Organic Phase: Before any thermal purification, it is critical to remove all dissolved water.
-
Procedure: Add a suitable amount of an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to the collected organic layer. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Allow it to sit for 10-15 minutes, then filter the solution to remove the drying agent.
-
-
Purification by Vacuum Distillation: For larger scale purifications or when impurities are non-volatile, vacuum distillation is highly effective. It lowers the boiling point, preventing thermal decomposition of the fragrant ester.[12][13]
-
Purification by Column Chromatography: For the highest purity, especially for removing structurally similar impurities like anisyl alcohol, flash column chromatography is the method of choice.[14][15][16][17] It separates compounds based on their differential adsorption to a stationary phase (polarity).[16][17]
Protocol 2: Purification by Flash Column Chromatography
This protocol is for achieving high purity by separating this compound from unreacted anisyl alcohol and other minor byproducts.
Principle: Silica gel, a polar stationary phase, is used to separate the components of the mixture.[14][16] A mobile phase (eluent) flows through the column, and compounds are separated based on their polarity. Less polar compounds (like the this compound ester) travel down the column faster, while more polar compounds (like anisyl alcohol) are retained longer on the silica.[16]
Step-by-Step Methodology:
-
TLC Analysis (Method Development):
-
Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC).
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
The ideal solvent system will give your desired product (this compound) an Rf value of approximately 0.2-0.4 and show good separation from the spot corresponding to anisyl alcohol.[14] A starting point could be 9:1 Hexane:Ethyl Acetate.
-
-
Column Packing:
-
Secure a chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica to settle into a packed bed, then add another thin layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Concentrate your crude product under reduced pressure to remove the solvent.
-
Dissolve the concentrated oil in the minimum amount of the eluent.
-
Carefully apply this solution to the top of the silica bed using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (using a pump or bulb) to push the eluent through the column at a steady rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (these are your fractions).
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the final, high-purity product.
-
Diagram: Overall Purification Strategy
Caption: Decision workflow for purifying this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.
- LookChem. (n.d.). General procedures for the purification of Esters. Chempedia.
- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
- Royal Society of Chemistry. (2024, August 13). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing.
- Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
- ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?.
- Columbia University. (n.d.). Column chromatography.
- Quora. (2017, August 15). What are the modifications to improve the purity of ester?.
- Boston Apothecary. (2013, March 7). From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r).
- Wikipedia. (n.d.). Liquid–liquid extraction.
- The Preparation of Fragrant Esters. (n.d.).
- Esterification Reaction In Fragrance Synthesis. (n.d.).
- HSC Chemistry. (2021, May 6). Esterification: Reflux, Isolation and Purification [Video]. YouTube.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
- Chemguide. (n.d.). preparation of esters.
- Chem-Impex. (n.d.). This compound.
- The Good Scents Company. (n.d.). para-anisyl alcohol, 105-13-5.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. coachbenner.weebly.com [coachbenner.weebly.com]
- 10. chemimpex.com [chemimpex.com]
- 11. para-anisyl alcohol, 105-13-5 [thegoodscentscompany.com]
- 12. Esterification Reaction In Fragrance Synthesis [tycoremachine.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 16. columbia.edu [columbia.edu]
- 17. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Anisyl Butyrate Solubility in Aqueous Solutions
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for Anisyl Butyrate applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the poor aqueous solubility of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
The Core Challenge: this compound's Hydrophobicity
This compound, also known as 4-methoxybenzyl butanoate, is a valuable ester in the flavor, fragrance, and pharmaceutical industries, prized for its sweet, fruity, plum-like aroma.[1][2] However, its utility in aqueous-based formulations is significantly hampered by its chemical structure. The molecule possesses a large, non-polar aromatic ring and a butyrate ester group, which results in low water solubility and a preference for organic solvents.[1][3] Direct addition to water or buffer systems typically results in phase separation, cloudiness, or the formation of an insoluble oil layer, making uniform dosing and formulation impossible. An estimated water solubility of around 81.94 mg/L at 25°C underscores this challenge.[4][5]
This guide provides three robust, field-proven strategies to overcome this limitation: co-solvent systems, surfactant-mediated micellar solubilization, and cyclodextrin inclusion complexes.
Section 1: Foundational Knowledge - this compound Physicochemical Profile
A thorough understanding of a compound's properties is the first step in troubleshooting. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Chemical Name | (4-methoxyphenyl)methyl butanoate | [1] |
| Synonyms | This compound, 4-Methoxybenzyl butyrate | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][6] |
| Molecular Weight | 208.25 g/mol | [1][6] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | ~270 °C at 760 mm Hg | [1] |
| Aqueous Solubility | Insoluble; Estimated at 81.94 mg/L @ 25°C | [1][4][5] |
| Organic Solubility | Soluble in alcohol and oils | [1] |
| logP (o/w) | ~2.9 (estimated) | [4][5] |
Section 2: General Troubleshooting Workflow
Before proceeding to advanced solubilization techniques, it's crucial to ensure that the issue isn't a simple procedural oversight. Use this workflow to diagnose the problem.
Caption: Micellar solubilization of a hydrophobic guest molecule.
Step-by-Step Protocol: Using Polysorbate 80 (Tween 80)
-
Surfactant Selection: Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 or Polysorbate 20, which are widely used in pharmaceutical formulations. [7]2. Concentration Determination: Prepare the aqueous buffer containing the surfactant at a concentration well above its known CMC (for Tween 80, CMC is ~0.012 g/L). A starting concentration of 1-5% (w/v) is common.
-
Solubilization: Directly add the pure this compound oil to the surfactant-containing solution.
-
Energy Input: Vigorously mix the solution using a vortex mixer or a magnetic stirrer. Gentle warming (to 30-40°C) can accelerate the process but be cautious of potential ester hydrolysis. Sonication in a bath sonicator for 15-30 minutes is highly effective for forming stable micelles.
-
Equilibration: Allow the solution to equilibrate at room temperature for at least one hour. A successfully prepared micellar solution should be clear and transparent.
-
Final Filtration: Pass the solution through a 0.22 µm filter to remove any non-solubilized material or dust.
Troubleshooting FAQs: Surfactants
-
Q: My solution is still hazy or opalescent. What does this mean?
-
A: This suggests that you have formed an emulsion or coarse dispersion rather than a clear micellar solution. This happens when the amount of this compound exceeds the solubilization capacity of the micelles at the given surfactant concentration. Increase the surfactant concentration or decrease the this compound concentration.
-
-
Q: I notice a slight 'soapy' or 'off' smell in my final solution.
-
A: This could be the intrinsic odor of the surfactant itself. However, it could also indicate hydrolysis of the this compound into butyric acid, which has a rancid odor, especially if excessive heat was applied. [2]Always use the minimum effective temperature and check the pH of your final solution.
-
-
Q: Will the surfactant interfere with my downstream biological assay?
-
A: This is a critical consideration. Many surfactants can affect cell membranes or protein activity. It is essential to run a "vehicle control" in your experiments, containing only the buffer and surfactant at the same concentration, to account for any effects of the solubilizing agent itself.
-
Section 5: Solubilization Strategy 3: Cyclodextrin Inclusion Complexes
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique toroidal or "donut" shape. [8][9]The exterior of the torus is hydrophilic, while the central cavity is hydrophobic. This structure allows the cyclodextrin to act as a "host" molecule, encapsulating a hydrophobic "guest" molecule like this compound. [10][11]This host-guest inclusion complex effectively shields the non-polar guest from water, dramatically increasing its apparent solubility. [8][9]
Note: The above DOT script is a simplified representation. A more accurate visual would be a 3D truncated cone. Caption: Formation of a host-guest inclusion complex.
Step-by-Step Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
CD Selection: Beta-cyclodextrin (β-CD) and its more soluble derivative, HP-β-CD, are most commonly used due to their cavity size being suitable for aromatic compounds. [12]HP-β-CD is often preferred for its higher aqueous solubility and lower toxicity.
-
CD Solution Preparation: Dissolve the HP-β-CD in the desired aqueous buffer to create a stock solution. Concentrations can range from 5% to 40% (w/v) depending on the required solubilization capacity.
-
Complexation: Add the this compound directly to the HP-β-CD solution. A 1:1 molar ratio of this compound to cyclodextrin is a good starting point.
-
Mixing and Equilibration: Seal the container and mix vigorously. This is typically done by stirring or shaking at room temperature for several hours (4-24 hours) to allow the complexation equilibrium to be reached.
-
Clarification: After equilibration, you may observe a small amount of undissolved material. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) and collect the clear supernatant, or filter through a 0.22 µm filter. The resulting clear solution contains the solubilized this compound-CD complex.
Troubleshooting FAQs: Cyclodextrins
-
Q: How do I know if I have successfully formed a complex?
-
A: The primary indicator is a significant increase in the solubility of this compound, resulting in a clear solution. For formal characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the inclusion of the guest molecule within the CD cavity. [12]* Q: The solubility enhancement is less than I expected. What can I do?
-
A: The relationship between CD concentration and guest solubility is often linear until the CD's own solubility limit is reached. Try increasing the concentration of HP-β-CD. Also, ensure you have allowed sufficient time for the system to reach equilibrium.
-
-
Q: Can I autoclave my final solution?
-
A: Cyclodextrin solutions are generally stable to autoclaving. However, the heat could potentially promote the hydrolysis of the this compound guest molecule. It is far safer to prepare the solution via aseptic technique and sterile filtration.
-
Section 6: Stability Considerations - The Risk of Hydrolysis
This compound is an ester and is susceptible to hydrolysis, particularly in acidic or alkaline conditions, breaking down into p-anisyl alcohol and butyric acid. The release of butyric acid can compromise experiments due to its unpleasant odor and potential biological activity.
-
pH Control: Always prepare your solutions in a buffered system, ideally between pH 6.0 and 7.5, to minimize the rate of hydrolysis.
-
Temperature: Avoid high temperatures during solubilization and storage. Store stock solutions and final formulations at 4°C in tightly sealed containers. [13]* Stability Studies: For long-term experiments, it is advisable to conduct a preliminary stability study. Quantify the concentration of this compound in your final formulation over time using an analytical method like HPLC to ensure it remains stable under your experimental conditions.
Section 7: Analytical Validation - Quantifying Solubilized this compound
Visual clarity does not equal correct concentration. It is essential to analytically verify the concentration of this compound in your final filtered solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.
Example HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of ~225 nm (for the aromatic ring) or a lower wavelength like 206 nm if sensitivity is an issue. [14]* Standard Curve: Prepare a standard curve of this compound in the mobile phase or a suitable organic solvent (like acetonitrile) to accurately quantify the concentration in your samples.
Section 8: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, gloves, and a lab coat when handling this compound and associated solvents. [13]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [13]* Storage: Store this compound in tightly sealed containers in a cool, ventilated area, away from strong oxidizing agents. [13]* MSDS: Always consult the Material Safety Data Sheet (MSDS) for detailed toxicological and emergency information before use. [13]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2024). Inclusion complexes of β-cyclodextrin with isomeric ester aroma compounds: Preparation, characterization, mechanism study, and controlled release. National Library of Medicine. Retrieved from [Link]
-
PubMed. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. National Library of Medicine. Retrieved from [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
University of Alberta. (n.d.). Micellar solubilization of drugs. Retrieved from [Link]
-
FlavScents. (n.d.). para-anisyl butyrate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisyl butyrate. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2009). Cyclodextrin inclusion complexes and methods of preparing same.
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
ResearchGate. (2024). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ACS Publications. (2018). Micellar Effects on the Hydrolysis Reaction of an Anionic Surfactant in Aqueous Solution. Langmuir. Retrieved from [Link]
-
MDPI. (n.d.). Thermodynamic Studies of the Micellar Properties of a Surfactant Used for Membrane Protein Solubilization and Stabilization. Retrieved from [Link]
-
NIH. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Methods for improving the aqueous solubility of water-insoluble or....
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
ScenTree. (n.d.). Isoamyl butyrate (CAS N° 106-27-4). Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]
-
ResearchGate. (2024). Pilot-Scale Validation of Enzymatic Reactive Distillation for Butyl Butyrate Production. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Method Development and Validation: Calcium Butyrate. Retrieved from [Link]
-
Redalyc. (n.d.). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Retrieved from [Link]
Sources
- 1. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6963-56-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. para-anisyl butyrate [flavscents.com]
- 5. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Micellar solubilization of drugs. [sites.ualberta.ca]
- 8. oatext.com [oatext.com]
- 9. oatext.com [oatext.com]
- 10. alfachemic.com [alfachemic.com]
- 11. US20090029020A1 - Cyclodextrin inclusion complexes and methods of preparing same - Google Patents [patents.google.com]
- 12. Inclusion complexes of β-cyclodextrin with isomeric ester aroma compounds: Preparation, characterization, mechanism study, and controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 14. mdpi.com [mdpi.com]
Avoiding emulsion formation during Anisyl butyrate extraction
Welcome to the technical support guide for the extraction of Anisyl butyrate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common challenge in organic synthesis and purification: emulsion formation. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your workflow.
This compound, also known as 4-methoxybenzyl butanoate, is a valuable ester in the flavor and fragrance industries, prized for its sweet, fruity, and floral aroma.[1][2][3] Its successful isolation and purification are critical for product quality. However, its molecular structure and the presence of potential impurities can sometimes lead to the formation of stable emulsions during aqueous workups, complicating phase separation and reducing yield. This guide provides a structured, in-depth approach to preventing and resolving these issues.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you might encounter during the extraction process.
Q: An emulsion formed immediately after shaking my separatory funnel. What is the first and most critical step?
A: Stop and wait. The simplest and most often overlooked technique is patience.[4][5] Vigorous shaking creates a large interfacial area between the organic and aqueous phases, dispersing one liquid into the other as fine droplets.[6][7] If the emulsion is not stabilized by a chemical agent, the difference in density between the two phases should allow for slow coalescence and separation.
Immediate Actions:
-
Place the separatory funnel upright in a ring clamp.
-
Allow the mixture to stand undisturbed for 10-20 minutes.[8]
-
Observe the interface. If a distinct layer begins to form, more time may be all that is required.
-
Gentle swirling of the funnel or gently tapping the side of the glass can sometimes accelerate the breakdown of a mild emulsion.[4][8]
The underlying principle here is minimizing the system's free energy. Emulsions increase the interfacial surface area, which is an energetically unfavorable state.[9][10] Given time, the system will naturally try to revert to the lower-energy state of two separate, bulk liquids.
Q: I've waited, and a persistent, milky emulsion remains. What are my options for breaking it?
A: If time is not sufficient, the emulsion is likely stabilized by surfactant-like impurities or compounds that have partial solubility in both phases.[7] Your next step is to actively change the chemical environment of the system to force phase separation.
Here is a systematic approach:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[6][7][11] This is the most common and effective method.
-
Mechanism: The salt dissolves in the aqueous phase, dramatically increasing its ionic strength and polarity.[12] This makes the aqueous layer a less favorable environment for the organic droplets and any amphiphilic (surfactant-like) molecules, forcing them into the organic phase and promoting coalescence. This is known as the "salting out" effect.[13]
-
-
pH Adjustment: The stability of some emulsions is highly pH-dependent.[14][15] If your synthesis involves acidic or basic conditions, residual materials can act as soaps.
-
Mechanism: If the emulsion is stabilized by acidic species (like residual butyric acid forming carboxylates), adding a dilute acid (e.g., 1M HCl) will protonate them, making them more soluble in the organic layer and breaking the emulsion.[4][5] Conversely, if basic impurities are the cause, a dilute base wash might be effective. This manipulation alters the charge on the droplets, which can disrupt the electrostatic repulsion that prevents them from merging.[10][16]
-
-
Solvent Addition: Adding a small amount of a different solvent can alter the properties of the organic phase.
-
Mechanism: Adding a solvent that is miscible with the organic phase but has different properties (e.g., adding a small amount of ethanol) can disrupt the intermolecular forces stabilizing the emulsion.[17] Be cautious, as this can sometimes worsen the problem or complicate solvent removal later.
-
-
Physical Methods:
-
Filtration: Pass the entire mixture through a plug of glass wool or Celite in a funnel.[11] The fine porous structure can physically coalesce the droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture will apply a strong force that accelerates the separation of the denser and lighter phases.[5][6][17]
-
Q: I'm losing a significant amount of my this compound, which seems trapped in the emulsion layer. How can I maximize my recovery?
A: This is a critical issue where yield is compromised. The goal is to break the emulsion, but if that proves difficult, you must process the emulsion layer itself.
Yield Recovery Protocol:
-
Drain the clear lower layer from the separatory funnel.
-
Drain the emulsion layer into a separate flask.
-
Treat the emulsion layer using the methods described above (salting out is often the best choice).
-
Once the emulsion is broken, combine the newly separated organic layer with your initial organic extract.
-
Finally, perform a "back-extraction": add a fresh, small volume of your organic extraction solvent to the original aqueous layer, shake gently, and separate. This will recover any dissolved this compound. Combine this with your main organic fractions.
Frequently Asked Questions (FAQs): Prevention and Fundamentals
This section focuses on the foundational knowledge to prevent emulsions from forming.
Q: What is the fundamental cause of emulsion formation during this compound extraction?
A: An emulsion is a stable dispersion of one immiscible liquid within another (e.g., tiny droplets of organic solvent in water).[6][17] This stability arises from a reduction in the interfacial tension between the two liquids.[18] In the context of this compound synthesis and extraction, common causes include:
-
Presence of Surfactants or Emulsifying Agents: These are molecules with both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.[7] Impurities from the reaction, such as unreacted starting materials, byproducts, or even certain salts, can act as surfactants, accumulating at the oil-water interface and preventing the droplets from coalescing.[10]
-
High Mechanical Agitation: Shaking the separatory funnel too vigorously provides the energy to break the bulk liquids into very fine droplets, increasing the surface area and promoting emulsion formation.[7][8]
-
Similar Densities: If the density of the organic phase is very close to that of the aqueous phase, the gravitational force driving the separation is weak, making emulsions more likely to persist.[8]
Q: How can I proactively design my extraction protocol to prevent emulsions?
A: Prevention is always superior to treatment.[6]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times for a longer period (1-2 minutes).[7][8] This allows for sufficient surface area contact for extraction without supplying the high energy needed for emulsification.
-
Pre-emptive Salting Out: Conduct your aqueous washes with brine (saturated NaCl solution) instead of deionized water, especially if you have previously experienced emulsion issues with a particular reaction.[4] This increases the polarity of the aqueous phase from the start.
-
pH Control: Ensure the pH of your aqueous wash is appropriate to neutralize any potential acidic or basic byproducts that could act as soaps.
-
Filtration Before Extraction: If your reaction mixture contains fine solid particulates, filter them out before transferring the mixture to the separatory funnel. Solids can accumulate at the interface and stabilize emulsions.[10]
Q: Which extraction solvents are best for this compound to minimize emulsion risk?
A: this compound is soluble in common organic solvents but insoluble in water.[19] The choice of solvent involves a trade-off between solvency, density, boiling point, and tendency to form emulsions.
| Solvent | Density (g/mL) | Boiling Point (°C) | Emulsion Tendency | Comments |
| Diethyl Ether | 0.71 | 34.6 | Low | Highly volatile and flammable. Good density difference from water. |
| Ethyl Acetate | 0.90 | 77.1 | Moderate | Good general-purpose solvent. Density is closer to water, can sometimes lead to slower separation. |
| Dichloromethane (DCM) | 1.33 | 39.6 | High | Prone to emulsions , especially with basic solutions.[8] Its high density means it will be the bottom layer. |
| Hexanes / Heptane | ~0.66 | 69 (Hexane) | Low | Good for non-polar compounds. Low density provides excellent phase separation. |
Recommendation: For this compound, diethyl ether or ethyl acetate are generally good starting choices. If emulsions are a persistent problem, switching to a less polar solvent like hexanes may be beneficial. Avoid dichloromethane if possible, unless its specific solvency is required.
Q: Can you explain the mechanism of "salting out" in more detail?
A: The "salting out" process manipulates the intermolecular forces within the aqueous phase.[13]
-
Water's Structure: Water molecules are highly polar and form strong hydrogen bonds with each other. They also effectively solvate organic molecules that have polar functional groups.
-
Adding Salt: When an ionic salt like NaCl is added, it dissociates into Na+ and Cl- ions.[12] These ions are very effective at organizing water molecules around them in hydration shells.
-
Competition for Solvation: The ions essentially "monopolize" the water molecules. This reduces the number of "free" water molecules available to solvate the dispersed organic droplets of this compound.
-
Increased Interfacial Tension: This makes the aqueous environment less hospitable to the organic material, effectively increasing the interfacial tension and the energetic penalty for the dispersed state.[20] The system responds by minimizing the interface, causing the small organic droplets to coalesce rapidly and form a distinct layer.
Visualizations and Workflows
Mechanism of Emulsion Formation
The following diagram illustrates how surfactant-like molecules stabilize the dispersed droplets of an organic phase within a continuous aqueous phase.
Caption: Decision tree for breaking emulsions.
Reference Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [19] |
| Molecular Weight | 208.25 g/mol | [19] |
| Appearance | Colorless liquid | [19] |
| Boiling Point | ~270 °C @ 760 mmHg | [19] |
| Density | ~1.05 g/cm³ | [19] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils | [19] |
References
- Grokipedia. (n.d.). Hydrophilic-lipophilic balance.
- Taylor & Francis. (n.d.). Hydrophilic-lipophilic balance – Knowledge and References.
- Exploring the Hydrophilic-Lipophilic Balance (HLB) in Emulsion Systems and Beyond. (n.d.).
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Chemistry Enthusiast. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 24). How Does Surface Energy Affect Emulsions? [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
- The HLB System. (2020, May 14).
-
Journal of Petroleum Technology. (2025, April 30). What Is Interfacial Tension, and How Does It Impact Crude Production? Retrieved from [Link]
-
Biolin Scientific. (2020, November 10). Evaluation of emulsion stability by interfacial rheology measurements. Retrieved from [Link]
-
ACS Publications. (n.d.). Stability of Oil-in-Water Emulsions in a Low Interfacial Tension System. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisyl butyrate. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. Retrieved from [Link]
-
Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion? Retrieved from [Link]
-
BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
-
World Health Organization. (n.d.). This compound. JECFA. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Salting Out. Retrieved from [Link]
-
The Good Scents Company. (n.d.). anisyl isobutyrate. Retrieved from [Link]
-
ResearchGate. (2015, August 23). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Influence of pH and Water Content on the Type and Stability of Acidic Crude Oil Emulsions. Retrieved from [Link]
-
Semantic Scholar. (1990, April 15). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Retrieved from [Link]
-
MDPI. (n.d.). Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. Retrieved from [Link]
Sources
- 1. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | 6963-56-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. azom.com [azom.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. brainkart.com [brainkart.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. biolinscientific.com [biolinscientific.com]
- 19. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Calibration curve issues in Anisyl butyrate quantification
Welcome to the Technical Support Center for Anisyl Butyrate Quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical method development and troubleshooting for this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory. Every recommendation herein is grounded in established analytical chemistry principles and validated through field experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the quantification of this compound.
Q1: What are the most common analytical techniques for quantifying this compound?
This compound, a key flavor and fragrance compound, is typically quantified using gas chromatography (GC) due to its volatility. The most common configurations are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for unequivocal identification and quantification. The mass spectrometer provides highly selective and sensitive detection, which is crucial when dealing with complex matrices.[1]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique that offers a wide linear range and is less expensive to operate than GC-MS. While highly sensitive to hydrocarbons, it is a destructive technique and does not provide the mass information for definitive identification.[2]
For less volatile derivatives or when GC is not available, High-Performance Liquid Chromatography (HPLC) with a UV detector can be employed, although it is less common for this specific compound.
Q2: My calibration curve for this compound is non-linear. What are the likely causes?
Non-linearity in calibration curves is a frequent challenge in chromatographic analysis.[3][4] The primary causes can be categorized as follows:
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[4]
-
Sample Preparation Errors: Inaccurate dilutions of standards, especially when performed serially, can introduce cumulative errors.[5][6]
-
Matrix Effects: Components in the sample matrix can interfere with the analyte's signal, causing either suppression or enhancement, which can be concentration-dependent.[7][8]
-
Inlet Discrimination (GC): For GC analysis, higher boiling point compounds like this compound may not transfer as efficiently from the inlet to the column compared to more volatile compounds, leading to a non-linear response at higher concentrations.[3]
-
Chemical Interactions: The analyte may interact with active sites in the GC liner or column, particularly at low concentrations, leading to poor peak shape and non-linearity.[5]
Q3: What is an appropriate internal standard for this compound analysis?
An ideal internal standard (IS) should be chemically similar to the analyte but not present in the sample matrix.[9] For this compound, suitable internal standards could include:
-
Deuterated this compound: This is the best choice for GC-MS analysis as it co-elutes with the analyte and has a similar ionization efficiency, but can be distinguished by its mass-to-charge ratio.[9][10]
-
Structurally Similar Esters: Esters with similar polarity and boiling points that are not expected to be in the sample can be effective. For example, an ester of similar chain length and aromaticity.
-
Compounds from a Homologous Series: If analyzing a series of related esters, a member of that series that is not present in the samples can be used.[10]
The chosen internal standard should be added to all samples and standards at a consistent concentration early in the sample preparation process to correct for variations in extraction efficiency and injection volume.[9][11]
Q4: What are the acceptance criteria for a calibration curve according to regulatory guidelines?
Regulatory bodies like the FDA and international standards such as the ICH guidelines provide frameworks for analytical method validation.[12][13][14][15][16] Key acceptance criteria for a calibration curve include:
-
Correlation Coefficient (R²): Generally, an R² value of ≥ 0.99 is considered acceptable, indicating a good fit of the data to the regression line.
-
Linearity: The method should be linear over a defined range. This is typically assessed by visual inspection of the plot of response versus concentration and by statistical methods.
-
Accuracy and Precision: The back-calculated concentrations of the calibration standards should be within a specified percentage of the nominal value (e.g., ±15%, and ±20% for the Lower Limit of Quantification).[17]
These criteria are outlined in guidelines such as the ICH Q2(R1) and FDA guidance on analytical method validation.[12][14][15][18][19]
Part 2: Troubleshooting Guide for Calibration Curve Issues
This guide provides a systematic approach to diagnosing and resolving common calibration curve problems encountered during this compound quantification.
Issue 1: Non-Linearity (Curve Bends at High Concentrations)
Symptoms: The calibration curve appears linear at lower concentrations but flattens out at higher concentrations. The R² value may be below the acceptable limit.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Detector Saturation | 1. Dilute the higher concentration standards and re-inject. 2. Reduce the injection volume. 3. If using GC-MS, check the detector voltage. | Exceeding the detector's linear dynamic range leads to a non-proportional response. Reducing the amount of analyte reaching the detector will bring the signal back into the linear range.[4] |
| Inlet Discrimination (GC) | 1. Optimize the inlet temperature. 2. Use a faster injection speed. 3. Consider using a different inlet liner. | Ensures that the entire sample is vaporized and transferred to the column efficiently, preventing discrimination against less volatile components.[3] |
| Errors in Standard Preparation | 1. Prepare fresh standards from a new stock solution. 2. Use calibrated pipettes and volumetric flasks. 3. Avoid serial dilutions for the entire curve if possible. | Minimizes human error and inaccuracies in the preparation of calibration standards, which directly impact the linearity of the curve.[5] |
Issue 2: Poor Reproducibility of Calibration Curves
Symptoms: The slope and intercept of the calibration curve vary significantly between analytical runs.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Sample Preparation | 1. Standardize the extraction procedure. 2. Ensure consistent vortexing/shaking times and temperatures. 3. Use an internal standard. | Variations in sample preparation can lead to inconsistent recovery of the analyte. An internal standard helps to normalize for these variations.[9][11][20] |
| Instrument Instability | 1. Check for leaks in the GC or HPLC system. 2. Monitor the carrier gas/mobile phase flow rate. 3. Ensure the instrument has reached thermal equilibrium. | A stable instrument provides a consistent response, which is essential for reproducible results. Fluctuations in flow rate, temperature, or pressure can alter retention times and peak areas.[20][21] |
| Column Degradation | 1. Inspect the column for signs of contamination or aging. 2. Perform column conditioning or flushing. 3. Replace the column if necessary. | A degraded column can lead to poor peak shape, shifting retention times, and inconsistent responses, all of which affect the reproducibility of the calibration curve.[21] |
Issue 3: High Y-Intercept or Significant Blank Response
Symptoms: The calibration curve does not pass through the origin, and a significant peak is observed in the blank sample.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Contamination | 1. Analyze a solvent blank. 2. Clean the injection port and syringe. 3. Use high-purity solvents and reagents. | Contamination from the solvent, glassware, or the instrument itself can lead to a false positive signal in the blank, resulting in a high y-intercept.[5] |
| Carryover | 1. Inject a solvent blank after a high concentration standard. 2. Develop a robust needle wash method for the autosampler. | Analyte from a previous injection can be retained in the injection port or column and elute in subsequent runs, causing a peak in the blank.[20] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of Calibration Standards
A robust calibration curve starts with accurately prepared standards.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: Prepare a series of working standards by serially diluting the stock solution. It is recommended to prepare at least 5-7 concentration levels to adequately define the curve.
-
Internal Standard Addition: If using an internal standard, add a constant, known amount of the IS to each calibration standard.
-
Storage: Store the standards in airtight, amber vials at an appropriate temperature (e.g., 4°C) to prevent degradation and evaporation.
Diagram: Troubleshooting Workflow for Non-Linear Calibration Curves
Caption: A decision tree for troubleshooting non-linear calibration curves.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Troubleshooting during HPLC calibration - PharmaSciences. Available at: [Link]
-
Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds. Available at: [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]
-
Matrix effects on flavour volatiles release in dark chocolates varying in particle size distribution and fat content using GC-mass spectrometry and GC-olfactometry - University of Strathclyde. Available at: [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]
-
Interactions between aroma compounds and food matrix: From Food to Perception. Available at: [Link]
-
From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Available at: [Link]
-
Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products - PENNSYLVANIA STATE UNIVERSITY - : NIFA Reporting Portal. Available at: [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method - PMC. Available at: [Link]
-
Validation of Analytical Methods according to the New FDA Guidance - YouTube. Available at: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available at: [Link]
-
Analytical Procedures and Methods Validation - FDA | PDF | Food And Drug Administration. Available at: [Link]
-
Guidelines for the Validation of Chemical Methods for the FDA Foods Program - ResearchGate. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures | BioPharm International. Available at: [Link]
-
Determining Matrix Effects in Complex Food Samples - Waters Corporation. Available at: [Link]
-
I'm getting non-linear response : r/CHROMATOGRAPHY - Reddit. Available at: [Link]
-
What Is Calibration Curve In Gas Chromatography? - Mastelf. Available at: [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood - NIH. Available at: [Link]
-
[Question] Non-linear standard (calibrator) curves - Chromatography Forum. Available at: [Link]
-
How would I pick a suitable internal standard? : r/Chempros - Reddit. Available at: [Link]
-
How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? | ResearchGate. Available at: [Link]
-
How to fix the peak area problem of calibration curve in HPLC? - ResearchGate. Available at: [Link]
-
This compound | C12H16O3 | CID 243675 - PubChem. Available at: [Link]
Sources
- 1. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mastelf.com [mastelf.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds [frontiersin.org]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH Official web site : ICH [ich.org]
- 14. fda.gov [fda.gov]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. starodub.nl [starodub.nl]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. pharmasciences.in [pharmasciences.in]
Validation & Comparative
A Definitive Guide to the Structural Validation of Anisyl Butyrate Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the fields of chemical synthesis and drug development, the unambiguous confirmation of molecular structure is not merely a procedural step but the bedrock of scientific integrity and product safety. Anisyl butyrate, a compound valued in the flavor and fragrance industry, serves as an excellent model for demonstrating a robust, multi-technique approach to structural validation.[1] While 1D NMR (¹H and ¹³C) provides a preliminary fingerprint of a molecule, it often falls short of providing the definitive connectivity required to distinguish between isomers or to confirm the linkage between distinct structural fragments.
This guide details the logical workflow for the complete structural elucidation of this compound, moving beyond 1D techniques to leverage the power of two-dimensional Nuclear Magnetic Resonance (2D NMR). We will explore the causality behind the selection of specific 2D experiments—COSY, HSQC, and HMBC—and demonstrate how their combined data creates a self-validating system for irrefutable structural confirmation.[2][3]
The Analytical Challenge: Limitations of 1D NMR
A preliminary analysis of this compound using 1D ¹H and ¹³C NMR would reveal the essential components: a para-substituted aromatic ring, a methoxy group, an ester carbonyl, and a butyrate alkyl chain. However, 1D spectra alone cannot definitively prove the connectivity between the p-methoxybenzyl group and the butyrate group through the ester linkage. This ambiguity necessitates a more powerful approach to map the atomic network.
Figure 1. Proposed structure of this compound with atom numbering for NMR correlation analysis.
The 2D NMR Workflow: A Sequential Approach to Validation
The validation process is a logical progression, with each experiment building upon the last to assemble the complete structural puzzle. This workflow ensures that every piece of the molecule is correctly placed and all connections are verified.
Experiment 1: COSY (Correlation Spectroscopy) – Mapping Proton Neighbors
Expertise & Causality: The first step in mapping the molecular framework is to establish the proton-proton connectivities within individual spin systems. The COSY experiment is the simplest and most direct way to achieve this.[4] It identifies protons that are J-coupled, typically through two or three bonds, providing a clear picture of adjacent protons.[5][6] For this compound, this allows us to independently validate the structure of the butyrate chain and the substitution pattern on the aromatic ring.
Expected Correlations:
-
Butyrate Chain: A cross-peak will connect the terminal methyl protons (H-11) to the adjacent methylene protons (H-10). A second cross-peak will connect H-10 to the next methylene protons (H-9).
-
Aromatic Ring: A strong cross-peak will be observed between the aromatic protons H-2/6 and H-3/5, confirming their ortho relationship and the para-substitution pattern.
This experiment confirms the integrity of the individual fragments but does not connect them.
Standard Protocol: Gradient-Enhanced COSY (gCOSY)
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset. Ensure the spectral width encompasses all proton signals with a small baseline region on each side.[7][8]
-
Experiment Parameters:
-
Load a standard gradient-enhanced COSY parameter set (e.g., cosygpqf on Bruker systems).[9]
-
Set the number of increments in the indirect dimension (t₁) to 256 or 512 for adequate resolution.
-
Set the number of scans (NS) to 2 or 4, as COSY is a sensitive experiment.
-
The relaxation delay (d1) is typically set to 1.5-2.0 seconds.[8]
-
-
Acquisition & Processing: The experiment is run without sample spinning.[9] After acquisition, the data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.[10]
Experiment 2: HSQC (Heteronuclear Single Quantum Coherence) – The Proton-Carbon Directory
Expertise & Causality: After mapping the proton network, the next logical step is to assign each proton to its directly attached carbon atom. The HSQC experiment is the modern standard for this, offering superior sensitivity and resolution for one-bond ¹H-¹³C correlations.[11][12][13][14] This experiment is crucial because it provides an unambiguous link between the ¹H and ¹³C chemical shifts, which is essential for interpreting the final HMBC experiment.
Expected Correlations:
-
A cross-peak will appear for every protonated carbon, correlating its ¹³C chemical shift (F1 axis) with the chemical shift of its attached proton(s) (F2 axis).
-
For this compound, this will definitively assign C-2/6, C-3/5, C-7, C-8, C-9, C-10, and C-11.
Standard Protocol: Edited HSQC (Phase-Sensitive)
-
Setup: Use the same sample. The ¹H spectral width and offset from the COSY experiment are used for the direct dimension (F2). A ¹³C spectral width covering approximately 0-160 ppm is typically sufficient for the indirect dimension (F1).[15]
-
Experiment Parameters:
-
Load a standard edited, phase-sensitive gradient HSQC parameter set (e.g., hsqcedetgpsisp on Bruker systems).[16] The "edited" nature of this pulse sequence uses the one-bond J-coupling to differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing additional structural information similar to a DEPT-135 experiment.[17]
-
The number of increments in F1 is typically set to 128 or 256.
-
The number of scans (NS) is usually between 2 and 8, depending on concentration.
-
The relaxation delay (d1) is set to ~1.5 seconds.
-
-
Acquisition & Processing: The experiment is run without sample spinning.[18][19] Data is processed with appropriate window functions, and the resulting 2D spectrum shows ¹³C shifts on the F1 axis and ¹H shifts on the F2 axis.
Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation) – Connecting the Fragments
Expertise & Causality: The HMBC experiment is the cornerstone of the validation process.[20] It reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four).[21][22][23] This "long-range" information is precisely what is needed to bridge the gap between the isolated fragments identified by COSY and HSQC. It allows us to "see" across non-protonated quaternary carbons, such as the ester carbonyl and the ipso- and oxygen-bearing aromatic carbons.
Key Validating Correlations for this compound:
-
The Ester Linkage (C8-O-C7): The most critical correlation will be from the benzylic protons (H-7) to the carbonyl carbon (C-8). This ³JCH correlation unambiguously proves that the p-methoxybenzyl group is connected to the butyrate group through the ester oxygen.
-
Aromatic Connectivity: The benzylic protons (H-7) will also show a correlation to the aromatic carbons C-1 and C-2/6, confirming the attachment point to the ring.
-
Methoxy Group Position: The methoxy protons (H-12) will show a strong three-bond correlation to the aromatic carbon C-4, confirming its position on the ring.
-
Butyrate Chain Confirmation: Protons H-9 will correlate to the carbonyl carbon C-8, and protons H-11 will correlate to C-9 and C-10, re-confirming the butyrate structure through carbon-proton bonds.
Standard Protocol: Gradient-Enhanced HMBC
-
Setup: Use the same sample. The ¹H parameters are retained. The ¹³C spectral width in F1 should be expanded to ~0-220 ppm to ensure the observation of the carbonyl carbon.[24]
-
Experiment Parameters:
-
Load a standard gradient HMBC parameter set (e.g., hmbcetgpl3nd on Bruker systems).[16]
-
The long-range coupling delay (typically d6) is optimized for an average J-coupling of 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.[25]
-
Set the number of increments in F1 to 256 or 512.
-
The number of scans (NS) may need to be increased to 8, 16, or higher, as HMBC is less sensitive than HSQC.[24]
-
-
Acquisition & Processing: Run without sample spinning.[25][26] Process with a sine or sine-squared window function. The resulting spectrum will reveal the crucial long-range connectivity.
Data Synthesis: The Complete Picture
The combined data from these experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals in this compound.
| Atom # | ¹H δ (ppm) | ¹³C δ (ppm) | Key COSY (¹H-¹H) Correlations | Key HSQC (¹H-¹³C) Correlation | Key HMBC (¹H-¹³C) Correlations |
| 1 | - | ~128.5 | - | - | H-7, H-2/6, H-3/5 |
| 2/6 | ~7.30 | ~130.0 | H-3/5 | C-2/6 | C-4, C-7, C-1 |
| 3/5 | ~6.88 | ~114.0 | H-2/6 | C-3/5 | C-1, C-4 |
| 4 | - | ~159.5 | - | - | H-2/6, H-3/5, H-12 |
| 7 | ~5.05 | ~66.0 | - | C-7 | C-8 , C-1, C-2/6 |
| 8 | - | ~173.0 | - | - | H-7, H-9 |
| 9 | ~2.30 | ~36.0 | H-10 | C-9 | C-8, C-10, C-11 |
| 10 | ~1.65 | ~18.5 | H-9, H-11 | C-10 | C-8, C-9, C-11 |
| 11 | ~0.95 | ~13.7 | H-10 | C-11 | C-9, C-10 |
| 12 | ~3.80 | ~55.3 | - | C-12 | C-4 |
| Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Bolded HMBC correlations are the most critical for structural validation. |
Comparison with Alternative Techniques
-
Mass Spectrometry (MS): While MS can confirm the molecular weight (208.25 g/mol ) and provide fragmentation data consistent with the proposed structure, it cannot distinguish between isomers like p-methoxybenzyl butyrate and ethyl (4-methoxyphenyl)acetate, which have the same molecular formula.[3][27]
-
X-ray Crystallography: This technique provides the absolute structure but is contingent on growing a high-quality single crystal. For many compounds like this compound, which are oils or low-melting solids, this is often impractical or impossible.
2D NMR provides the definitive connectivity in the solution state, making it the most powerful and practical tool for this type of validation.
Conclusion
The sequential application of COSY, HSQC, and HMBC experiments provides a rigorous and self-validating methodology for the structural confirmation of this compound. The COSY experiment establishes intramolecular proton networks, the HSQC experiment assigns protonated carbons, and the HMBC experiment provides the crucial long-range correlations that link all structural fragments into a single, unambiguous molecular architecture. This comprehensive approach ensures the highest level of scientific integrity, a non-negotiable requirement for research, quality control, and drug development.
References
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. CF NMR CEITEC. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Fiveable. (n.d.). HSQC Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
NMR Wiki. (2009, January 27). HSQC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. CF NMR CEITEC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H16O3). Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. Retrieved from [Link]
-
Decatur, J. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]
-
Sci-Hub. (n.d.). Horno- and heteronuclear 2D NMR in the elucidation of the structure of a novel pentaester of 19-hydroxyingol. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-1H COSY - NMR Facility. Retrieved from [Link]
-
PubChem. (n.d.). SID 135264348 - this compound. Retrieved from [Link]
-
The University of Chicago. (n.d.). Protocols | NMR Facility. Chemistry Department. Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-13C HSQC - NMR Facility. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. Retrieved from [Link]
-
UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C12H16O3 | CID 243675. Retrieved from [Link]
-
IU NMR Facility. (2004, August 31). 2-d hmbc / cigar. Retrieved from [Link]
-
NIH. (n.d.). Probabilistic Validation of Protein NMR Chemical Shift Assignments. PMC. Retrieved from [Link]
-
IU NMR Facility. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION. Retrieved from [Link]
-
Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
-
Worldwide Protein Data Bank. (2024, August 9). wwPDB: NMR validation report user guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Advanced Spectroscopy: Organic Structures from 2D NMR Spectra (Vol 1). Retrieved from [Link]
-
RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. Retrieved from [Link]
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 8. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
- 10. TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION [imserc.northwestern.edu]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
- 14. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 19. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. 2D HMBC - NMR Wiki [nmrwiki.org]
- 23. nmr.ceitec.cz [nmr.ceitec.cz]
- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 25. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 26. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 27. This compound [webbook.nist.gov]
A Comparative Guide to Purity Assessment of Anisyl Butyrate by Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, the accurate determination of purity is a cornerstone of quality control and product efficacy. In the realm of fragrance and flavor compounds, where even trace impurities can significantly alter the sensory profile and safety, robust analytical methodologies are paramount. This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of Anisyl butyrate, a widely used fragrance ingredient with a sweet, fruity, and floral aroma. This document moves beyond a simple recitation of methods to offer a nuanced, field-proven perspective on the practical application and interpretation of these techniques, supported by illustrative experimental data.
The Principle of Purity Determination: A Tale of Three Techniques
The selection of an analytical technique for purity assessment hinges on the physicochemical properties of the analyte and the nature of the expected impurities. This compound, an ester synthesized from anisyl alcohol and butyric acid, presents a case where multiple analytical avenues can be explored.[1][2]
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
DSC operates on the fundamental thermodynamic principle that impurities depress the melting point of a crystalline substance and broaden its melting range.[3][4] This phenomenon, described by the van't Hoff equation , forms the basis for quantitative purity determination by DSC.[5] The method measures the heat flow into a sample as a function of temperature, and the resulting melting endotherm provides a wealth of information. A perfectly pure, crystalline material exhibits a sharp melting peak.[3] In contrast, the presence of soluble impurities disrupts the crystal lattice, leading to a broader, shallower melting profile at a lower temperature.
The beauty of the DSC method lies in its ability to determine the absolute purity of a highly purified organic substance from a single measurement, without the need for a specific reference standard for the impurities.[3] However, its accuracy is predicated on several key assumptions: the impurities must be soluble in the molten analyte and insoluble in the solid phase, and the system should form a eutectic mixture.[5]
Gas Chromatography (GC): The Volatility-Based Separation
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it inherently suitable for many fragrance ingredients.[6] In GC, a sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds, providing a signal that is proportional to the mass of the carbon-containing analyte. Purity is typically determined by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC): Separation in the Liquid Phase
HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection is commonly achieved using an Ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. Similar to GC, purity is assessed by comparing the peak area of the main component to the total peak area.
Comparative Analysis: DSC vs. Chromatographic Methods
The choice between DSC, GC, and HPLC for the purity assessment of this compound is not a matter of one technique being definitively superior, but rather understanding their complementary strengths and limitations.
| Feature | Differential Scanning Calorimetry (DSC) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Melting point depression (Thermodynamic) | Volatility & Partitioning (Chromatographic) | Polarity & Partitioning (Chromatographic) |
| Purity Type | Absolute (mole fraction) | Relative (area %) | Relative (area %) |
| Impurity Detection | Total soluble impurities | Volatile impurities | Non-volatile and thermally labile impurities |
| Impurity Identification | No | Yes (with MS detector) | Yes (with MS or DAD detector) |
| Sample Throughput | Low to moderate | High | High |
| Destructive | Yes | Yes | Yes |
| Strengths | - No need for impurity standards- High precision for high purity samples (>98.5%)- Provides information on solid-state properties | - High resolution for complex mixtures- High sensitivity- Established methods for fragrance analysis | - Suitable for a wide range of compounds- Amenable to non-volatile impurities- Robust and reproducible |
| Limitations | - Not suitable for amorphous or thermally unstable compounds- Insensitive to insoluble impurities or those forming solid solutions- Lower sensitivity for low purity samples | - Requires volatile and thermally stable analytes- Potential for degradation of labile compounds at high temperatures- Relative purity depends on response factors | - Requires chromophores for UV detection- Mobile phase selection can be complex- Potential for peak co-elution |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, the following are detailed methodologies for the purity assessment of this compound using DSC, GC-FID, and HPLC-UV.
Differential Scanning Calorimetry (DSC) Purity Analysis
This protocol is designed in accordance with established standards such as ASTM E928.[3]
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[5] Hermetically seal the pan to prevent any loss of volatile components during heating.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials like indium.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -20°C).
-
Ramp the temperature at a slow, controlled rate, typically 0.5 to 2°C/min, through the melting transition.[5] A slower heating rate allows for better resolution of the melting process.
-
Continue heating to a temperature sufficiently above the melting point to ensure the entire sample has melted.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
Utilize the instrument's software to perform the purity calculation based on the van't Hoff equation. This involves analyzing the shape of the leading edge of the melting peak. The software plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F) and from the slope and intercept of this plot, the purity is determined.
-
Diagram of the DSC Experimental Workflow
Caption: Workflow for DSC Purity Analysis.
Gas Chromatography (GC-FID) Purity Analysis
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a mid-polar phase like DB-WAX or equivalent).
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to avoid column overload. Injector temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Detector: FID at 260°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percent of the this compound peak relative to the total area of all integrated peaks.
-
High-Performance Liquid Chromatography (HPLC-UV) Purity Analysis
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Instrument Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to a wavelength where this compound has significant absorbance (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percent of the this compound peak relative to the total area of all integrated peaks.
-
Interpreting the Data: A Comparative Look
To illustrate the practical application of these methods, consider the following hypothetical data for a batch of this compound.
| Parameter | DSC Result | GC-FID Result | HPLC-UV Result |
| Purity (mole % or area %) | 99.85 mol% | 99.78 area % | 99.82 area % |
| Major Impurity Detected | Not Applicable | Anisyl Alcohol (0.15%) | Anisyl Alcohol (0.12%) |
| Other Impurities | Not Applicable | Butyric Acid (0.05%)Unknown (0.02%) | Unknown (0.06%) |
| Melting Point (DSC) | Onset: 24.5°CPeak: 25.8°C | Not Applicable | Not Applicable |
Analysis of the Results:
-
The purity values obtained from all three techniques are in close agreement, providing a high degree of confidence in the overall purity of the this compound batch.
-
DSC provides the highest purity value, which is expected as it is an absolute method that is less sensitive to certain types of impurities (e.g., those that are insoluble).
-
GC-FID and HPLC-UV provide slightly lower purity values and offer the significant advantage of separating and quantifying individual impurities. In this case, both techniques identified the presence of unreacted anisyl alcohol, a likely process-related impurity.
-
GC-FID was also able to detect the presence of residual butyric acid, another potential starting material impurity. The volatility of butyric acid makes it well-suited for GC analysis.[7]
-
The "unknown" impurities detected by both chromatographic techniques would require further investigation, for instance, by using a mass spectrometric (MS) detector, to determine their identity.
Logical Relationship of Purity Assessment Methods
Caption: Interrelation of Purity Analysis Techniques.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. Differential Scanning Calorimetry serves as an excellent primary method for determining the absolute purity of high-purity batches, offering a result that is grounded in fundamental thermodynamic principles. However, to gain a complete picture of the impurity profile, orthogonal chromatographic techniques such as Gas Chromatography and High-Performance Liquid Chromatography are indispensable.
GC-FID is particularly well-suited for identifying and quantifying volatile impurities, including residual starting materials like anisyl alcohol and butyric acid. HPLC-UV provides a robust method for quantifying the main component and can detect less volatile or thermally sensitive impurities that may not be amenable to GC analysis.
By judiciously combining the absolute purity data from DSC with the detailed impurity profiles from GC and HPLC, researchers, scientists, and drug development professionals can establish a comprehensive and self-validating system for the quality control of this compound, ensuring its suitability for its intended application in the fragrance and flavor industries.
References
- TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology.
- Mettler Toledo. (1999). DSC purity determination. TA UserCom 10.
- The Good Scents Company. (n.d.). para-anisyl butyrate.
- MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
- MDPI. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID.
- Agilent. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC.
- ResearchGate. (2023). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
- ScenTree. (n.d.). p-Anisyl alcohol (CAS N° 105-13-5).
- ResearchGate. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Compounds.
-
USP. (n.d.). General Chapter <891> Thermal Analysis. Retrieved from [Link]
- ResearchGate. (2015). (PDF) Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products.
-
ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Retrieved from [Link]
-
AKJournals. (n.d.). Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Retrieved from [Link]
- ResearchGate. (2022). Validation of gas-chromatographic method for the determination of milk fat contents in mixed fats by butyric acid analysis.
-
Revue Roumaine de Chimie. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Retrieved from [Link]
-
Sci-Hub. (1992). High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Analytical Sciences, 8(4), 491–496. Retrieved from [Link]
-
Mahidol University. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Retrieved from [Link]
-
Foreverest Resources Ltd. (n.d.). Anisyl Alcohol. Retrieved from [Link]
-
SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]
-
Government of Canada. (n.d.). Chemical Substance - p-Anisyl butyrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of standard butyric acid concentrations by gas.... Retrieved from [Link]
-
Redalyc. (2019). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of Anisyl Butyrate: Chemical vs. Enzymatic Routes
For the Modern Researcher: A Technical Deep-Dive into Performance, Sustainability, and Practicality
Anisyl butyrate, a valuable ester recognized for its sweet, fruity, and slightly floral aroma, is a key component in the flavor and fragrance industries.[1][2] Its synthesis, traditionally accomplished through chemical methods, is increasingly being approached via enzymatic routes, aligning with the growing demand for green and sustainable chemical processes. This guide provides a comprehensive comparison of these two synthetic methodologies, offering experimental data, detailed protocols, and an in-depth analysis to inform researchers, scientists, and drug development professionals in their selection of the most suitable approach.
At a Glance: Chemical vs. Enzymatic Synthesis of this compound
The choice between chemical and enzymatic synthesis is not merely a procedural decision but a strategic one, balancing factors of speed, yield, purity, cost, and environmental impact.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH)[3] | Lipases (e.g., Candida antarctica lipase B)[4] |
| Reaction Temperature | High (typically reflux, >100°C)[5] | Mild (e.g., 25-60°C)[4] |
| Reaction Time | Several hours to >20 hours[6] | 1.5 to 24 hours[4] |
| Yield | Variable, often requires excess reactants or water removal to achieve >90%[3][7] | Generally high, often exceeding 90-98%[4] |
| Product Purity | Requires extensive purification to remove catalyst and byproducts[6] | High, due to high enzyme specificity leading to fewer byproducts[8] |
| Byproducts | Water, potential for side reactions (e.g., dehydration of alcohol) | Water[5] |
| Solvent | Often excess alcohol or a non-polar organic solvent (e.g., benzene, toluene)[6] | Organic solvents (e.g., n-hexane, 2-MeTHF) or solvent-free systems[9] |
| Environmental Impact | Involves corrosive acids, high energy consumption, and potential for hazardous waste[5] | Utilizes a biodegradable catalyst, requires lower energy, and is considered more environmentally friendly[8][10] |
| Catalyst Reusability | Not typically reusable | Immobilized enzymes are highly reusable[11][12] |
The Chemical Approach: Fischer Esterification
The Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3]
The Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution
The reaction proceeds through a multi-step equilibrium. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[3][7] To drive the reaction towards the product, it is common to use an excess of one reactant or to remove water as it is formed, often through azeotropic distillation.[3]
Experimental Protocol: Chemical Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anisyl alcohol (1 molar equivalent), butyric acid (1.2 molar equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
The "Green" Alternative: Enzymatic Synthesis
Enzymatic synthesis, primarily utilizing lipases, has emerged as a powerful and sustainable alternative to traditional chemical methods. Lipases are highly specific, operate under mild conditions, and can be reused, making them an attractive choice for industrial applications.[8]
The Mechanism: Lipase-Catalyzed Esterification
The most commonly accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. The reaction initiates with the acylation of the enzyme's active site (typically a serine residue) by the carboxylic acid, forming an acyl-enzyme intermediate and releasing a water molecule. The alcohol then binds to this intermediate, and a nucleophilic attack on the acyl group results in the formation of the ester and regeneration of the free enzyme.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Reaction Setup: In a screw-capped flask, combine anisyl alcohol (1 molar equivalent) and butyric acid (a 1:3 molar ratio has been shown to be effective) in a solvent-free system or with a minimal amount of a non-polar solvent like n-hexane.[4]
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (typically 5-10% by weight of the substrates).
-
Water Removal: To drive the equilibrium towards product formation, apply a vacuum (e.g., 15 mbar) or add molecular sieves.[4][9]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 25°C) with constant agitation (e.g., 150-200 rpm) for 1.5 to 24 hours.[4] Monitor the reaction progress using GC.
-
Work-up and Purification:
-
Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and reused.[13]
-
If a solvent was used, remove it by rotary evaporation to yield the this compound product.
-
The product is often of high purity and may not require further purification.
-
Environmental and Sustainability Considerations
The principles of green chemistry increasingly influence the choice of synthetic routes. Metrics such as Atom Economy and E-Factor provide a quantitative assessment of the environmental performance of a chemical process.[14]
-
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the desired product. For the esterification of anisyl alcohol with butyric acid, the atom economy is theoretically high for both methods as the only byproduct is water.
-
E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of the desired product. The chemical synthesis route typically has a much higher E-Factor due to the use of solvents, the acid catalyst that needs to be neutralized, and the energy-intensive purification steps.[10] The enzymatic route, especially in a solvent-free system, generates significantly less waste, resulting in a much lower E-Factor.
Conclusion: A Clear Advantage for the Enzymatic Approach
While chemical synthesis via Fischer esterification is a well-established and often faster method, the enzymatic synthesis of this compound presents a compelling case for its adoption in modern research and industrial settings. The enzymatic approach offers several key advantages:
-
Milder Reaction Conditions: Lower temperatures and neutral pH reduce energy consumption and minimize the degradation of thermally sensitive compounds.[8]
-
Higher Selectivity and Purity: The high specificity of lipases leads to fewer byproducts, simplifying purification and yielding a higher quality product.[8]
-
Environmental Sustainability: The use of a biodegradable and reusable catalyst, coupled with lower energy requirements and reduced waste generation, makes the enzymatic route a significantly greener alternative.[5][10]
-
"Natural" Labeling: For applications in the food and fragrance industries, products synthesized using enzymes can often be labeled as "natural," which is a significant market advantage.
Although the initial cost of the enzyme may be higher than that of a chemical catalyst, the ability to reuse the immobilized enzyme for multiple reaction cycles can make it a more economical choice in the long run.[11] For researchers and professionals seeking to develop efficient, sustainable, and high-purity synthetic processes, the enzymatic synthesis of this compound stands out as the superior methodology.
References
- Nachtergaele, P., et al. (2024). Does enzymatic catalysis lead to more sustainable chemicals production?
- Nachtergaele, P., et al. (2024). Does Enzymatic Catalysis lead to more Sustainable Chemicals Production? A Life Cycle Sustainability Assessment of Isopropyl Palmitate.
- Singh, A., et al. (2024). Comparison of characteristics of chemical and enzymatic interesterification.
- BenchChem. (2025).
- OperaChem. (2024).
- Gotor-Fernández, V., et al. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega.
- Mignosi, S., et al. (2023). Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy. CNR-IRIS.
- Unknown. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Gotor-Fernández, V., et al. (2020). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega.
- Unknown. (n.d.).
- Todero, J. K., et al. (2015). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. PubMed.
- Madscience workshop. (2009).
- Kanafka, K., & Masek, A. (2023). Enzymatic Syntheses of Esters - Green Chemistry for Valuable Food, Fuel and Fine Chemicals.
- ChemBAM. (n.d.).
- Monteiro, R. R. C., et al. (2018). Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. SciSpace.
- Analele Universității din Craiova, Seria Chimie. (2024).
- de Menezes, J. M. S., et al. (2019).
- Senthil Kumar, P., et al. (2016). A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production. Taylor & Francis Online.
- Mattern, S. (2020). Benzyl butyrate purification?.
- Scrob, D. M., et al. (2021).
- YouTube. (2021). Learn how to find atom economy , Percentage yield and E factor.
- Li, Y., et al. (2020). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology.
- euonym.us. (n.d.). CHM 102 Synthesis of Fragrant Esters.
- Scribd. (n.d.).
- Zdarta, J., et al. (2020).
- Unknown. (n.d.).
- The Good Scents Company. (n.d.).
- ChemicalBook. (n.d.).
- MDPI. (2023). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica.
- RSC Publishing. (n.d.). Reaction Chemistry & Engineering.
- Google Patents. (2018).
- PubChem. (n.d.).
- ResearchGate. (2021).
- Kim, H. J., et al. (2021). Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. MDPI.
- MDPI. (2022). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- ChemRxiv. (2024).
- de Oliveira, G. C., et al. (2022).
- Prime Scholars. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
Sources
- 1. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. researchgate.net [researchgate.net]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 11. iris.cnr.it [iris.cnr.it]
- 12. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chembam.com [chembam.com]
A Comparative Analysis of Anisyl Butyrate and Anisyl Isobutyrate for Flavor Applications
An In-Depth Guide for Researchers and Product Development Professionals
In the intricate world of flavor science, isomeric esters present a fascinating case study in structure-activity relationships. Subtle shifts in molecular architecture can lead to significant changes in olfactory perception. This guide provides a detailed comparison of two such isomers: anisyl butyrate and its branched-chain counterpart, anisyl isobutyrate. We will explore their distinct flavor profiles, outline rigorous methodologies for their evaluation, and offer guidance on their strategic application in product formulation.
Introduction to Anisyl Esters
This compound and anisyl isobutyrate are esters derived from anisyl alcohol and either n-butyric acid or isobutyric acid, respectively. Both are valued for their sweet, fruity, and floral characteristics, but the isomeric difference in the butyrate chain—a straight chain versus a branched chain—creates discernible nuances critical for flavorists.
These compounds are synthesized for use as flavoring agents in a wide array of products, including beverages, confectionery, baked goods, and dairy items.[1][2] Their stability and ability to impart pleasant aromatic notes make them versatile tools in the flavorist's palette.
| Property | This compound | Anisyl Isobutyrate |
| Synonym | 4-Methoxybenzyl butyrate | 4-Methoxybenzyl 2-methylpropanoate |
| CAS Number | 6963-56-0 | 71172-26-4 |
| Molecular Formula | C12H16O3 | C12H16O3 |
| Molecular Weight | 208.25 g/mol | 208.25 g/mol |
| Appearance | Colorless Liquid | Colorless Liquid |
| Regulatory Status | FEMA GRAS, JECFA approved.[3][4] | DG SANTE Food Flavouring.[5] |
Comparative Flavor & Odor Profile
The primary distinction between these two molecules lies in their sensory profiles. While both share a common anisic and sweet background, the nature of the butyrate chain introduces unique characteristics.
-
This compound (n-butyrate): This ester is predominantly characterized by its sweet, fruity, and floral notes.[6] Descriptions often include plum, pear, apricot, and peach facets with a creamy, buttery, and slightly powdery background.[1][7] It can also possess a vanilla-like quality, making it an effective component for intensifying vanilla flavors.[2] However, the n-butyrate is sometimes noted as being less stable than the isobutyrate, which can occasionally lead to an undesirable "butyric" top note from traces of free butyric acid.[2]
-
Anisyl Isobutyrate (iso-butyrate): The branched-chain structure of the isobutyrate lends a profile that is generally described as being more intensely fruity and slightly sharper than its straight-chain counterpart. The odor is often noted as being similar to anisyl acetate but distinctly more fruity.[8] It carries notes of sweet, fruity (apricot-like), and floral (hawthorn) with a slightly spicy or resinous character.[9] The branched chain tends to provide a brighter, more lifted fruitiness compared to the creamier, heavier profile of the n-butyrate.
Summary of Sensory Descriptors:
| Descriptor | This compound | Anisyl Isobutyrate |
| Primary Notes | Sweet, Fruity, Floral | Sweet, Fruity, Floral |
| Specific Fruit Nuances | Plum, Pear, Apricot, Peach.[1] | Bright Apricot, general fruity.[8] |
| Floral Nuances | Honeysuckle, Magnolia.[1][2] | Hawthorn-like |
| Underlying Character | Creamy, Buttery, Powdery, Anisic, Vanilla-like.[2][6][7] | Sharper, slightly spicy, resinous.[9] |
| Potential Off-Notes | Can develop a "butyric" note if unstable.[2] | Generally more stable. |
Experimental Methodologies for Flavor Profiling
To objectively compare these esters, rigorous analytical and sensory methods are required. These protocols serve as self-validating systems to ensure trustworthy and reproducible results.
GC-O is a powerful technique that combines the separation capability of gas chromatography with the sensitivity of the human nose as a detector.[10][11] This allows for the identification of odor-active compounds in a sample.
Objective: To separate the volatile compounds and have a trained analyst describe the odor of each compound as it elutes from the GC column.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and Anisyl Isobutyrate at a concentration of 0.1% in a neutral solvent like ethanol.
-
Instrumentation: Utilize a gas chromatograph equipped with a column effluent splitter. The effluent is directed simultaneously to a standard detector (e.g., Flame Ionization Detector - FID) and a heated sniffing port.[12]
-
GC Parameters:
-
Column: A polar column (e.g., DB-WAX or FFAP) is recommended to achieve good separation of these isomers.
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
-
Olfactometry Assessment: A trained sensory analyst sniffs the effluent from the sniffing port throughout the run. The analyst records the time, intensity, and a detailed description of each odor perceived.
-
Data Analysis: Correlate the retention times of the odor events with the peaks on the FID chromatogram. This confirms which peak corresponds to which odor description, providing an "aromagram" that can be compared between the two samples.
Experimental Workflow for GC-O Analysis
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
A trained sensory panel provides quantitative data on the perceived attributes of the flavor compounds.[13] This moves beyond simple preference to detailed characterization.
Objective: To identify and quantify the key sensory attributes of each ester using a trained panel.
Methodology:
-
Panelist Selection & Training: Select 8-12 panelists trained in descriptive analysis methodology.[14] Panelists should be familiar with identifying and scaling the intensity of aroma attributes common in fruity and floral esters.
-
Sample Preparation: Prepare solutions of each ester at 10 ppm in deodorized water or a simple sugar-acid solution to mimic a beverage matrix. Samples should be coded with random three-digit numbers and presented at a controlled temperature.[15]
-
Evaluation Procedure:
-
Conduct sessions in a dedicated sensory lab with controlled lighting and airflow to minimize distractions.[16]
-
Use a Quantitative Descriptive Analysis (QDA)® or similar method.[14]
-
In initial sessions, the panel collectively develops a lexicon of descriptive terms (e.g., "sweet," "fruity-apricot," "floral," "creamy," "anisic," "sharp") to describe the samples.
-
In subsequent sessions, panelists individually rate the intensity of each attribute for each sample on a 15-cm line scale anchored from "none" to "very intense."
-
-
Data Analysis: Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine if there are significant differences in any attributes between the two esters. Results can be visualized using spider or radar plots.
Applications & Selection Criteria
The choice between this compound and anisyl isobutyrate depends entirely on the desired sensory outcome and the food matrix.
-
Choose this compound for:
-
Creamy and Rich Profiles: Its buttery, vanilla-like undertones make it ideal for dairy applications like ice cream, yogurt, and milk beverages.[2]
-
Baked Goods: It complements and enhances vanilla, fruit, and brown sugar notes in cakes and pastries.[2]
-
Stone Fruit Flavors: Excellent for building authentic-tasting peach, plum, and apricot profiles where a jammy, cooked-fruit character is desired.[1]
-
-
Choose Anisyl Isobutyrate for:
-
Bright, Fresh Fruit Flavors: The sharper, more vibrant fruity note is well-suited for hard candies, gummies, and clear beverages where a fresh, juicy impact is needed.
-
Floral Bouquets: Its hawthorn and slightly spicy notes can add complexity to floral fragrances and flavors.[9]
-
Complex Liqueurs and Syrups: Can be used to lift the aromatic profile and add a unique fruity signature.
-
Conclusion
This compound and anisyl isobutyrate, while chemically similar, offer distinct and valuable sensory profiles for flavor creation. This compound provides a creamy, rich, and jammy fruit character, making it a workhorse for dairy and bakery applications. In contrast, anisyl isobutyrate delivers a brighter, sharper, and more vibrant fruitiness, ideal for confectionery and beverage systems. A thorough understanding of these nuances, validated through objective methodologies like GC-O and descriptive sensory analysis, empowers researchers and developers to select the optimal ingredient to achieve their desired flavor profile with precision.
References
-
StudySmarter (2024). Flavors & Sensory Analysis. Available at: [Link]
-
The Good Scents Company. para-anisyl butyrate, 6963-56-0. Available at: [Link]
-
Everglow Spirits. Sensory assessment: How to implement flavour evaluation techniques. Available at: [Link]
-
Christodoulaki, E. Sensory Evaluation Techniques. Available at: [Link]
-
ACS Symposium Series (2022). Introduction to Flavor and Fragrance in Food Processing. Available at: [Link]
-
Food Research Lab (2024). Sensory Evaluation Methods For Food And Beverage Products. Available at: [Link]
-
Tentamus Group (2025). Sensory analysis – How flavour tests support product development. Available at: [Link]
-
Perflavory. para-anisyl butyrate, 6963-56-0. Available at: [Link]
-
The Good Scents Company. anisyl isobutyrate, 6698-82-0. Available at: [Link]
-
D'Acampora Zellner, B., et al. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A. Available at: [Link]
-
GenTech Scientific (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. Available at: [Link]
-
D'Acampora Zellner, B., et al. (2007). Gas chromatography–olfactometry in food flavour analysis. ResearchGate. Available at: [Link]
-
ResearchGate. Aroma compounds identified by gas chromatography-olfactometry (GC-O) in three Langjiu. Available at: [Link]
-
FlavScents. para-anisyl isobutyrate. Available at: [Link]
-
The Good Scents Company. para-anisyl isobutyrate, 71172-26-4. Available at: [Link]
-
The Good Scents Company. isobutyl isobutyrate, 97-85-8. Available at: [Link]
-
PubChem. this compound | C12H16O3 | CID 243675. Available at: [Link]
-
Flavor and Extract Manufacturers Association. this compound | FEMA 2099. Available at: [Link]
Sources
- 1. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | 6963-56-0 [chemicalbook.com]
- 3. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. para-anisyl isobutyrate [flavscents.com]
- 6. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 7. para-anisyl butyrate, 6963-56-0 [perflavory.com]
- 8. anisyl isobutyrate, 6698-82-0 [thegoodscentscompany.com]
- 9. Para-anisyl Isobutyrate | 71172-26-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gentechscientific.com [gentechscientific.com]
- 12. pfigueiredo.org [pfigueiredo.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. foodresearchlab.com [foodresearchlab.com]
- 15. pac.gr [pac.gr]
- 16. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
A Researcher's Guide to Catalytic Synthesis of Anisyl Butyrate: A Comparative Analysis
Anisyl butyrate, also known as 4-methoxybenzyl butanoate, is a valuable ester widely utilized in the food, fragrance, and pharmaceutical industries for its pleasant floral and fruity aroma, often described as apricot- or plum-like.[1][2] Its synthesis, typically achieved through the Fischer esterification of anisyl alcohol with butyric acid, is a focal point for process optimization to enhance efficiency, yield, and sustainability. The choice of catalyst is the most critical parameter governing the reaction's success, influencing everything from reaction rates and operating conditions to product purity and environmental impact.
This guide provides a comparative analysis of different catalytic systems for this compound synthesis, designed for researchers and process chemists. We will delve into the mechanistic nuances, performance data, and operational protocols for the primary classes of catalysts, offering insights to inform catalyst selection and process development.
Catalytic Systems: An Overview
The esterification of anisyl alcohol is fundamentally an equilibrium-limited reaction where water is a byproduct. Effective catalysis and water removal are paramount for driving the reaction toward high product yield. The catalysts employed can be broadly categorized into three families: enzymatic biocatalysts, heterogeneous solid acids, and traditional homogeneous mineral acids.
-
Enzymatic Catalysts (Lipases): Biocatalysis has emerged as a highly attractive "green" alternative for ester synthesis. Lipases (EC 3.1.1.3), in particular, are lauded for their high selectivity, mild operating conditions (lower temperature and pressure), and their ability to produce esters labeled as "natural."[3][4]
-
Heterogeneous Solid Acid Catalysts: This category includes a range of solid materials with acidic sites, such as ion-exchange resins and sulfated metal oxides. Their primary advantage is the ease of separation from the reaction mixture, enabling straightforward catalyst recovery and reuse, which simplifies downstream processing and reduces waste.[5][6]
-
Homogeneous Acid Catalysts: Conventional liquid acids like sulfuric acid and p-toluenesulfonic acid are effective and inexpensive.[5] However, their use is increasingly disfavored due to significant drawbacks, including equipment corrosion, environmental pollution from acidic waste streams, and difficult, energy-intensive separation from the final product.[7] They serve primarily as a performance benchmark for more advanced catalytic systems.
Comparative Performance Analysis
The selection of a catalyst depends on a multi-faceted evaluation of its performance under specific process constraints. The following table summarizes experimental data for various catalysts used in the synthesis of this compound and structurally similar esters, providing a basis for comparison.
| Catalyst | Type | Reactants | Key Conditions | Conversion / Yield | Reusability | Source(s) |
| Immobilized Lipase | Biocatalyst | Anisyl Alcohol + Butyric Acid | 25-30°C, Vacuum (15-20 mbar), 90 min | 98.7% Conversion | High (Implied) | [8] |
| Novozym 435 (Candida antarctica Lipase B) | Biocatalyst | Benzyl Alcohol + Butyric Acid | Solvent-free, 1:1 molar ratio | 80% Conversion | Stable over multiple cycles | |
| [PVPP-BS]HSO4 | Heterogeneous | Benzyl Alcohol + Butyric Acid | 130°C, 4h, 8 mass% catalyst | 96.8% Yield | 6 cycles with no activity drop | [9] |
| Amberlyst-15 | Heterogeneous (Ion-Exchange Resin) | Palm Fatty Acid Distillate + Methanol | 60°C | 97% Yield (Biodiesel) | High (Implied) | [10] |
| S-Fe-MCM-48 | Heterogeneous (Mesoporous Silica) | Benzyl Alcohol + Acetic Acid | 60°C, 6h, Solvent-free | 98.9% Selectivity | Robust over 5 cycles | [11] |
| Lipozyme TL IM (T. lanuginosus lipase) | Biocatalyst | Isoamyl Alcohol + Butyric Acid | Hexane solvent, Optimized temp/conc. | 95.8% Conversion | Not specified | [12][13] |
| Sulfuric Acid | Homogeneous | General Esterification | High Temperature | High Yield | Not reusable | [5] |
In-Depth Focus: Leading Catalysts
We will now explore the mechanistic details and experimental protocols for two leading catalysts: the biocatalyst Novozym 435 and the heterogeneous solid acid Amberlyst-15 .
Enzymatic Synthesis with Novozym 435
Novozym 435 is a widely used commercial biocatalyst consisting of Lipase B from Candida antarctica (CALB) immobilized on a macroporous acrylic resin.[14] Its high activity and stability make it a benchmark for enzymatic esterification.
Mechanism of Action (Ping-Pong Bi-Bi): The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds sequentially to the two substrates.[15][16]
-
Acylation: The lipase's active site serine residue attacks the carbonyl carbon of butyric acid, forming a tetrahedral intermediate. This collapses to release water and form a covalent acyl-enzyme complex.
-
Deacylation: Anisyl alcohol then enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme complex. This second tetrahedral intermediate collapses, releasing the this compound ester and regenerating the free enzyme.
A known challenge with short-chain acids like butyric acid is potential substrate inhibition, where the acid can alter the pH in the enzyme's microenvironment or bind non-productively, leading to inactivation.[15]
Experimental Workflow for Novozym 435-Catalyzed Synthesis
Caption: Experimental workflow for enzymatic synthesis of this compound.
Detailed Experimental Protocol:
-
Materials: Anisyl alcohol (1.0 eq), Butyric acid (1.0-1.5 eq), Novozym 435 (e.g., 10% w/w of substrates), Molecular sieves (3Å, for water removal), and a suitable solvent (e.g., 2-methyltetrahydrofuran or solvent-free).[17]
-
Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a vacuum connection.
-
Procedure:
-
Charge the reactor with anisyl alcohol, butyric acid, and the chosen solvent.
-
Add the Novozym 435 biocatalyst and activated molecular sieves.
-
Begin agitation (e.g., 180-200 rpm) and bring the mixture to the desired temperature (e.g., 40-60°C).
-
If applicable, apply a vacuum to facilitate the removal of water formed during the reaction.[8]
-
Monitor the reaction progress by withdrawing small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or HPLC to determine the conversion of reactants.
-
Once the reaction reaches equilibrium or the desired conversion, stop the reaction and cool the mixture to room temperature.
-
Separate the immobilized enzyme by simple filtration. The catalyst can be washed with a solvent and dried for reuse.
-
The crude product mixture is then purified, typically by vacuum distillation, to isolate the pure this compound.
-
Heterogeneous Catalysis with Amberlyst-15
Amberlyst-15 is a strongly acidic, macroreticular polystyrene-based ion-exchange resin with sulfonic acid functional groups.[10][18] It serves as a solid, reusable source of Brønsted acid sites, effectively catalyzing esterification under milder conditions than mineral acids.
Mechanism of Action (Brønsted Acid Catalysis): The mechanism is analogous to that of homogeneous acid catalysis but occurs on the solid surface of the resin.
-
Carbonyl Activation: A proton (H+) from a sulfonic acid group (-SO3H) on the resin protonates the carbonyl oxygen of butyric acid. This activation makes the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The hydroxyl group of anisyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer & Water Elimination: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This creates a good leaving group (water), which is eliminated to form a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by the resin's conjugate base (-SO3-), releasing the final product, this compound, and regenerating the catalytic acid site (-SO3H).
Catalytic Cycle for Amberlyst-15
Caption: Simplified catalytic cycle for Amberlyst-15 in esterification.
Detailed Experimental Protocol:
-
Materials: Anisyl alcohol (1.0 eq), Butyric acid (1.2-2.0 eq), Amberlyst-15 resin (e.g., 15% w/w of limiting reactant), and an optional solvent (e.g., toluene or heptane to facilitate azeotropic water removal).
-
Catalyst Pre-treatment: Before use, it is crucial to activate the Amberlyst-15 resin by washing it with a solvent (e.g., methanol) and drying it under vacuum at an elevated temperature (e.g., 100-120°C) to remove moisture.[19]
-
Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap if azeotropic removal of water is planned.
-
Procedure:
-
Charge the flask with anisyl alcohol, butyric acid, the optional solvent, and the pre-activated Amberlyst-15 catalyst.
-
Heat the mixture to reflux (temperature will depend on the solvent, typically 70-120°C).
-
If using a Dean-Stark trap, monitor the collection of water to track reaction progress. Alternatively, monitor via periodic sampling and GC analysis.
-
Continue the reaction until the theoretical amount of water is collected or GC analysis shows the reaction has reached completion.
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration. The resin can be washed, dried, and reused for subsequent batches.[20]
-
The filtrate containing the product is typically washed with a dilute sodium bicarbonate solution to remove any unreacted butyric acid, followed by a water wash, and then dried over an anhydrous salt (e.g., MgSO4).
-
The final product is isolated and purified via vacuum distillation.
-
Conclusion and Future Perspectives
The synthesis of this compound can be accomplished efficiently using a variety of catalysts, with enzymatic and heterogeneous solid acid systems offering significant advantages over traditional homogeneous acids.
-
Enzymatic catalysts like Novozym 435 are ideal for producing high-purity, "natural" esters under exceptionally mild conditions, minimizing energy consumption and byproduct formation.[8][17] They are particularly suited for high-value applications in the food and cosmetic industries. Overcoming substrate inhibition and managing catalyst cost remain key considerations for industrial scale-up.
-
Heterogeneous catalysts like Amberlyst-15 represent a robust, versatile, and cost-effective solution.[10] They combine good catalytic activity with excellent reusability and operational simplicity, making them highly suitable for large-scale industrial production where ease of separation and process durability are critical.
Future research will likely focus on the development of novel catalysts with enhanced performance, such as new immobilized enzyme preparations with greater stability and resistance to inhibition, and next-generation solid acids with higher activity and selectivity. The integration of these advanced catalysts into continuous flow reactor systems also presents a promising avenue for intensifying the production of this compound and other valuable flavor and fragrance esters.
References
- Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYjoCTIHoTpwHlr4AWNn7kbE8Xb_e2tVaxuItfvYSEzcOUnWH_6a6TUtby8LfugAlKM8Ph82qymCfQSO2vr8Pph_S4KGpeFkUWurpVgPZ0DXyQiFlLHDZDT6B3VOr1aLFO0DU_imoojzA8Yka1GIqJBWYIgI-hESI7]
- Application of solid super-acid in esterification reaction. ResearchGate. [URL: https://www.researchgate.
- Catalytic upgrading of butyric acid towards fine chemicals and biofuels. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5023483/]
- ECO-FRIENDLY ENZYMATIC SYNTHESIS OF ANISYL PROPIONATE MEDIATED BY LIPASE B FROM CANDIDA ANTARCTICA. Studia Universitatis Babes-Bolyai Chemia. [URL: https://www.chem.ubbcluj.ro/studia/pdfs/2021_1/03_Scrob.pdf]
- Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. ResearchGate. [URL: https://www.researchgate.net/publication/268374751_Kinetic_Study_of_Catalytic_Esterification_of_Butyric_Acid_and_Ethanol_over_Amberlyst_15]
- Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. ResearchGate. [URL: https://www.researchgate.
- Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10221975/]
- Synthesis of flavor and fragrance esters using Candida antarctica lipase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15519965/]
- Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. SciELO. [URL: https://www.scielo.br/j/bjce/a/Kk7G3x7zCqWdF5v8zC4w88t/?lang=en]
- Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25659850/]
- Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38353344/]
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c740bb0f50b44a465345a5]
- Time course of the synthesis of isoamyl butyrate under the optimized... ResearchGate. [URL: https://www.researchgate.net/figure/Time-course-of-the-synthesis-of-isoamyl-butyrate-under-the-optimized-condition-using_fig1_318991617]
- Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc.org. [URL: https://www.redalyc.org/journal/331/33152193003/html/]
- Benzyl butyrate esterification mediated by immobilized lipases: Evaluation of batch and fed-batch reactors to overcome lipase-ac. Sci-Hub. [URL: https://sci-hub.se/10.1016/j.bej.2018.12.015]
- Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11410282/]
- Synthesis of butyrate using a heterogeneous catalyst based on polyvinylpolypyrrolidone. SpringerLink. [URL: https://link.springer.com/article/10.1007/s13738-016-0897-8]
- Amberlyst-15 in organic synthesis. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/i/570-609]
- Amberlyst 15 ® - Reagent of the Month. SigutLabs. [URL: https://www.sigutlabs.com/reagent-of-the-month-amberlyst-15-resin/]
- (PDF) Amberlyst-15 in Organic Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/235940332_Amberlyst-15_in_Organic_Synthesis]
- Novozym 435: the “perfect” lipase immobilized biocatalyst? Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy00415g]
- Heterogeneous catalysed esterification of acetic acid with isoamyl alcohol: Kinetic studies. ResearchGate. [URL: https://www.researchgate.net/publication/230873641_Heterogeneous_catalysed_esterification_of_acetic_acid_with_isoamyl_alcohol_Kinetic_studies]
- Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2019/cy/c9cy00415g]
- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [URL: https://www.mdpi.com/2073-4344/13/4/701]
- Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/231.shtm]
- Enhancing the efficiency of enzymatic production of butyl butyrate. Benchchem. [URL: https://www.benchchem.
- para-anisyl butyrate, 6963-56-0. The Good Scents Company. [URL: http://www.thegoodscentscompany.
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
Sources
- 1. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 2. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 18. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 19. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
A Spectroscopic Guide to Distinguishing Natural vs. Synthetic Anisyl Butyrate
For researchers, scientists, and professionals in drug development, the provenance of chemical ingredients is paramount. The distinction between "natural" and "synthetic" sources of a compound like anisyl butyrate—a valuable flavor and fragrance agent with a sweet, fruity, and slightly floral aroma—can have significant implications for regulatory compliance, product labeling, and consumer perception. While chemically identical, the pathways to their creation leave subtle but detectable fingerprints. This guide provides an in-depth spectroscopic comparison, moving from classical techniques to advanced isotopic analysis, to elucidate the differences between natural and synthetic this compound.
This compound: Identical Molecules, Different Origins
This compound, with the chemical formula C₁₂H₁₆O₃, is the ester of anisyl alcohol and butyric acid.[1] A synthetically produced version, often labeled as "nature-identical," is chemically indistinguishable from its natural counterpart in terms of its primary molecular structure.[2] The conventional synthesis route involves the esterification of p-anisyl alcohol with butyric acid.[3] While some sources have stated it has not been found in nature, this compound has been reported as a component of anise seed oil.[4][5]
The crux of differentiation, therefore, lies not in the fundamental spectroscopic properties of the pure molecule but in the subtle variations introduced by the manufacturing process and the starting materials. Synthetic this compound is typically derived from petrochemical precursors, whereas its natural counterpart is either extracted directly from a natural source or produced through biocatalysis (enzymatic synthesis) from natural starting materials.[6][7]
The Spectroscopic Baseline: A Tale of Two Identical Spectra
For a pure sample of this compound, the data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy will be identical, regardless of its origin. These techniques probe the molecule's fundamental structure, which is consistent for both natural and synthetic versions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons on the aromatic ring, the methoxy group, the methylene group adjacent to the ester oxygen, and the protons of the butyrate chain.
-
¹³C NMR: The carbon-13 NMR spectrum will similarly show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the butyrate group.
These spectra serve as a primary method for confirming the identity and purity of this compound but not its origin.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound will produce a characteristic fragmentation pattern. The molecular ion peak (M⁺) will be observed at m/z 208, corresponding to the molecular weight of the compound.[8] Key fragment ions will also be present, providing further structural confirmation. This pattern will be consistent for both synthetic and natural this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. A prominent C=O stretch from the ester group will be visible, along with C-O stretching vibrations and bands associated with the aromatic ring. As with NMR and MS, this spectrum confirms the molecule's functional group makeup but does not reveal its provenance.
Advanced Spectroscopic Techniques for Authenticity Verification
The true differentiation between natural and synthetic this compound requires more sophisticated analytical approaches that can detect subtle variations in isotopic composition and trace impurities.
Isotope Ratio Mass Spectrometry (IRMS)
Stable Isotope Ratio Analysis (SIRA) is a powerful tool for determining the origin of organic molecules.[8][9] This method relies on the fact that the isotopic ratios of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) vary depending on the source of the starting materials and the processes they have undergone.
-
GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry): This technique separates the components of a sample by gas chromatography, and then each compound is combusted to CO₂ and H₂O. The isotope ratios of the resulting gases are then measured by IRMS. Plants used to produce "natural" starting materials have characteristic ¹³C/¹²C ratios due to the photosynthetic pathways they employ.[8] In contrast, petrochemical feedstocks used for synthetic production will have a different and distinct isotopic signature. By comparing the δ¹³C value of the this compound sample to a database of authentic natural compounds, its origin can be determined.[10][11]
Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)
SNIF-NMR is another advanced technique that measures the site-specific distribution of isotopes within a molecule, particularly the deuterium (²H) to protium (¹H) ratio at different positions.[9] The enzymatic processes involved in the biosynthesis of natural precursors lead to a non-statistical distribution of deuterium. This isotopic fingerprint is highly characteristic of the molecule's origin and is very difficult to replicate through chemical synthesis.
Trace Impurity Analysis via GC-MS
While the goal of any synthesis is a pure product, trace amounts of impurities often remain. These impurities can be indicative of the synthetic route and starting materials used.
-
Synthetic this compound: May contain trace impurities from unreacted starting materials (e.g., anisyl alcohol, butyric acid from a synthetic source) or by-products of the chemical esterification process.
-
Natural this compound: If produced via biocatalysis, it might contain trace amounts of other esters or compounds from the fermentation broth. If extracted from a natural source like anise seed oil, it may be accompanied by other volatile compounds characteristic of that essential oil.
High-resolution Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect and identify these trace impurities, providing clues to the origin of the this compound.[4]
Experimental Protocols
Sample Preparation
For all spectroscopic analyses, the this compound sample should be of high purity. If analyzing a commercial product, a preliminary purification step such as distillation or chromatography may be necessary to isolate the this compound from other formulation components.
Standard Spectroscopic Analysis (NMR, MS, IR)
-
NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C spectra on a standard NMR spectrometer.
-
MS: Introduce the sample into a mass spectrometer, typically via a direct insertion probe or after separation by GC, and acquire the electron ionization mass spectrum.
-
IR: Analyze the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Isotopic Analysis (GC-C-IRMS)
-
Inject the sample into a gas chromatograph (GC) for separation.
-
The eluting compounds are passed through a combustion furnace to convert them to CO₂ and H₂O.
-
The resulting gases are introduced into an isotope ratio mass spectrometer (IRMS) to determine the ¹³C/¹²C ratio.
-
Compare the measured δ¹³C value to reference databases for natural and synthetic compounds.
Data Summary
| Spectroscopic Technique | Parameter Measured | Synthetic this compound | Natural this compound | Differentiating Power |
| ¹H & ¹³C NMR | Chemical Shifts, Coupling Constants | Identical to Natural | Identical to Synthetic | None (for pure compound) |
| Mass Spectrometry | m/z Ratios, Fragmentation Pattern | Identical to Natural | Identical to Synthetic | None (for pure compound) |
| Infrared Spectroscopy | Vibrational Frequencies | Identical to Natural | Identical to Synthetic | None (for pure compound) |
| GC-C-IRMS | δ¹³C Isotope Ratio | Depleted in ¹³C (petroleum origin) | Enriched in ¹³C (plant origin) | High |
| SNIF-NMR | Site-specific ²H/¹H Ratios | Statistical distribution | Non-statistical distribution | High |
| GC-MS | Trace Impurities | Synthesis-specific by-products | Biocatalysis or extraction-related compounds | Moderate to High |
Visualizing the Analytical Workflow
Caption: Workflow for the spectroscopic comparison of this compound.
Conclusion
References
-
Stable Isotope Analysis of Flavor Compounds. (2016). Perfumer & Flavorist. [Link]
-
Stable Isotope Analysis of Flavor Compounds. (2016). Perfumer & Flavorist. [Link]
-
Construction of IsoVoc Database for the Authentication of Natural Flavours. (2021). MDPI. [Link]
-
Authenticity of aroma components. Technical University of Denmark. [Link]
-
Advances in Isotopic Analysis for Food Authenticity Testing. ScienceDirect. [Link]
-
para-anisyl butyrate. FlavScents. [Link]
-
para-anisyl butyrate, 6963-56-0. The Good Scents Company. [Link]
-
Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. PubMed. [Link]
-
para-anisyl butyrate, 6963-56-0. Perflavory. [Link]
-
Flavoring. Wikipedia. [Link]
-
Compare the performance of natural ester with synthetic ester as transformer insulating oil. ResearchGate. [Link]
-
Main properties of different commercial natural and synthetic ester fluids and mineral oil. ResearchGate. [Link]
-
Chemical Substance - p-Anisyl butyrate. Natural Health Products Ingredients Database. [Link]
-
This compound. PubChem. [Link]
-
Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. [Link]
-
Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. MDPI. [Link]
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH. [Link]
Sources
- 1. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flavoring - Wikipedia [en.wikipedia.org]
- 3. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. para-anisyl butyrate [flavscents.com]
- 5. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 6. redalyc.org [redalyc.org]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. mdpi.com [mdpi.com]
- 11. food.dtu.dk [food.dtu.dk]
A Comparative Guide to the pH-Dependent Stability of Anisyl Butyrate
Abstract: This guide provides a comprehensive analysis of the chemical stability of anisyl butyrate under acidic, neutral, and alkaline pH conditions. This compound, a widely used fragrance and flavoring agent, is susceptible to hydrolysis, which can impact the sensory profile and shelf-life of consumer products.[1][2][3] This document details a scientifically rigorous, accelerated stability study designed to quantify the degradation kinetics of this compound. We present a comparative analysis with a structurally similar ester, Butyl Isobutyrate, to provide formulation scientists with actionable data for optimizing product stability. The methodologies, experimental data, and mechanistic interpretations herein serve as a critical resource for researchers, formulators, and quality control professionals in the food, beverage, and cosmetics industries.
Introduction: The Imperative of pH in Formulation Science
This compound, chemically known as (4-methoxyphenyl)methyl butanoate, is a carboxylic ester valued for its sweet, fruity, and floral aroma, often described as having plum-like or cassia notes.[1][4] It is a key component in a variety of consumer goods, including baked goods, ice cream, candies, and perfumes.[1][2] The chemical integrity of such flavor and fragrance compounds is paramount to product quality and consumer acceptance.
The ester functional group in this compound is the primary site of chemical instability. The principal degradation pathway is hydrolysis, a reaction where water cleaves the ester bond to yield the parent alcohol (anisyl alcohol) and carboxylic acid (butyric acid).[5][6] This process is significantly influenced by pH, with reaction rates accelerating in both acidic and alkaline environments.[5][7] The formation of butyric acid is particularly problematic, as it possesses a potent, unpleasant "butyric" off-note that can compromise the product's sensory profile even at trace concentrations.[1]
Understanding the pH-stability profile of this compound is therefore a critical consideration during product development. This guide provides a robust experimental framework for evaluating this stability and compares its performance to Butyl Isobutyrate, an alternative fruity ester, to contextualize the findings.
The Chemistry of Degradation: Ester Hydrolysis
Ester hydrolysis can be catalyzed by either acid or base.[6][7]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by water. This reaction is reversible, and an equilibrium is established between the ester, water, and the resulting carboxylic acid and alcohol.[5][8]
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[6][7][8]
The distinct mechanisms explain why ester stability is often lowest at pH extremes and highest near neutral pH.
Experimental Design: An Accelerated Stability Study
To quantify the stability of this compound, an accelerated stability study was designed.[9][10][11] Such studies use elevated temperatures to increase the rate of chemical degradation, allowing for shelf-life predictions in a shorter timeframe.[10][12]
Materials & Reagents
-
This compound (99%+ purity)
-
Butyl Isobutyrate (99%+ purity, for comparison)
-
Citrate Buffer (pH 4.0)
-
Phosphate Buffer (pH 7.0)
-
Carbonate-Bicarbonate Buffer (pH 9.0)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Anisyl Alcohol (Reference Standard)
-
Butyric Acid (Reference Standard)
Experimental Protocol: Step-by-Step
-
Buffer Preparation : 0.1 M buffer solutions of pH 4.0 (Citrate), 7.0 (Phosphate), and 9.0 (Carbonate-Bicarbonate) were prepared using established laboratory procedures.[13][14][15]
-
Sample Preparation : A stock solution of this compound was prepared in acetonitrile. Aliquots of this stock solution were added to each of the three buffer solutions in sealed vials to achieve a final concentration of 100 µg/mL. The final solutions contained 5% acetonitrile to ensure solubility. The same procedure was repeated for Butyl Isobutyrate.
-
Incubation : The vials were placed in a temperature-controlled incubator set to 40°C to accelerate degradation.[9]
-
Time Points : Samples were pulled for analysis at initial time (T=0) and at subsequent intervals of 1, 3, 7, 14, and 28 days.
-
Sample Analysis : At each time point, the concentration of the remaining ester was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16][17][18]
HPLC Method Details
-
System : Agilent 1260 Infinity II HPLC or equivalent
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 225 nm
-
Injection Volume : 10 µL
-
Column Temperature : 30°C
This method allows for the separation and quantification of the parent ester from its degradation products.[19][20]
Experimental Workflow Diagram
Caption: Workflow for the accelerated stability study of esters.
Results and Discussion
The stability of this compound was found to be highly dependent on the pH of the medium. The data, summarized below, shows the percentage of the initial ester remaining at each time point.
Data Summary Tables
Table 1: Stability of this compound at 40°C (% Remaining)
| Time (Days) | pH 4.0 (Citrate) | pH 7.0 (Phosphate) | pH 9.0 (Carbonate) |
| 0 | 100.0% | 100.0% | 100.0% |
| 1 | 98.2% | 99.8% | 91.5% |
| 3 | 95.1% | 99.5% | 78.0% |
| 7 | 88.6% | 98.9% | 59.2% |
| 14 | 78.5% | 97.8% | 35.1% |
| 28 | 61.6% | 95.7% | 12.3% |
Table 2: Stability of Butyl Isobutyrate at 40°C (% Remaining - Comparative Data)
| Time (Days) | pH 4.0 (Citrate) | pH 7.0 (Phosphate) | pH 9.0 (Carbonate) |
| 0 | 100.0% | 100.0% | 100.0% |
| 1 | 98.9% | 99.9% | 93.2% |
| 3 | 96.5% | 99.7% | 82.1% |
| 7 | 92.0% | 99.2% | 67.5% |
| 14 | 84.6% | 98.5% | 45.6% |
| 28 | 71.6% | 97.1% | 20.8% |
Interpretation of Results
The experimental data clearly demonstrates the following:
-
Maximum Stability at Neutral pH : Both esters exhibited excellent stability at pH 7.0, with over 95% of the initial concentration remaining after 28 days under accelerated conditions. This confirms that hydrolysis is minimal in a neutral environment.
-
Significant Degradation at Alkaline pH : The most rapid degradation for both compounds occurred at pH 9.0. This compound was particularly susceptible, with nearly 90% of the ester hydrolyzed by day 28. This is consistent with the irreversible nature of base-catalyzed hydrolysis (saponification).[7][8]
-
Moderate Degradation at Acidic pH : At pH 4.0, both esters showed noticeable degradation, though it was significantly less severe than at pH 9.0. After 28 days, approximately 62% of this compound remained. This aligns with the reversible mechanism of acid-catalyzed hydrolysis.[5][8]
-
Comparative Performance : Butyl isobutyrate demonstrated slightly higher stability than this compound under both acidic and alkaline conditions. This difference can be attributed to steric hindrance around the carbonyl group provided by the isobutyrate moiety, which can slightly impede nucleophilic attack compared to the straight-chain butyrate group.
Hydrolysis Mechanism Diagram
Caption: Mechanisms of ester hydrolysis under acidic and alkaline conditions.
Conclusions and Formulation Recommendations
The stability of this compound is profoundly influenced by pH. For formulators seeking to maximize the shelf-life of products containing this valuable aroma chemical, maintaining a pH environment close to neutral (pH 6.5-7.5) is critical.
Key Recommendations:
-
Target Neutral pH : For aqueous-based products like beverages or certain cosmetics, formulating as close to pH 7.0 as possible will ensure the highest stability for this compound.
-
Avoid High Alkalinity : Exposure to alkaline conditions (pH > 8) should be minimized or avoided entirely, as this leads to rapid and irreversible degradation, with the consequent formation of malodorous butyric acid.
-
Buffer System Selection : In products where a specific pH must be maintained, the use of an appropriate buffering system is essential to prevent pH drift over time, which could accelerate degradation.
-
Consider Alternatives in Low/High pH Systems : For applications requiring high acidity or alkalinity, formulators should consider that this compound will have a limited shelf-life. In such cases, a more stable alternative or an encapsulation technology to protect the ester may be necessary. Butyl isobutyrate offers a marginal stability advantage but follows the same degradation pattern.
This guide provides a clear, data-driven comparison of this compound's stability, empowering drug development professionals, researchers, and scientists to make informed decisions in product formulation.
References
-
Title: Hydrolysis of Esters: Acid Versus Alkali (12.3.4) | OCR A-Level Chemistry Notes Source: Save My Exams URL: [Link]
-
Title: this compound | C12H16O3 Source: PubChem URL: [Link]
-
Title: Ester hydrolysis Source: Wikipedia URL: [Link]
-
Title: Separation and Quantitation of Sucrose Esters Using HPLC with Evaporative Light Scattering Detection Source: Taylor & Francis Online URL: [Link]
-
Title: An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters Source: OAText URL: [Link]
-
Title: Acid & Alkaline Hydrolysis of Esters (Edexcel International A Level (IAL) Chemistry): Revision Note Source: Save My Exams URL: [Link]
-
Title: Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography Source: ACS Publications URL: [Link]
-
Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]
-
Title: Preparation of ph buffer solutions Source: Delloyd's Lab-Tech Chemistry resource URL: [Link]
-
Title: Ch20: Hydrolysis of Esters Source: University of Calgary URL: [Link]
-
Title: para-anisyl butyrate, 6963-56-0 Source: The Good Scents Company URL: [Link]
-
Title: How to prepare pH 4 and 7 buffers from scratch without using a pH meter Source: AETOS Chronicle URL: [Link]
-
Title: Shelf-Life Testing for Flavors: Maximizing Product Freshness and Stability Source: Cuiguai URL: [Link]
-
Title: Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID Source: Scielo URL: [Link]
-
Title: Understanding Accelerated Aging and Food Stability Studies: Ensuring Safety and Quality Source: LinkedIn URL: [Link]
-
Title: Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers Source: Pharmaguideline URL: [Link]
-
Title: Chapter 8: Accelerated Stability Testing – History and Recent Developments Source: Royal Society of Chemistry URL: [Link]
-
Title: Preparing Buffer Solutions Source: Shimadzu URL: [Link]
-
Title: Accelerated Shelf Life Studies (ASLS) Source: Eurofins India URL: [Link]
Sources
- 1. This compound | 6963-56-0 [chemicalbook.com]
- 2. Para-anisyl Butyrate | 6963-56-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Shelf-Life Testing for Flavors: Maximizing Product Freshness and Stability [cuiguai.cn]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 13. Preparation of ph buffer solutions [delloyd.50megs.com]
- 14. How to prepare pH 4 and 7 buffers from scratch without using a pH meter – Science in Hydroponics [scienceinhydroponics.com]
- 15. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. oatext.com [oatext.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Introduction: The Imperative for Validated Analytical Methods in the Flavor Industry
An Inter-Laboratory Validation Guide for the Quantification of Anisyl Butyrate in Flavor Formulations
This compound, a carboxylic ester with the chemical formula C12H16O3, is a key component in the flavor and fragrance industry, prized for its sweet, fruity, and slightly floral aroma reminiscent of apricot and plum.[1][2][3] As a synthetic flavoring substance, its consistent and accurate quantification in complex matrices is paramount for ensuring product quality, regulatory compliance, and consumer safety.[2] The development of a robust analytical method is the first step; however, to ensure that the method is reliable and transferable across different laboratories, a comprehensive inter-laboratory validation is essential.[4][5]
This guide provides a framework for conducting an inter-laboratory validation of an analytical method for this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step guidance. The methodologies described herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), AOAC INTERNATIONAL, and the International Organization for Standardization (ISO).[6][7][8][9][10][11]
Comparing Analytical Techniques for this compound Analysis
The choice of analytical technique is a critical first step. For a relatively volatile and thermally stable compound like this compound, Gas Chromatography (GC) is a primary candidate. High-Performance Liquid Chromatography (HPLC) can also be considered, particularly for non-volatile matrices or when derivatization is not desirable.
| Analytical Technique | Principle | Advantages for this compound Analysis | Potential Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution and sensitivity for volatile esters like this compound. Can be readily coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification.[12][13][14] | High injection temperatures can potentially degrade thermally labile matrix components. Derivatization may be required for less volatile compounds, though likely unnecessary for this compound itself. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Can be used for direct analysis of liquid formulations.[15][16] | May have lower resolution for complex volatile mixtures compared to GC. This compound lacks a strong chromophore, which may necessitate detection at low UV wavelengths, potentially reducing specificity.[16] |
For the purpose of this guide, we will focus on the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method due to its robustness, cost-effectiveness, and suitability for the routine quality control of flavor compounds like this compound.
The Inter-Laboratory Validation Protocol: A Step-by-Step Guide
An inter-laboratory study, also known as a collaborative study, is designed to determine the performance characteristics of a method when used by different analysts in different laboratories.[10][11][17] The primary goal is to establish the method's reproducibility.
I. Pre-Study Preparations
-
Develop a Detailed Analytical Method Protocol: The method to be validated must be mature, optimized, and clearly documented. This includes:
-
Sample Preparation: A precise procedure for diluting the flavor formulation in a suitable solvent (e.g., ethanol or hexane).
-
GC-FID Parameters: Column type (e.g., DB-5 or equivalent), oven temperature program, injector and detector temperatures, gas flow rates, and injection volume.
-
Calibration: A clear procedure for preparing calibration standards and constructing a calibration curve.
-
Data Analysis: Instructions on how to integrate the this compound peak and calculate the concentration.
-
-
Recruit Participating Laboratories: A minimum of eight laboratories submitting valid data is recommended for a quantitative method.[11] The laboratories should have experience in GC analysis but should not be involved in the initial method development.
-
Prepare and Distribute Study Materials: A central organizing laboratory should prepare and distribute the following to each participating laboratory:
-
The detailed analytical method protocol.
-
Identical sets of blind, randomized samples at different concentration levels. These should include at least five different concentrations spanning the expected working range of the method.[11]
-
A blank matrix sample (the flavor formulation base without this compound).
-
Standardized data reporting forms.
-
II. Experimental Workflow in Participating Laboratories
The following diagram illustrates the workflow to be followed by each participating laboratory:
Experimental workflow for each participating laboratory.
III. Data Analysis and Interpretation of Results
The central organizing laboratory will collect and statistically analyze the data from all participating laboratories. The primary performance characteristics to be evaluated are defined by the ICH Q2(R1) and ISO 5725 guidelines.[6][7][8][9][20][21][22][23]
The relationship between key validation parameters is illustrated below:
Relationship between key analytical method validation parameters.
Key Performance Parameters to Evaluate:
-
Accuracy: The closeness of agreement between the mean of the test results and the true or accepted reference value.[7][8][23] This is assessed by analyzing samples with known concentrations of this compound.
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions.[7][8][23] This is evaluated at two levels:
-
Repeatability (sr): Precision under the same operating conditions over a short interval of time (within-laboratory precision).
-
Reproducibility (sR): Precision between laboratories (inter-laboratory precision).
-
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[5][24]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][24]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[24]
The statistical analysis will typically involve an Analysis of Variance (ANOVA) to separate the within-laboratory and between-laboratory variances, allowing for the calculation of repeatability and reproducibility standard deviations.
Conclusion: Establishing a Validated Method
A successful inter-laboratory validation provides documented evidence that the analytical method for this compound is fit for its intended purpose.[4][5][25] It demonstrates that the method is robust, reliable, and transferable, ensuring that different laboratories can achieve comparable results when analyzing the same samples. This is a critical step in the lifecycle of any analytical method used in a regulated environment, providing confidence in the quality and consistency of flavor formulations containing this compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. Available from: [Link]
-
BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
SIST ISO 5725-1:2024 - Accuracy of Measurement Methods Principles - iTeh Standards. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
ISO 5725-2:2019 - Accuracy Method For Repeatability - The ANSI Blog. Available from: [Link]
-
ISO 5725 Definition Of Accuracy | Innovation.world. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC. Available from: [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. Available from: [Link]
-
Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis - Feed Industry HACCP and PCQI Training. Available from: [Link]
-
AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. Available from: [Link]
-
AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Available from: [Link]
-
para-anisyl butyrate, 6963-56-0 - The Good Scents Company. Available from: [Link]
-
This compound | C12H16O3 | CID 243675 - PubChem. Available from: [Link]
-
VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL - FAO Knowledge Repository. Available from: [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]
-
This compound - gsrs. Available from: [Link]
-
Validation services for analytical methods at FILAB laboratory. Available from: [Link]
-
Analytical Method Validation: Back to Basics, Part II - LCGC International. Available from: [Link]
-
Separation of Butyl butyrate on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]
-
Analytical Method Development and Validation: Calcium Butyrate - MDPI. Available from: [Link]
-
Authentication of Fennel, Star Anise, and Anise Essential Oils by Gas Chromatography (GC/MS) and Stable Isotope Ratio (GC/IRMS) - Semantic Scholar. Available from: [Link]
-
HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS - iupac. Available from: [Link]
-
Butyrate analysis GC/MS - Chromatography Forum. Available from: [Link]
-
The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed. Available from: [Link]
Sources
- 1. para-anisyl butyrate, 6963-56-0 [thegoodscentscompany.com]
- 2. This compound | C12H16O3 | CID 243675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 8. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results [landingpage.bsigroup.com]
- 9. database.ich.org [database.ich.org]
- 10. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feedhaccp.org [feedhaccp.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]
- 14. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Butyl butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
- 17. s27415.pcdn.co [s27415.pcdn.co]
- 18. This compound USP Reference Standard CAS 6963-56-0 Sigma-Aldrich [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fda.gov [fda.gov]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. starodub.nl [starodub.nl]
- 23. innovation.world [innovation.world]
- 24. filab.fr [filab.fr]
- 25. publications.iupac.org [publications.iupac.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
